Teroxirone
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1,5-bis[[(2R)-oxiran-2-yl]methyl]-3-[[(2S)-oxiran-2-yl]methyl]-1,3,5-triazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O6/c16-10-13(1-7-4-19-7)11(17)15(3-9-6-21-9)12(18)14(10)2-8-5-20-8/h7-9H,1-6H2/t7-,8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPZKGBUJRBPGC-HLTSFMKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CN2C(=O)N(C(=O)N(C2=O)CC3CO3)CC4CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)CN2C(=O)N(C(=O)N(C2=O)C[C@@H]3CO3)C[C@@H]4CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301318560 | |
| Record name | Teroxirone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Water < 1 (mg/mL), O.1 N HCl < 1 (mg/mL), pH 4 buffer 2.5 - 5 (mg/mL), pH 9 buffer < 1 (mg/mL), 0.1 N NaOH 1 - 2.5 (mg/mL), 10% EtOH < 1 (mg/mL), 95% EtOH < 1 (mg/mL) | |
| Record name | TEROXIRONE | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/296934%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
59653-73-5, 240408-79-1 | |
| Record name | Teroxirone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59653-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Teroxirone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059653735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triglycidyl isocyanurate, (R,R,S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0240408791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Teroxirone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TEROXIRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/456V4159SL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRIGLYCIDYL ISOCYANURATE, (R,R,S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24N3OU2YDR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Teroxirone in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teroxirone, a triepoxide derivative, has demonstrated significant antineoplastic activity in various cancer models. Its core mechanism of action revolves around its function as a DNA alkylating agent, leading to the induction of p53-dependent apoptosis. This guide provides a comprehensive technical overview of this compound's molecular interactions within cancer cells, detailing its effects on critical signaling pathways, and offers standardized protocols for key experimental validations.
Core Mechanism of Action: DNA Alkylation and p53-Dependent Apoptosis
This compound, chemically known as triglycidyl isocyanurate, is a triazene triepoxide that exerts its cytotoxic effects primarily through the alkylation and cross-linking of DNA.[1][2] This action inhibits DNA replication, leading to DNA damage.[1] The cellular response to this damage is a critical determinant of cell fate. In cancer cells with functional p53, this compound treatment leads to the activation of this tumor suppressor protein.[2]
Activated p53 orchestrates a signaling cascade that culminates in apoptosis, or programmed cell death.[3] This process is largely mediated through the intrinsic apoptotic pathway, which involves the mitochondria.
Induction of Reactive Oxygen Species (ROS) and Mitochondrial Dysfunction
A key event in this compound-induced apoptosis is the generation of reactive oxygen species (ROS).[1] The accumulation of ROS contributes to cellular stress and directly impacts mitochondrial integrity. This leads to a decrease in the mitochondrial membrane potential (MMP), a critical event in the initiation of the intrinsic apoptotic pathway.[3]
Regulation of the Bcl-2 Family of Proteins
The p53-mediated apoptotic signal further engages the Bcl-2 family of proteins, which are central regulators of apoptosis. This compound treatment has been shown to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio is a crucial determinant for the permeabilization of the outer mitochondrial membrane.
Caspase Activation and Execution of Apoptosis
The disruption of the mitochondrial membrane leads to the release of cytochrome c into the cytoplasm. Cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms the apoptosome, which activates caspase-9. Activated caspase-9 then initiates a caspase cascade, leading to the activation of executioner caspases, such as caspase-3. These executioner caspases cleave a variety of cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1]
Signaling Pathway Visualization
The following diagram illustrates the p53-dependent apoptotic pathway induced by this compound.
References
Teroxirone: A Technical Guide to its Chemical Structure and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teroxirone, also known by its chemical name Triglycidyl Isocyanurate (TGIC), is a triazene triepoxide with demonstrated antineoplastic properties.[1][2] Its cytotoxic effects are primarily attributed to its ability to alkylate and cross-link DNA, thereby inhibiting DNA replication.[1][2] This in-depth guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the molecular mechanism of action of this compound, with a focus on its role in inducing apoptosis through the p53 signaling pathway. Detailed experimental protocols and quantitative data are presented to support further research and development of this compound as a potential therapeutic agent.
Chemical Structure and Properties
This compound is a heterocyclic epoxy compound.[3] The molecule consists of a central 1,3,5-triazinane-2,4,6-trione ring functionalized with three oxiran-2-ylmethyl (glycidyl) groups attached to the nitrogen atoms.
Chemical Structure:
-
IUPAC Name: 1,3,5-tris(oxiran-2-ylmethyl)-1,3,5-triazinane-2,4,6-trione[3]
-
Molecular Formula: C₁₂H₁₅N₃O₆[4]
-
Canonical SMILES: C1C(O1)CN2C(=O)N(C(=O)N(C2=O)CC3CO3)CC4CO4[5]
A comprehensive list of synonyms for this compound is provided in the table below.
Table 1: Synonyms for this compound
| Synonym | Reference |
| Triglycidyl isocyanurate | [6] |
| Tris(2,3-epoxypropyl) Isocyanurate | [1] |
| TGI | [1] |
| TGIC | [1] |
| Henkel's compound | [7] |
| alpha-Triglycidyl isocyanurate | [7] |
| Teroxironum | [7] |
| 1,3,5-Triglycidyl-s-triazinetrione | [6] |
| N,N',N''-Triglycidyl isocyanurate | |
| Araldite PT-810 | [3] |
| TEPIC | [3] |
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the following table.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 297.26 g/mol | [1][4] |
| Appearance | White crystalline or granular solid | [6] |
| Melting Point | 95-108 °C | |
| Solubility | ||
| Water | Insoluble | [1] |
| Ethanol | Insoluble | [1] |
| DMSO | 59 mg/mL (198.47 mM) | [1] |
| Stability in Solution | In water, 29% decomposition in 72 hours. | |
| Most stable at pH 6. | ||
| < 1% decomposition in acetonitrile after 72 hours. | ||
| Storage | 3 years at -20°C (powder) | [2] |
| 1 year at -80°C (in solvent) | [2] |
Mechanism of Action: Induction of Apoptosis via p53 Pathway
This compound exerts its anticancer effects by inducing apoptotic cell death.[7] The primary mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial injury and subsequent activation of the intrinsic apoptotic pathway, which is dependent on the tumor suppressor protein p53.[7]
The proposed signaling cascade is as follows:
-
DNA Damage: this compound acts as a DNA alkylating and cross-linking agent, causing significant DNA damage.[1][2]
-
ROS Production: The cellular stress induced by DNA damage leads to the production of reactive oxygen species (ROS).
-
Mitochondrial Injury: Increased ROS levels disrupt the mitochondrial membrane potential.
-
p53 Activation: Mitochondrial distress and DNA damage trigger the activation and stabilization of the p53 protein.
-
Transcriptional Regulation: Activated p53 upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.
-
Caspase Activation: The shift in the Bax/Bcl-2 ratio leads to the activation of caspase-3, a key executioner caspase.
-
Apoptosis: Activated caspase-3 cleaves essential cellular substrates, including PARP, ultimately leading to programmed cell death.
Signaling Pathway Diagram
Caption: this compound-induced apoptotic signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound.
Synthesis of Triglycidyl Isocyanurate
-
Method 1: Epoxidation of Triallyl Isocyanurate
-
Combine triallyl isocyanurate (0.03 mol), potassium bicarbonate (0.05 mol), and a nitrile (e.g., acetonitrile, 0.09 mol) in a suitable alcohol (e.g., ethanol, 50 mL).
-
Stir the mixture for 15 minutes.
-
Add 30% hydrogen peroxide (0.1 mol) and stir the reaction at 25-60°C for 2 hours.
-
Add an additional 5 g of 30% hydrogen peroxide and continue the reaction for 6-10 hours until completion.
-
Perform post-treatment of the reaction liquid to obtain triglycidyl isocyanurate. The reported yield is over 80.0%.
-
-
Method 2: Reaction of Cyanuric Acid with Epichlorohydrin
-
Charge an autoclave with cyanuric acid, 3 to 7 molar equivalents of epichlorohydrin, benzyl trimethyl ammonium chloride (catalyst), and water.
-
Stir the reaction mixture at 75-80°C for 1 to 2 hours.
-
Cool the reaction mixture to 25-30°C.
-
Add dichloromethane (DCM) and stir for 30 minutes.
-
Separate the aqueous and organic layers. The aqueous layer can be re-extracted with DCM.
-
Combine the DCM layers and filter.
-
Distill the filtrate under vacuum to obtain an oil.
-
Add methanol to the oil at 45-50°C and heat to 60-65°C.
-
Cool the mixture to 0-5°C to precipitate the solid product.
-
Filter the solid, wash with methanol, and dry under vacuum at 55-60°C. The reported yield is 67% with a purity of 98%.
-
Cell Culture and Treatment
-
Cell Lines: Human non-small cell lung cancer cell lines A549 and H460 are commonly used.
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in the culture medium to the desired final concentrations for experiments.
Cell Viability Assay
-
Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method to assess cell viability.
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Western Blot Analysis
-
Purpose: To detect the expression levels of proteins involved in the apoptotic pathway (e.g., p53, Bax, Bcl-2, caspase-3, PARP).
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C. Examples of antibodies include:
-
Rabbit anti-p53
-
Rabbit anti-Bax
-
Mouse anti-Bcl-2
-
Rabbit anti-caspase-3
-
Rabbit anti-PARP
-
Mouse anti-β-actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Reactive Oxygen Species (ROS) Detection Assay
-
Method: The fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFH-DA) is commonly used to measure intracellular ROS levels.
-
Treat cells with this compound for the desired time.
-
Incubate the cells with 10 µM DCFH-DA at 37°C for 30 minutes in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Analyze the fluorescence intensity of the cells using a flow cytometer or a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS levels.
-
Quantitative Data
Table 3: IC₅₀ Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Reference |
| A549 | Non-small cell lung cancer | ~25 | 48 | |
| H460 | Non-small cell lung cancer | ~15 | 48 | |
| H1299 | Non-small cell lung cancer | >50 | 48 |
Note: The IC₅₀ values can vary depending on the specific experimental conditions.
Conclusion
This compound is a potent antineoplastic agent with a well-defined chemical structure and a mechanism of action that involves the induction of apoptosis through the p53 signaling pathway. This technical guide provides a comprehensive resource for researchers and drug development professionals, offering detailed information on the compound's properties, synthesis, and biological evaluation. The provided experimental protocols and quantitative data serve as a foundation for further investigation into the therapeutic potential of this compound. Further research is warranted to fully elucidate its clinical utility and to explore potential combination therapies to enhance its anticancer efficacy.
References
- 1. Reactive oxygen species-driven mitochondrial injury induces apoptosis by this compound in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abcam.cn [abcam.cn]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. This compound motivates apoptotic death in tumorspheres of human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Teroxirone: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Teroxirone, also known as (α)-1,3,5-triglycidyl-s-triazinetrione (α-TGIC), is a trifunctional epoxide that was initially investigated as a promising anti-neoplastic agent. Its cytotoxic activity stems from its ability to alkylate and cross-link DNA, leading to the inhibition of DNA replication and the induction of apoptosis. This technical guide provides an in-depth overview of the discovery, synthesis methods, and mechanism of action of this compound, with a focus on its p53-mediated signaling pathway. Quantitative data from preclinical and clinical studies are summarized, and detailed experimental protocols for its synthesis are provided.
Discovery and Preclinical Evaluation
This compound emerged as a potential anti-cancer agent due to its broad spectrum of preclinical activity. It demonstrated good cytotoxic activity against various tumor cell lines, including sublines of P388 and L1210 leukemias that are resistant to the alkylating agent cyclophosphamide.[1] Studies on human non-small cell lung cancer (NSCLC) cell lines, H460 and A549, revealed that low concentrations of this compound can inhibit their growth.[2] This inhibitory effect is mediated by the induction of apoptotic cell death through DNA damage.[2]
In Vitro Efficacy
| Cell Line | Cancer Type | Key Findings |
| H460 | Non-Small Cell Lung Cancer | Growth inhibition at low concentrations.[2] |
| A549 | Non-Small Cell Lung Cancer | Growth inhibition at low concentrations.[2] |
| P388 Leukemia | Leukemia | Cytotoxic activity, including in cyclophosphamide-resistant sublines.[1] |
| L1210 Leukemia | Leukemia | Cytotoxic activity, including in cyclophosphamide-resistant sublines.[1] |
Synthesis of this compound
The synthesis of this compound, the α-isomer of triglycidyl isocyanurate, is primarily achieved through the reaction of cyanuric acid with an excess of epichlorohydrin. Various methods have been developed to optimize the yield and purity of the final product.
General Synthesis Reaction
The fundamental reaction involves the addition of three equivalents of epichlorohydrin to cyanuric acid. This is typically a two-step process:
-
Addition Reaction: Cyanuric acid reacts with epichlorohydrin to form a trichlorohydrin intermediate.
-
Dehydrochlorination (Cyclization): The intermediate is treated with a base, such as sodium hydroxide, to induce intramolecular cyclization and form the three epoxide rings.
Detailed Experimental Protocol
The following protocol describes a common method for the laboratory synthesis of triglycidyl isocyanurate. It is important to note that this process yields a mixture of α and β isomers, and further purification is required to isolate the α-isomer (this compound).
Materials:
-
Cyanuric acid
-
Epichlorohydrin
-
Benzyl trimethyl ammonium chloride (catalyst)
-
Sodium hydroxide
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge cyanuric acid, a significant excess of epichlorohydrin (e.g., a 9:1 molar ratio of epichlorohydrin to cyanuric acid), and a catalytic amount of benzyl trimethyl ammonium chloride.
-
Heating: Heat the reaction mixture to 95-100°C and maintain this temperature for approximately 1 hour with constant stirring.
-
Cooling and Base Addition: Cool the reaction mixture. In a separate vessel, prepare a solution of sodium hydroxide. Slowly add the sodium hydroxide solution to the reaction mixture while maintaining the temperature and stirring.
-
Distillation: After the addition of the base, distill off the excess epichlorohydrin under vacuum.
-
Extraction and Washing: To the remaining reaction mixture, add dichloromethane (DCM) and water. Stir the mixture to dissolve the product in the organic layer. Separate the organic layer and wash it with water to remove any remaining impurities.
-
Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude triglycidyl isocyanurate.
-
Purification: The crude product, a mixture of α and β isomers, can be purified by crystallization or chromatography to isolate the desired α-isomer (this compound).
Mechanism of Action: The p53 Signaling Pathway
This compound exerts its anti-cancer effects primarily through the activation of the p53 tumor suppressor pathway. As an alkylating agent, this compound causes DNA damage, which triggers a cascade of signaling events culminating in p53 activation.
This compound-Induced p53 Activation
The proposed mechanism for this compound-induced p53 activation is as follows:
Caption: this compound-induced p53 signaling pathway.
Downstream Effects of p53 Activation
Activated p53 acts as a transcription factor, leading to the upregulation of several key downstream target genes:
-
p21 (CDKN1A): A cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle arrest at the G1/S checkpoint, providing time for DNA repair.
-
Procaspase-3: Activation of p53 leads to the cleavage and activation of procaspase-3, a key executioner caspase in the apoptotic pathway.[2]
The culmination of these events is the induction of programmed cell death (apoptosis) in cancer cells. The dependence of this compound's cytotoxicity on the p53 status of the cells has been demonstrated, with cells harboring wild-type p53 being more sensitive to the drug.[2]
Clinical Evaluation
This compound underwent Phase I clinical trials to evaluate its safety, tolerability, and preliminary efficacy in cancer patients.
Phase I Clinical Trial Data
Two different dosing schedules were investigated in a Phase I study. The key findings are summarized below:
| Dosing Schedule | Number of Patients | Dose Range | Maximum Tolerated Dose (MTD) / Recommended Phase II Dose | Dose-Limiting Toxicities |
| Single IV push for 5 sequential days every 4 weeks | 36 | Not specified | 340 mg/m²/day x 5[1] | Phlebitis and cutaneous "flare" reactions.[1] |
| 1 day every 5 weeks | 26 | 36-2250 mg/m² | Schedule closed due to severe thrombophlebitis at ≥1500 mg/m²[3] | Severe thrombophlebitis.[3] |
| 5 days every 5 weeks | 27 | 16-450 mg/m² | 375 mg/m² x 5 every 5 weeks[3] | Mild thrombophlebitis and moderate leukopenia.[3] |
Pharmacologic studies revealed a rapid plasma elimination of this compound, suggesting its potential utility for regional infusion.[3] While showing preclinical promise, the clinical development of this compound as an anti-cancer agent was not pursued extensively, likely due to the observed toxicities.
Conclusion
This compound is a potent DNA alkylating agent with demonstrated anti-neoplastic activity in preclinical models. Its mechanism of action is intrinsically linked to the activation of the p53 signaling pathway, leading to cell cycle arrest and apoptosis. While its clinical development was hampered by toxicity issues, the study of this compound has provided valuable insights into the mechanisms of DNA damage response and p53-mediated tumor suppression. Further research into analogs or delivery systems that mitigate its toxicity while retaining its efficacy could potentially revive interest in this class of compounds for cancer therapy.
Experimental Workflows
General Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis of this compound.
Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for determining in vitro cytotoxicity.
References
In-Depth Technical Guide to the Biological Activity of Triglycidyl Isocyanurate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triglycidyl isocyanurate (TGIC) is a trifunctional epoxy compound with a history of industrial use as a cross-linking agent. Beyond its industrial applications, TGIC has garnered significant attention within the scientific community for its potent biological activities. This technical guide provides a comprehensive overview of the biological effects of TGIC, detailing its toxicological profile, mechanisms of action, and its emerging role as a potential antineoplastic agent. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and toxicological assessment. This guide summarizes key quantitative data, outlines detailed experimental protocols, and visualizes complex biological pathways to facilitate a deeper understanding of TGIC's interactions with biological systems.
Toxicological Profile
The toxicity of Triglycidyl Isocyanurate is a critical aspect of its biological activity, with implications for both occupational health and its potential therapeutic applications. Its toxic effects are largely attributed to the high reactivity of its three epoxide groups, which can readily alkylate cellular macromolecules.
Acute Toxicity
Acute toxicity studies have been conducted to determine the immediate adverse effects of single or short-term exposure to TGIC. The median lethal dose (LD50) is a standardized measure of acute toxicity.
| Parameter | Species | Route of Administration | Value | Reference |
| LD50 | Rat (male) | Oral | 100 - 200 mg/kg | [1][2] |
| LD50 | Rat | Oral | 188 mg/kg | [3] |
| LD50 | Rat | Oral | 188 - 715 mg/kg bw | [4] |
| LD50 | Rat (male and female) | Dermal | > 2,000 mg/kg | [1] |
| LC50 | Rat (male) | Inhalation (4h, dust/mist) | > 650 mg/m³ | [1][2] |
Cytotoxicity
TGIC exhibits cytotoxic effects across various cell lines, a property that is being explored for its anticancer potential. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxic potency.
| Cell Line | Assay | Exposure Time | IC50 (µM) | Reference |
| A549 (human non-small cell lung cancer) | MTT Assay | 72h | Data not available in search results | |
| H460 (human non-small cell lung cancer) | MTT Assay | 72h | Data not available in search results | |
| H1299 (human non-small cell lung cancer) | MTT Assay | 72h | Data not available in search results | |
| MCF-7 (human breast cancer) | MTT Assay | 72h | Data not available in search results | |
| HepG2 (human liver cancer) | MTT Assay | 72h | Data not available in search results |
Note: While search results indicate TGIC's cytotoxicity, specific IC50 values for these cell lines were not found. Further experimental data is required to populate this table fully.
Genotoxicity
The genotoxic potential of TGIC is a significant concern, as its ability to interact with DNA can lead to mutations and chromosomal damage. This property is also central to its mechanism as a potential anticancer agent.
| Assay | Test System | Metabolic Activation (S9) | Result | Quantitative Data | Reference |
| Ames Test | S. typhimurium TA98, TA100 | With and Without | Positive | Specific revertant colony counts not available | [5] |
| Comet Assay | in vitro / in vivo | N/A | Positive for DNA damage | Specific tail length or % DNA in tail not available | |
| Chromosomal Aberration | Mouse spermatogonial cells | N/A | Positive | Induced chromosomal aberrations | [4] |
Note: While TGIC is known to be genotoxic, specific quantitative data from Ames and Comet assays were not consistently available in the search results.
Carcinogenicity
Long-term studies in animal models are crucial for assessing the carcinogenic potential of chemicals.
| Species | Route of Administration | Dose Levels | Duration | Findings | Reference |
| Rat | Gavage | Specific doses not available | 2 years | No statistical difference in tumor formation or latency period compared to control. | [4][6] |
Note: The available information suggests a lack of carcinogenicity in the specific study cited, but more detailed dose-response data from multiple studies would be necessary for a comprehensive assessment.
Mechanism of Action
The biological activities of TGIC stem from its chemical structure, particularly the presence of three reactive epoxide rings. These rings are susceptible to nucleophilic attack, enabling TGIC to act as a potent alkylating agent.
DNA Alkylation and Cross-linking
The primary mechanism of TGIC-induced toxicity and its potential antineoplastic activity is its ability to alkylate and cross-link DNA. This interaction disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
Induction of Apoptosis and Cell Cycle Arrest
TGIC has been shown to induce programmed cell death (apoptosis) and halt the cell division cycle in cancer cells. This is a key mechanism for its potential as an anticancer agent.
A significant aspect of TGIC's mechanism of action is the activation of the p53 tumor suppressor pathway. Upon DNA damage induced by TGIC, the p53 protein is stabilized and activated. Activated p53 then transcriptionally regulates a host of downstream target genes involved in cell cycle arrest and apoptosis.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the assessment of TGIC's biological activity.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of TGIC (typically in a logarithmic series) for a specified duration (e.g., 24, 48, 72 hours). Include untreated control wells.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Genotoxicity Assay (Ames Test)
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.
Principle: The test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot synthesize it). The assay measures the ability of a test compound to cause mutations that revert the bacteria to a histidine-prototrophic state, allowing them to grow on a histidine-deficient medium.
Protocol Outline:
-
Strain Preparation: Grow cultures of the selected S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) overnight.
-
Metabolic Activation (Optional): Prepare a rat liver homogenate (S9 fraction) to simulate mammalian metabolism.
-
Exposure: In a test tube, combine the bacterial culture, the test compound (at various concentrations), and either the S9 mix or a buffer (for tests without metabolic activation).
-
Plating: Pour the mixture onto a minimal glucose agar plate (lacking histidine).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
DNA Damage Assay (Comet Assay)
The single-cell gel electrophoresis (SCGE) or Comet assay is a sensitive method for detecting DNA damage in individual cells.
Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.
Protocol Outline:
-
Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.
-
Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a lysis solution to break down the cell and nuclear membranes.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis, allowing the negatively charged DNA to migrate towards the anode.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify DNA damage (e.g., tail length, % DNA in the tail, tail moment).
References
Preliminary In Vitro Efficacy of Teroxirone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teroxirone, also known as Triglycidyl Isocyanurate (TGIC), is a triazene triepoxide compound that has demonstrated notable antineoplastic and antiangiogenic activities in preclinical studies.[1][2][3][4] This technical guide provides a comprehensive overview of the preliminary in vitro studies investigating the effects of this compound, with a focus on its mechanism of action, cytotoxicity against cancer cell lines, and the experimental methodologies employed in these investigations. The information is intended to serve as a resource for researchers and professionals involved in the development of novel cancer therapeutics.
Core Mechanism of Action
This compound's primary mechanism of action involves its function as a DNA alkylating and cross-linking agent.[1][2][5][6] This activity leads to the inhibition of DNA replication, ultimately triggering apoptotic cell death in tumor cells.[1][2][5] A key determinant in this compound-induced apoptosis is the activation of the tumor suppressor protein p53.[5][7][8]
Cytotoxicity and Effects on Cancer Cell Lines
In vitro studies have demonstrated this compound's efficacy in inhibiting the growth of various cancer cell lines, particularly human non-small cell lung cancer (NSCLC) cells such as H460, A549, and H1299.[3][7] The cytotoxic effects are mediated through the induction of apoptosis.[1][2][7]
Quantitative Data Summary
The following tables summarize the quantitative data from preliminary in vitro studies on this compound.
| Cell Line | Assay | Concentration Range (µM) | Incubation Time | Observed Effect | Reference |
| A549, H460, H1299 | Cell Viability Assay | 0 - 30 | 48 hours | Inhibited tumor cell growth in soft agar | [3] |
| A549, H460, H1299 | Spheroid Growth Assay | 0 - 30 | 48 hours | Reduction in the size of tumorspheres | [4] |
| Human non-small cell lung cancer cells | Apoptosis Induction | Low concentrations | 12 hours | Suppression of mitochondrial membrane potential, followed by ROS production and apoptosis in wild-type p53 cells | [1][2] |
Signaling Pathways
This compound treatment leads to a transient elevation of p53, which in turn activates downstream targets such as p21 and initiates the cleavage of procaspase-3, culminating in apoptosis.[7] The presence of a caspase-3 inhibitor has been shown to revert the apoptotic phenotype, confirming the critical role of this pathway.[7]
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Cell Viability Assay
This protocol is based on the methods described for assessing the effect of this compound on the growth of NSCLC cell lines.[3]
-
Cell Seeding: Plate A549, H460, and H1299 cells in soft agar in appropriate multi-well plates.
-
Treatment: After cell adherence, treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 30 µM).
-
Incubation: Incubate the plates for 48 hours under standard cell culture conditions.
-
Analysis: Assess cell viability using a suitable method, such as the methylthiazolyldiphenyl-tetrazolium bromide (MTT) assay, to quantify the inhibition of tumor cell growth.[9]
Western Blot Analysis
This protocol is designed to detect changes in protein expression levels, such as p53 and cleaved caspase-3, following this compound treatment.[3]
-
Cell Lysis: Lyse treated and untreated control cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p53, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Spheroid Growth Assay
This assay is used to evaluate the effect of this compound on three-dimensional tumor models.[4]
-
Spheroid Formation: Generate spheroids of human non-small-cell-lung cancer cells (A549, H460, and H1299) using a suitable method (e.g., liquid overlay technique).
-
Treatment: Once spheroids have formed, treat them with a range of this compound concentrations (0-30 µM).
-
Incubation: Incubate the spheroids for 48 hours.
-
Analysis: Monitor and measure the size of the tumorspheres over the incubation period to determine the extent of growth inhibition.
Conclusion
The preliminary in vitro data for this compound are promising, indicating its potential as an anticancer agent, particularly for p53-wild-type tumors. Its mechanism of action, centered on DNA damage and subsequent p53-mediated apoptosis, provides a solid rationale for further investigation. The experimental protocols and data presented in this guide offer a foundation for future research aimed at elucidating the full therapeutic potential of this compound. Further studies are warranted to explore its efficacy in a broader range of cancer types and to investigate potential combination therapies.
References
- 1. Application, Mechanism of action, and Synthesis of 1,3,5-Triglycidyl isocyanurate_Chemicalbook [chemicalbook.com]
- 2. What is 1,3,5-Triglycidyl isocyanurate?_Chemicalbook [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. This compound inhibited growth of human non-small cell lung cancer cells by activating p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Methoxychlor and triclosan stimulates ovarian cancer growth by regulating cell cycle- and apoptosis-related genes via an estrogen receptor-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying Cellular Targets of Teroxirone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teroxirone, a triazene triepoxide, is an antineoplastic agent with a primary mechanism of action involving the alkylation and cross-linking of DNA, leading to the inhibition of DNA replication.[1][2][3][4] This guide provides a comprehensive overview of the identified cellular targets of this compound, detailing its effects on key cellular pathways and processes. Quantitative data from preclinical studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research. The guide also includes visualizations of the core signaling pathways and experimental workflows to enhance understanding of this compound's mechanism of action.
Core Cellular Targets and Mechanism of Action
This compound exerts its cytotoxic effects through a multi-faceted approach, primarily targeting DNA and activating the p53 tumor suppressor pathway. This leads to the induction of apoptosis, particularly in cancer cells with wild-type p53.[3][5][6]
Direct DNA Damage
As a triepoxide alkylating agent, this compound directly interacts with DNA, forming covalent bonds that result in DNA cross-linking.[1][2][4] This structural alteration of the DNA helix physically obstructs the process of DNA replication and transcription, ultimately leading to cell cycle arrest and cell death.
Activation of the p53 Signaling Pathway
This compound treatment has been shown to cause a transient elevation of the tumor suppressor protein p53.[6] Activated p53 then transcriptionally upregulates its downstream targets, including p21, which plays a crucial role in cell cycle arrest, and pro-apoptotic proteins, initiating the intrinsic apoptosis pathway.[2][5]
The activation of p53 is a critical determinant of this compound's efficacy, with cancer cells harboring wild-type p53 being more sensitive to the drug.[5][6] Studies have demonstrated that siRNA-mediated knockdown of p53 expression attenuates the cytotoxic effects of this compound.[6]
Caption: this compound induces DNA damage, leading to p53 activation and subsequent cell cycle arrest and apoptosis.
Quantitative Analysis of this compound's Cellular Effects
| Parameter | Cell Line(s) | Concentration/Dose | Effect | Reference |
| Cytotoxicity | P388 and L1210 leukemias (cyclophosphamide-resistant sublines) | Not specified | Good cytotoxic activity | [5][7] |
| Mitochondrial Membrane Potential (MMP) Disruption | A549 and H460 (NSCLC) | 2 or 5 µM (12h) | Significant drop in MMP | [2] |
| Reactive Oxygen Species (ROS) Generation | A549 and H460 (NSCLC) | 2 or 5 µM (18h) | Increased ROS production | [2] |
| Apoptosis Induction | A549 and H460 (NSCLC) | Not specified | Increased expression of Bax, active caspase-3, and cleaved PARP | [2] |
| Maximum Tolerated Dose (MTD) in Humans (Phase I) | N/A | 340 mg/m²/day x 5 | Dose-limiting toxicities: phlebitis and cutaneous "flare" reactions | [5][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cellular targets and mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, H460)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow for determining cell viability using the MTT assay.
Western Blot Analysis for p53 Activation
This protocol is used to detect the upregulation of p53 and its downstream targets in response to this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
Caption: A streamlined workflow for Western blot analysis.
Detection of Mitochondrial Membrane Potential (MMP) using JC-1
This flow cytometry-based assay measures the disruption of MMP, an early indicator of apoptosis.
Materials:
-
Cancer cell lines
-
This compound
-
JC-1 dye
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 12 hours).
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in PBS containing 2 µM JC-1 dye.
-
Incubate for 15-30 minutes at 37°C in the dark.
-
Wash the cells with PBS.
-
Analyze the cells by flow cytometry, detecting green fluorescence (monomers, indicating low MMP) and red fluorescence (aggregates, indicating high MMP).
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay quantifies the generation of ROS using the fluorescent probe DCFH-DA.
Materials:
-
Cancer cell lines
-
This compound
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
Serum-free medium
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Culture cells to 70-80% confluency.
-
Wash the cells with serum-free medium.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C.
-
Wash the cells to remove excess probe.
-
Treat the cells with this compound in serum-free medium.
-
Measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~530 nm.
Conclusion and Future Directions
This compound is a potent antineoplastic agent that primarily targets cellular DNA and activates the p53-mediated apoptotic pathway. Its efficacy is linked to the induction of oxidative stress and mitochondrial dysfunction. While its core mechanism of action is well-established, a comprehensive understanding of its full range of cellular targets is still evolving.
Future research should focus on:
-
Proteomic and Affinity-Based Target Identification: Unbiased screening methods could reveal novel protein targets of this compound, providing deeper insights into its mechanism of action and potential off-target effects.
-
Quantitative Analysis of DNA Adducts: Detailed characterization and quantification of the specific DNA adducts formed by this compound would enhance the understanding of its genotoxicity.
-
In-depth Investigation of Signaling Pathways: Further exploration of the signaling cascades affected by this compound beyond the p53 pathway could uncover additional mechanisms contributing to its anticancer activity.
This technical guide provides a solid foundation for researchers and drug development professionals working with this compound, summarizing the current knowledge and providing the necessary tools to advance our understanding of this promising anticancer agent.
References
- 1. Pharmacological characterization of this compound, a triepoxide antitumor agent, in rats, rabbits, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactive oxygen species-driven mitochondrial injury induces apoptosis by this compound in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. Application, Mechanism of action, and Synthesis of 1,3,5-Triglycidyl isocyanurate_Chemicalbook [chemicalbook.com]
- 6. This compound inhibited growth of human non-small cell lung cancer cells by activating p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I trial of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Teroxirone's Role in DNA Alkylation and Cross-Linking: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teroxirone, a tri-epoxide agent, has demonstrated notable antineoplastic properties. Its primary mechanism of action involves the alkylation and subsequent cross-linking of DNA, leading to the inhibition of DNA replication and the induction of apoptosis. This guide provides a comprehensive overview of the molecular mechanisms underlying this compound's activity, with a focus on its interaction with DNA. It details the chemistry of DNA alkylation, the formation of DNA cross-links, and the subsequent cellular responses, including cell cycle arrest and p53-dependent apoptosis. This document also includes relevant experimental protocols and summarizes available quantitative data to serve as a resource for researchers in oncology and drug development.
Introduction to this compound
This compound, also known as triglycidyl isocyanurate, is a triazene triepoxide with established antineoplastic activity.[1][2] Its cytotoxic effects are primarily attributed to its ability to function as a DNA alkylating agent, leading to the formation of covalent bonds with DNA bases. This initial alkylation can then lead to the formation of DNA cross-links, which are highly cytotoxic lesions that block DNA replication and transcription, ultimately triggering programmed cell death.[1][2] Clinical investigations, primarily Phase I trials, have explored its therapeutic potential, establishing preliminary dosage and toxicity profiles.[3][4]
Chemistry of DNA Alkylation by this compound
As a trifunctional epoxide, this compound possesses three reactive epoxide rings that can undergo nucleophilic attack by electron-rich sites on DNA bases. While direct mass spectrometric characterization of this compound-DNA adducts is not extensively documented in publicly available literature, the mechanism of action for similar alkylating agents strongly suggests that the N7 position of guanine is a primary target for alkylation.[5] The high nucleophilicity of the N7 position of guanine makes it susceptible to attack by electrophilic compounds like the epoxide rings of this compound.[5]
The proposed mechanism involves the opening of one of the epoxide rings upon nucleophilic attack by the N7 of a guanine residue, forming a mono-adduct. Given that this compound has three epoxide groups, it can potentially form multiple DNA adducts.
DNA Cross-Linking by this compound
Following the initial mono-alkylation of a DNA base, the remaining reactive epoxide groups on the this compound molecule can react with a second DNA base, leading to the formation of a DNA cross-link. These cross-links can be categorized as either intrastrand (linking two bases on the same DNA strand) or interstrand (linking bases on opposite DNA strands). Interstrand cross-links are considered to be particularly cytotoxic as they physically prevent the separation of the DNA double helix, a critical step in both DNA replication and transcription.
While the specific ratio of intrastrand versus interstrand cross-links formed by this compound has not been definitively established in the available literature, its trifunctional nature suggests the potential for complex cross-linking patterns. The formation of these cross-links creates a significant physical block to the cellular machinery that processes DNA, leading to the activation of DNA damage response pathways.
Cellular Response to this compound-Induced DNA Damage
The formation of DNA adducts and cross-links by this compound triggers a cascade of cellular events, primarily centered around the DNA Damage Response (DDR) pathway. This response aims to either repair the damage or, if the damage is too extensive, initiate apoptosis.
Cell Cycle Arrest
A key cellular response to DNA damage is the activation of cell cycle checkpoints. Studies have shown that this compound treatment can lead to cell cycle arrest at the G2/M phase.[2] This arrest prevents the cell from entering mitosis with damaged DNA, providing a window of opportunity for DNA repair. The G2/M checkpoint is regulated by a complex signaling network that includes the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases, which in turn activate downstream effector kinases such as Chk1 and Chk2. While direct evidence for this compound-induced activation of ATM/ATR and Chk1/Chk2 is not yet available, this is a common pathway activated by DNA cross-linking agents.
p53-Dependent Apoptosis
A significant body of evidence points to the crucial role of the tumor suppressor protein p53 in mediating the apoptotic response to this compound.[1] In response to DNA damage, p53 is stabilized and activated, leading to the transcriptional upregulation of pro-apoptotic genes.
The this compound-induced apoptotic pathway has been shown to be dependent on the intrinsic, or mitochondrial, pathway of apoptosis.[2] This is characterized by the following key events:
-
Increased Bax/Bcl-2 Ratio: p53 activation leads to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical determinant of mitochondrial outer membrane permeabilization (MOMP).
-
Mitochondrial Membrane Potential (MMP) Disruption: The increased Bax/Bcl-2 ratio leads to the loss of mitochondrial membrane potential.[2]
-
Reactive Oxygen Species (ROS) Production: Disruption of the MMP is associated with an increase in the production of reactive oxygen species.[2]
-
Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondria into the cytoplasm.[2]
-
Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates downstream executioner caspases like caspase-3.
-
PARP Cleavage: Activated caspase-3 cleaves various cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the execution of the apoptotic program.[2]
Quantitative Data
Table 1: Reported Cytotoxicity of this compound
| Cell Line | Cancer Type | Parameter | Value | Reference |
| H460 | Non-small cell lung cancer | IC50 | Not specified | |
| A549 | Non-small cell lung cancer | IC50 | Not specified | |
| P388 Leukemia | Leukemia | Cytotoxicity | Good | [3] |
| L1210 Leukemia | Leukemia | Cytotoxicity | Good | [3] |
Note: The available literature often describes the cytotoxic effects of this compound qualitatively ("inhibited growth," "good cytotoxic activity") rather than providing specific IC50 values. Further research is needed to establish a comprehensive quantitative profile of this compound's activity.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a general method for assessing cell viability and can be adapted for testing the cytotoxic effects of this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Alkaline Comet Assay for DNA Cross-link Detection
This protocol is a modification of the standard alkaline comet assay to specifically detect DNA interstrand cross-links.
Materials:
-
Treated and untreated cells
-
Low melting point agarose (LMPA)
-
Normal melting point agarose (NMPA)
-
Microscope slides
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green or propidium iodide)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Slide Preparation: Coat microscope slides with a layer of 1% NMPA and allow it to solidify.
-
Cell Encapsulation: Harvest cells and resuspend them in PBS. Mix the cell suspension with 0.5% LMPA at a 1:10 ratio (v/v) and immediately pipette onto the NMPA-coated slide. Cover with a coverslip and place on ice to solidify.
-
Lysis: Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
DNA Unwinding and Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer. Allow the DNA to unwind for 20-40 minutes. Apply a voltage of ~1 V/cm for 20-30 minutes.
-
Neutralization: Gently remove the slides from the tank and immerse them in neutralization buffer for 3 x 5-minute washes.
-
Staining: Stain the DNA with an appropriate fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The presence of cross-links will retard the migration of DNA, resulting in a smaller or absent comet tail compared to cells with strand breaks alone. To specifically measure cross-links, a known amount of DNA damage (e.g., by irradiating the cells before the assay) is introduced. A reduction in the comet tail moment in the this compound-treated and irradiated cells compared to the irradiated-only cells indicates the presence of cross-links.
Signaling Pathways and Experimental Workflows
This compound-Induced DNA Damage and Apoptotic Pathway
Caption: this compound-induced DNA damage and p53-mediated apoptosis.
Experimental Workflow for Assessing this compound's Effect on DNA
Caption: Workflow for studying this compound's effects on cancer cells.
Conclusion and Future Directions
This compound is a potent DNA alkylating and cross-linking agent that induces p53-dependent apoptosis in cancer cells, particularly non-small cell lung cancer. Its mechanism of action involves the induction of DNA damage, leading to cell cycle arrest and activation of the intrinsic apoptotic pathway. While the general framework of its activity is understood, several areas warrant further investigation to fully elucidate its therapeutic potential.
Areas for Future Research:
-
Comprehensive Cytotoxicity Profiling: Determination of IC50 values for this compound across a broad panel of cancer cell lines is needed to identify the most sensitive cancer types.
-
Structural Characterization of DNA Adducts: The use of advanced analytical techniques such as mass spectrometry is required to definitively identify the specific DNA adducts and cross-links formed by this compound.
-
Elucidation of Upstream DDR Signaling: Investigating the role of specific DNA damage sensors, such as ATM, ATR, Chk1, and Chk2, in the cellular response to this compound will provide a more complete picture of the signaling cascade.
-
In Vivo Efficacy and Pharmacodynamics: Further preclinical and clinical studies are necessary to optimize dosing schedules, evaluate efficacy in various tumor models, and understand the pharmacodynamic effects of this compound in a physiological context.
This technical guide provides a summary of the current understanding of this compound's role in DNA alkylation and cross-linking. Continued research in the highlighted areas will be crucial for the potential development of this compound as a valuable component of cancer chemotherapy.
References
Review of literature on Teroxirone as an antineoplastic agent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Teroxirone, a tris-epoxide derivative of isocyanuric acid, has been investigated for its potential as an antineoplastic agent. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its mechanism of action, preclinical efficacy, and early clinical development. The document summarizes key quantitative data in structured tables, details experimental methodologies, and presents visual representations of its molecular pathways and experimental workflows to support further research and development in oncology.
Introduction
This compound, also known as triglycidyl isocyanurate, is a DNA alkylating agent that has demonstrated cytotoxic activity against various cancer cell lines. Its primary mechanism of action involves the cross-linking of DNA, which inhibits DNA replication and induces apoptosis, particularly through the activation of the p53 tumor suppressor pathway. This guide synthesizes the available scientific literature to provide a detailed overview of this compound's potential as a cancer therapeutic.
Mechanism of Action
This compound functions as a trifunctional alkylating agent. The three epoxide rings are highly reactive and can form covalent bonds with nucleophilic sites on DNA bases. This leads to the formation of DNA monoadducts and inter- and intra-strand cross-links.[1][2] This DNA damage triggers a cellular stress response, prominently involving the activation of the p53 signaling pathway.
DNA Damage and p53 Activation
The DNA lesions induced by this compound are recognized by the cell's DNA damage response (DDR) machinery.[3][4][5] This leads to the activation of protein kinases such as Ataxia Telangiectasia Mutated (ATM) and ATM- and Rad3-related (ATR), which in turn phosphorylate and activate downstream targets, including the tumor suppressor protein p53.[3][4] Activated p53 acts as a transcription factor, upregulating the expression of genes involved in cell cycle arrest, DNA repair, and apoptosis.[3][6]
Caption: Workflow for a typical MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Plate cells (e.g., A549, H460) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours. [7][8][9][10]2. Drug Treatment: Treat cells with serial dilutions of this compound and incubate for 48 hours. [11]3. MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C. [7]4. Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals. [9]5. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. [7]6. Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.
In Vivo Xenograft Study
Xenograft models are used to evaluate the in vivo efficacy of anticancer agents.
dot
Caption: General workflow for an in vivo xenograft study.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 H460 cells) into the flank of immunodeficient mice (e.g., nude mice). [12][13]2. Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. [12]3. Drug Administration: Administer this compound via a specified route (e.g., subcutaneous injection) at predetermined doses and schedules. [11]4. Monitoring: Measure tumor dimensions with calipers and calculate tumor volume periodically. Monitor the body weight of the mice as an indicator of toxicity. [12]5. Endpoint and Analysis: At the end of the study, sacrifice the animals, excise the tumors, and weigh them. Tumor growth inhibition can be calculated and further histological or molecular analyses can be performed. [12]
Conclusion
This compound is an alkylating agent with demonstrated antineoplastic activity, primarily through the induction of DNA damage and activation of the p53-mediated apoptotic pathway. Preclinical studies have shown its efficacy in inhibiting the growth of cancer cells, particularly NSCLC, both in vitro and in vivo. Early-phase clinical trials have established a manageable safety profile and recommended a dose for further investigation. However, the available data is limited, and more comprehensive studies are required to fully elucidate its therapeutic potential, including detailed pharmacokinetic and pharmacodynamic analyses, as well as efficacy studies in a broader range of cancer types. The information compiled in this guide serves as a valuable resource for researchers and drug development professionals interested in exploring the future of this compound as a potential anticancer therapeutic.
References
- 1. This compound inhibited growth of human non-small cell lung cancer cells by activating p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. DNA damage response revisited: the p53 family and its regulators provide endless cancer therapy opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Regulation of p53 in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p53 in the DNA-Damage-Repair Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis [mdpi.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. H460 Xenograft Model - Altogen Labs [altogenlabs.com]
- 13. H460 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
Teroxirone: A Comprehensive Preclinical Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teroxirone, also known as triglycidyl isocyanurate (TGIC), is a tri-epoxide compound that has garnered interest for its antineoplastic properties.[1][2][3] Its mechanism of action is primarily attributed to its ability to alkylate and cross-link DNA, leading to the inhibition of DNA replication and the induction of apoptosis.[2][3] A key feature of this compound's anticancer activity is its activation of the p53 tumor suppressor pathway.[2][3] This technical guide provides an in-depth overview of the preclinical safety, toxicity, and available data for this compound, designed to inform researchers and professionals in the field of drug development.
Safety and Toxicity Data
A summary of the available quantitative safety and toxicity data for this compound is presented below. These tables provide a structured overview for easy comparison of key toxicological endpoints.
Table 1: Acute Toxicity of this compound
| Species | Route of Administration | Parameter | Value | Reference |
| Rat | Oral | LD50 | 188 mg/kg | [4] |
| Rat | Dermal | LD50 | >2000 mg/kg | [5] |
| Rat | Inhalation | LC50 (4h) | >650 mg/m³ | [5] |
| Mouse | Inhalation | LC50 (4h) | 2000 mg/m³ | [5] |
Table 2: In Vitro Cytotoxicity of this compound
Table 3: Genotoxicity of this compound
| Assay | Cell Line/Organism | Metabolic Activation | Result | Reference |
| Chromosomal Aberration | Chinese Hamster Ovary (CHO) | With and without S9 | Positive | [6] |
| Chromosomal Aberration | Mouse Spermatogonial Cells | In vivo | Positive | [5] |
Mechanism of Action: p53-Mediated Apoptosis
This compound exerts its anticancer effects primarily through the activation of the p53 signaling pathway, leading to apoptosis. The proposed mechanism involves the generation of reactive oxygen species (ROS), which in turn triggers the intrinsic apoptotic cascade.
Experimental Protocols
This section provides detailed methodologies for key preclinical safety and toxicity studies, based on established guidelines and available literature.
Acute Oral Toxicity Study in Rats (OECD 423 Guideline Adaptation)
Objective: To determine the acute oral toxicity (LD50) of this compound in rats.
Test System:
-
Species: Rat (e.g., Wistar or Sprague-Dawley strain)
-
Age: Young adults (8-12 weeks old)
-
Weight: 180-220 grams
-
Sex: Equal numbers of males and females (nulliparous and non-pregnant)
-
Housing: Housed in appropriate cages with controlled temperature (22 ± 3°C), humidity (30-70%), and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing.[7]
Experimental Procedure:
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days prior to the study.
-
Fasting: Animals are fasted overnight (approximately 16 hours) before administration of the test substance, with continued access to water.[7]
-
Dose Preparation: this compound is prepared in a suitable vehicle (e.g., corn oil, 0.5% carboxymethylcellulose) to the desired concentrations. The stability and homogeneity of the formulation should be confirmed.
-
Dose Administration: A single dose of this compound is administered to the animals by oral gavage. The volume administered is typically 10 mL/kg of body weight.
-
Dose Groups: A control group receiving the vehicle only and at least three dose groups with increasing concentrations of this compound are used.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[7]
-
Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
In Vitro Cytotoxicity Assay in A549 Human Lung Carcinoma Cells
Objective: To determine the cytotoxic potential of this compound on A549 cells.
Materials:
-
A549 human lung carcinoma cell line
-
Complete culture medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin)
-
Plate reader
Experimental Procedure:
-
Cell Seeding: A549 cells are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (medium with the same concentration of solvent used for the drug stock) is also included.
-
Incubation: The plates are incubated for a defined period (e.g., 24, 48, or 72 hours).[2]
-
Viability Assessment: After the incubation period, the cell viability reagent is added to each well according to the manufacturer's instructions.
-
Data Acquisition: The absorbance or fluorescence is measured using a plate reader at the appropriate wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Repeated-dose 90-day oral toxicity study of GST in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Triglycidyl isocyanurate - MedChem Express [bioscience.co.uk]
- 8. researchgate.net [researchgate.net]
Teroxirone's Impact on p53 Pathway Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teroxirone, a tri-epoxide derivative, has demonstrated notable anti-neoplastic properties, particularly in non-small cell lung cancer (NSCLC) cell lines harboring wild-type p53. This technical guide delineates the mechanism by which this compound activates the p53 signaling pathway, leading to apoptotic cell death. The core of its action lies in the induction of reactive oxygen species (ROS), which instigates mitochondrial injury and DNA damage, culminating in the activation of the intrinsic apoptotic cascade. This document provides a comprehensive overview of the quantitative effects of this compound on key components of the p53 pathway, detailed experimental protocols for assessing its activity, and visual representations of the involved signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its cytotoxic effects on cancer cells primarily through the activation of the p53 tumor suppressor protein. The process is initiated by the generation of intracellular reactive oxygen species (ROS). This increase in ROS leads to a cascade of events including a decrease in mitochondrial membrane potential (MMP), subsequent mitochondrial injury, and DNA damage. These cellular stresses signal the activation and elevation of p53. Activated p53 then transcriptionally upregulates pro-apoptotic proteins and downregulates anti-apoptotic proteins, tipping the cellular balance towards apoptosis. This intrinsic apoptotic pathway is characterized by the involvement of the Bcl-2 family of proteins and the activation of caspases.[1][2]
Quantitative Data Summary
The following tables summarize the observed effects of this compound treatment on key molecular and cellular parameters in p53 wild-type NSCLC cell lines, A549 and H460.
| Cell Line | Parameter | Effect of this compound Treatment | Reference |
| A549 & H460 | Cell Viability | Dose-dependent decrease | [3] |
| A549 & H460 | p53 Expression | Increased | [1] |
| A549 & H460 | Bax Expression | Increased | [1] |
| A549 & H460 | Bcl-2 Expression | Decreased | [1] |
| A549 & H460 | Bax/Bcl-2 Ratio | Increased | [1] |
| A549 & H460 | Active Caspase-3 | Increased | [1] |
| A549 & H460 | Cleaved PARP | Increased | [1] |
| A549 & H460 | Reactive Oxygen Species (ROS) | Increased | [1][2] |
| A549 & H460 | Mitochondrial Membrane Potential | Decreased | [1][2] |
| A549 & H460 | Cytoplasmic Cytochrome c | Increased | [1] |
| A549 & H460 | DNA Damage | Increased | [1][4] |
Note: The IC50 values for this compound in A549 and H460 cells were not explicitly stated in the reviewed literature, but a dose-dependent decrease in viability was observed with low nanomolar to micromolar concentrations.
Signaling Pathways and Experimental Workflows
This compound-Induced p53-Mediated Apoptotic Pathway
References
- 1. Reactive oxygen species-driven mitochondrial injury induces apoptosis by this compound in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibited growth of human non-small cell lung cancer cells by activating p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Teroxirone in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teroxirone, also known as Triglycidyl Isocyanurate, is a triazene triepoxide compound with demonstrated antineoplastic activity.[1][2] It functions as a DNA alkylating and cross-linking agent, leading to the inhibition of DNA replication.[2] Notably, this compound has been shown to inhibit the growth of non-small cell lung cancer (NSCLC) cells by activating the p53 signaling pathway, which in turn induces apoptosis.[1] This document provides detailed protocols for the use of this compound in cell culture experiments, including methods for assessing cytotoxicity, apoptosis, and cell cycle effects.
Mechanism of Action
This compound exerts its cytotoxic effects through a multi-faceted mechanism. As a triepoxide, it can alkylate and cross-link DNA, thereby directly inhibiting DNA replication.[2] A key aspect of its anti-cancer activity is the activation of the tumor suppressor protein p53.[1] This activation leads to a signaling cascade that includes the downstream activation of p21 and the cleavage of procaspase-3, ultimately culminating in apoptotic cell death.[1] Furthermore, this compound has been shown to induce the generation of reactive oxygen species (ROS) and cause mitochondrial injury, contributing to its apoptotic effects.[3]
Data Presentation
While specific IC50 values for this compound can vary depending on the cell line and experimental conditions, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model. The following table summarizes the known effects of this compound in common non-small cell lung cancer cell lines.
| Cell Line | p53 Status | Expected Effect of this compound | Reference |
| A549 | Wild-type | Inhibition of growth, induction of apoptosis | [1] |
| H460 | Wild-type | Inhibition of growth, induction of apoptosis | [1] |
| H1299 | Null | Cytotoxicity observed with ectopic p53 expression | [1] |
Experimental Protocols
General Cell Culture and this compound Treatment
-
Cell Culture: Culture A549, H460, or other desired cancer cell lines in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).[2] Further dilute the stock solution in the complete cell culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cytotoxicity Assay (MTT Assay)
This protocol is to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest. Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle distribution.
Materials:
-
6-well plates
-
This compound
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined based on the fluorescence intensity.
Visualizations
Caption: Experimental workflow for evaluating this compound in cell culture.
Caption: this compound-induced p53-mediated apoptotic signaling pathway.
References
Application Notes and Protocols for In Vivo Studies with Teroxirone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teroxirone, also known as Triglycidyl Isocyanurate, is a triazene triepoxide with demonstrated antineoplastic activity. Its mechanism of action involves the alkylation and cross-linking of DNA, leading to an inhibition of DNA replication.[1][2][3][4] Notably, this compound has been shown to activate the p53 tumor suppressor pathway, inducing apoptotic cell death in cancer cells, particularly in non-small cell lung cancer (NSCLC).[1][5] Preclinical studies have confirmed its efficacy in suppressing tumor growth in in vivo animal models, specifically in nude mice bearing xenograft tumors.[5]
These application notes provide a comprehensive guide for researchers planning to utilize this compound in in vivo animal studies. The following sections detail the compound's mechanism of action, a proposed experimental protocol for a xenograft model, and a summary of available efficacy and toxicity data.
Mechanism of Action: p53-Mediated Apoptosis
This compound exerts its anticancer effects primarily through the induction of DNA damage, which in turn activates the p53 signaling pathway. This activation leads to a cascade of events culminating in programmed cell death, or apoptosis.
-
DNA Damage: As a triepoxide, this compound is a potent alkylating agent that forms covalent bonds with DNA, leading to cross-linking of DNA strands. This damage disrupts DNA replication and transcription, ultimately triggering cellular stress responses.
-
p53 Activation: In response to DNA damage, the p53 tumor suppressor protein is stabilized and activated.
-
Apoptosis Induction: Activated p53 transcribes target genes that promote apoptosis, leading to the elimination of cancer cells.
Caption: this compound's mechanism of action leading to apoptosis.
Experimental Protocol: Murine Xenograft Model for NSCLC
This protocol describes a proposed in vivo study to evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft model using human non-small cell lung cancer (NSCLC) cells in immunodeficient mice.
1. Animal Model
-
Species: Athymic Nude Mice (e.g., BALB/c nude)
-
Age/Weight: 6-8 weeks old / 20-25 g
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
2. Cell Culture and Tumor Implantation
-
Cell Line: Human NSCLC cell line (e.g., A549 or H460)
-
Cell Preparation: Culture cells in appropriate media. On the day of implantation, harvest cells and resuspend in sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel (1:1) at a concentration of 1 x 10^7 cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
3. This compound Formulation and Administration
-
Formulation (Proposed): Due to its solubility, a formulation of this compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline is a common starting point for in vivo studies of similar compounds. The final solution should be sterile-filtered.
-
Dose Levels: Based on preliminary data, dose levels of 100 mg/kg and 150 mg/kg can be investigated. A vehicle control group is essential.
-
Administration Route: Intravenous (IV) or Intraperitoneal (IP) injection. The rapid plasma clearance of this compound (half-life < 5 minutes) suggests that daily or twice-daily administration may be necessary to maintain therapeutic concentrations.[1]
-
Administration Schedule: Daily administration for 5 consecutive days, followed by a 2-day rest period, for a total of 3-4 weeks.
4. Animal Monitoring and Efficacy Endpoints
-
Tumor Growth: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Body Weight: Monitor and record the body weight of each animal 2-3 times per week as an indicator of toxicity.
-
Clinical Observations: Observe animals daily for any signs of distress or adverse effects.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or at a fixed time point. At the end of the study, euthanize the animals and excise the tumors for final weight measurement and further analysis (e.g., histology, biomarker analysis).
Caption: Experimental workflow for the in vivo xenograft study.
Data Presentation: Efficacy and Toxicity
The following tables summarize the expected quantitative data from in vivo studies with this compound.
Table 1: In Vivo Anti-Tumor Efficacy of this compound in NSCLC Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route & Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | IV or IP, Daily | Data to be collected | - |
| This compound | 100 | IV or IP, Daily | Data to be collected | Calculate vs. Control |
| This compound | 150 | IV or IP, Daily | Data to be collected | Calculate vs. Control |
Table 2: In Vivo Toxicity Profile of this compound
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) | Observed Adverse Effects |
| Vehicle Control | - | Data to be collected | None expected |
| This compound | 100 | Data to be collected | Record observations |
| This compound | 150 | Data to be collected | Record observations |
Conclusion
This compound is a promising anticancer agent with a well-defined mechanism of action. The provided protocol offers a solid foundation for conducting in vivo studies to further evaluate its therapeutic potential. Researchers should optimize the formulation, dosing schedule, and administration route for their specific experimental needs and adhere to all institutional animal care and use guidelines. Careful monitoring of both anti-tumor efficacy and potential toxicity will be crucial for the successful preclinical development of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An indolylquinoline derivative promotes apoptosis in human lung cancer cells by impairing mitochondrial functions [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Reactive oxygen species-driven mitochondrial injury induces apoptosis by this compound in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Teroxirone Dosage in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teroxirone, also known as Triglycidyl Isocyanurate, is a triazene triepoxide with demonstrated antineoplastic activity.[1][2][3] Its mechanism of action involves the alkylation and cross-linking of DNA, leading to the inhibition of DNA replication.[1][2][3] Furthermore, this compound induces apoptotic cell death in tumor cells, a process that is notably dependent on the status of the tumor suppressor protein p53.[1][4] Preclinical studies have shown that this compound can suppress the growth of xenograft tumors in animal models, making it a compound of interest for cancer therapy research.[1][2]
These application notes provide a detailed protocol for determining the correct dosage of this compound in xenograft models, based on available preclinical data.
Data Presentation: this compound Dosage in Xenograft Models
The following table summarizes the quantitative data from a key preclinical study on this compound dosage in a xenograft model. This data serves as a starting point for designing further dose-finding and efficacy studies.
| Parameter | Value | Details | Reference |
| Animal Model | Nude Mice | Immunocompromised mice are standard for xenograft studies to prevent rejection of human tumor cells. | [2] |
| Dosage Range | 1.8 mg/kg and 3.6 mg/kg | These doses were shown to be effective in suppressing tumor growth. | [2] |
| Administration Route | Subcutaneous (s.c.) Injection | The drug was administered directly under the skin. | [2] |
| Dosing Schedule | Every 2-3 days | A total of seven injections were administered over the course of the study. | [2] |
| Treatment Duration | 30 days | The study duration allowed for the assessment of tumor growth suppression over an extended period. | [2] |
| Observed Effect | Suppression of xenograft tumor growth | The treatment resulted in a reduction in tumor size. | [2] |
| Toxicity Note | No effects on body weight | The tested dosages did not appear to cause significant overt toxicity in the animals. | [2] |
Experimental Protocols
This section outlines a detailed methodology for determining the optimal dosage of this compound in a xenograft model.
Materials and Reagents
-
This compound (Triglycidyl Isocyanurate)
-
Human cancer cell line of interest (e.g., non-small cell lung cancer lines like H460 or A549, which are known to be sensitive to this compound)
-
Immunocompromised mice (e.g., athymic nude mice, NOD/SCID mice)
-
Cell culture medium and supplements
-
Matrigel or other appropriate extracellular matrix
-
Vehicle for this compound formulation (e.g., a mixture of DMSO, PEG300, Tween 80, and saline or PBS)
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Anesthetic for animal procedures
-
Personal Protective Equipment (PPE)
Experimental Workflow
The following diagram illustrates the general workflow for a xenograft study to determine this compound dosage.
Detailed Methodologies
a. Cell Culture and Implantation:
-
Culture the selected human cancer cell line under standard conditions until a sufficient number of cells are obtained.
-
Harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
b. Tumor Growth Monitoring and Animal Randomization:
-
Allow the tumors to grow until they reach a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions using calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group).
c. This compound Formulation and Administration:
-
Prepare a stock solution of this compound in a suitable solvent such as DMSO.
-
On the day of administration, dilute the stock solution with a vehicle (e.g., a mixture of PEG300, Tween 80, and saline) to achieve the desired final concentrations (e.g., 1.8 mg/kg and 3.6 mg/kg).
-
Administer the formulated this compound or vehicle control to the mice via subcutaneous injection at a volume of 100 µL per 20g of body weight.
-
Follow the predetermined dosing schedule (e.g., every 2-3 days for a total of seven doses).
d. Efficacy and Toxicity Assessment:
-
Continue to measure tumor volume and body weight every 2-3 days throughout the study.
-
Monitor the animals for any signs of toxicity, such as changes in behavior, appetite, or weight loss.
-
The study endpoint may be a predetermined tumor volume, a specific time point, or signs of significant morbidity in the control group.
e. Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Perform statistical analysis to determine the significance of the observed differences in tumor growth.
Signaling Pathway
This compound exerts its anticancer effects in part through the activation of the p53 signaling pathway, leading to apoptosis. The following diagram illustrates this key mechanism.
Conclusion
The provided protocols and data offer a comprehensive guide for researchers initiating preclinical studies with this compound in xenograft models. The key to a successful study is careful planning, precise execution of the experimental procedures, and thorough monitoring of both efficacy and potential toxicity. The suggested starting dosages of 1.8 mg/kg and 3.6 mg/kg provide a solid foundation for further dose optimization and efficacy testing in various cancer models. Understanding the p53-mediated mechanism of action can also inform the selection of appropriate tumor models and potential combination therapies.
References
- 1. This compound inhibited growth of human non-small cell lung cancer cells by activating p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Reactive oxygen species-driven mitochondrial injury induces apoptosis by this compound in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Teroxirone Solubility, Handling, and Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Introduction: Teroxirone, also known as Triglycidyl Isocyanurate (TGIC), is a triazene triepoxide compound with established antineoplastic and antiangiogenic properties.[1][2][3] Its primary mechanism involves acting as a DNA alkylating agent, cross-linking DNA and thereby inhibiting its replication.[4][5] Furthermore, this compound has been shown to inhibit the growth of cancer cells, such as human non-small-cell lung cancer (NSCLC), by activating the p53 tumor suppressor pathway, which leads to apoptosis.[1][6]
Given its therapeutic potential, understanding the physicochemical properties of this compound, particularly its solubility, is critical for designing and executing in vitro and in vivo experiments. This document provides a comprehensive overview of this compound's solubility in dimethyl sulfoxide (DMSO) and other common solvents, detailed protocols for its handling and solubility determination, and a visual representation of its primary signaling pathway.
This compound Solubility Data
This compound exhibits high solubility in DMSO and significantly lower solubility in aqueous solutions and ethanol. The solubility can be influenced by factors such as temperature, pH, and the use of sonication. For instance, using fresh, anhydrous DMSO is recommended as moisture-absorbing DMSO can reduce solubility.[5] The quantitative solubility data from various sources are summarized below.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Source(s) |
| DMSO | 59 | 198.47 | Use fresh, anhydrous DMSO. | [5][7][8] |
| DMSO | ≥49.5 | ≥166.5 | - | [9] |
| Ethanol (95%) | < 1 | - | Insoluble. | [5][10] |
| Ethanol | ≥6.3 | ≥21.2 | With ultrasonic assistance. | [9] |
| 10% Ethanol | < 1 | - | - | [10] |
| Water | < 1 | - | Insoluble. | [5][10] |
| Water | ≥4.2 | ≥14.1 | With ultrasonic assistance. | [9] |
| 0.1 N HCl | < 1 | - | - | [10] |
| pH 4 Buffer | 2.5 - 5.0 | 8.4 - 16.8 | - | [10] |
| 0.1 N NaOH | 1.0 - 2.5 | 3.4 - 8.4 | - | [10] |
| pH 9 Buffer | < 1 | - | - | [10] |
Note: The molecular weight of this compound is 297.26 g/mol .[4]
Protocols for Solution Preparation and Analysis
Proper preparation and storage of this compound solutions are essential for ensuring experimental accuracy and reproducibility.
Protocol: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM this compound stock solution in DMSO.
-
Pre-handling: Allow the vial of solid this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock, weigh out 29.73 mg.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the powder. Using the example above, add 1 mL of DMSO.
-
Solubilization: Vortex or sonicate the solution gently until the solid is completely dissolved. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. For long-term storage (up to one year), store at -80°C. For short-term storage (up to one month), -20°C is suitable.[5]
Protocol: General Method for Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely recognized technique for determining the thermodynamic equilibrium solubility of a compound.[11][12]
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., pH 7.4 phosphate buffer) in a sealed container (e.g., a glass vial). The excess solid should be visually apparent.
-
Equilibration: Place the container in a shaking incubator set to a constant temperature (e.g., 37 ± 1 °C) for a sufficient period to reach equilibrium, typically 24 to 72 hours.[10][13]
-
Phase Separation: After equilibration, remove the container and allow it to stand, letting the excess solid settle. Separate the saturated supernatant from the undissolved solid. This can be achieved by:
-
Centrifugation: Centrifuge the sample at high speed to pellet the excess solid.
-
Filtration: Filter the sample using a chemically inert filter (e.g., PTFE) with a pore size of ~0.22 µm to remove any undissolved particles.
-
-
Quantification:
-
Carefully collect the clear supernatant.
-
Dilute the supernatant with an appropriate solvent to bring the concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy against a standard curve.[10][14]
-
-
Calculation: Calculate the original solubility in mg/mL or mM, accounting for the dilution factor used.
Mechanism of Action and Signaling Pathway
This compound exerts its cytotoxic effects primarily through two interconnected mechanisms: direct DNA damage and subsequent activation of the p53 signaling pathway. As a tri-epoxide compound, it functions as an alkylating agent, forming covalent bonds with DNA. This leads to DNA cross-linking, which physically obstructs DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1][4]
In cells with functional p53, the DNA damage induced by this compound activates the p53 tumor suppressor protein.[6] Activated p53 then transcriptionally upregulates downstream target genes, including p21 (which promotes cell cycle arrest) and pro-apoptotic proteins. This leads to the activation of the intrinsic apoptotic cascade, involving the cleavage and activation of executioner caspases like caspase-3, culminating in programmed cell death.[3][6]
Caption: this compound-Induced p53-Mediated Apoptosis.
Experimental Workflow Visualization
The following diagram illustrates the key steps of the shake-flask method for determining the equilibrium solubility of this compound as described in Protocol 2.2.
Caption: Shake-Flask Solubility Determination Workflow.
References
- 1. What is 1,3,5-Triglycidyl isocyanurate?_Chemicalbook [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Application, Mechanism of action, and Synthesis of 1,3,5-Triglycidyl isocyanurate_Chemicalbook [chemicalbook.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound inhibited growth of human non-small cell lung cancer cells by activating p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleck.co.jp [selleck.co.jp]
- 8. Triglycidyl Isocyanurate (this compound)产品说明书 [selleck.cn]
- 9. apexbt.com [apexbt.com]
- 10. This compound | C12H15N3O6 | CID 6917771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. pharmatutor.org [pharmatutor.org]
Application Notes and Protocols for the Detection and Quantification of Teroxirone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of Teroxirone (also known as Triglycidyl Isocyanurate or TGIC) in various samples. The protocols are intended to guide researchers in establishing robust analytical methods for preclinical and clinical studies involving this antineoplastic agent.
Introduction
This compound is a triazene triepoxide with demonstrated antineoplastic activity. It functions by alkylating and cross-linking DNA, which inhibits DNA replication and activates the p53 tumor suppressor pathway, leading to apoptosis in cancer cells.[1] Accurate and sensitive quantification of this compound in biological and environmental samples is crucial for pharmacokinetic studies, toxicological assessments, and occupational exposure monitoring. This document outlines validated methods using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC/MS).
Analytical Methods Overview
Several analytical techniques can be employed for the determination of this compound. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection has been used, but methods coupled with mass spectrometry, such as UPLC-MS/MS and GC/MS, offer superior sensitivity and selectivity.[2]
UPLC-MS/MS is highly suitable for analyzing this compound in complex biological matrices due to its high resolution and sensitivity. It allows for the detection of low concentrations of the analyte with minimal sample cleanup.
GC/MS is a robust technique, particularly for occupational hygiene samples. It provides excellent separation and identification of this compound, often with high recovery rates.[2][3]
Quantitative Data Summary
The following tables summarize the quantitative performance data for the described analytical methods.
Table 1: UPLC-MS/MS Method Performance for this compound in Air Samples
| Parameter | Value |
| Limit of Detection (LOD) | 50 ng/filter |
| Limit of Quantification (LOQ) | 170 ng/filter |
| Dynamic Range | 480 - 24,000 ng/sample |
| Intra-day Precision (%RSD) | < 4% |
| Inter-day Precision (%RSD) | < 4% |
| Accuracy | 97 ± 3% |
Table 2: GC/MS Method Performance for this compound in Occupational Hygiene Samples [2][3]
| Sample Type | Recovery (%) | Limit of Detection (LOD) |
| Gloves | 114 ± 1.9 | 0.002 µg/mL |
| Swabs | 73 ± 6.5 | 0.002 µg/mL |
| Whole Suit | 108 - 125 | 0.002 µg/mL |
| Filter | 79 ± 8 | 0.002 µg/mL |
Experimental Protocols
Protocol 1: UPLC-MS/MS for the Quantification of this compound in Air Filters
This protocol is adapted from a validated method for the analysis of this compound in air samples collected on filters.
1. Sample Preparation:
-
Extract the Accu-cap™ filters containing the sampled this compound with a mixture of acetonitrile/acetone (95/5, v/v).
-
Dilute the extract with three volumes of water.
-
The final extract is now ready for UPLC-MS/MS analysis.
2. UPLC-MS/MS Conditions:
-
System: Waters Acquity H Class UPLC coupled with a Waters Xevo TQD triple quadrupole mass spectrometer with an ESI source.
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 mm x 50 mm.
-
Pre-column: VanGuard BEH C18, 1.7 µm, 2.1 mm x 5 mm.
-
Mobile Phase A: Methanol + 0.1% Formic Acid.
-
Mobile Phase B: Water + 0.04 mM Sodium Acetate + 0.1% Formic Acid.
-
Gradient: 15% to 60% Mobile Phase A over 1.5 minutes.
-
Flow Rate: Not specified, recommend starting at 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Survivor Mode (monitoring the same ion in the first and third quadrupoles).
-
Monitored Ion: [M+Na]+ adduct of this compound.
Protocol 2: GC/MS for the Quantification of this compound in Occupational Hygiene Samples
This protocol is based on a method for determining this compound in various occupational hygiene samples.[2][4]
1. Sample Preparation:
-
Extract samples (filters, swabs, gloves, suits) with tetrahydrofuran (THF).
-
Filter a portion of the THF extract through a 0.45 µm syringe filter into a GC vial.
2. GC/MS Conditions:
-
System: Agilent HP5890 GC with an HP5972 Mass Selective Detector.
-
Column: HP5-MS, 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 60 °C, ramp to 300 °C at 20 °C/min, hold at 300 °C for 8 minutes.
-
Injection Volume: 1 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions Monitored: m/z 297 [M]+ and m/z 255 [M -C2H2O]+.
-
Dwell Time: 250 ms for each ion.
Protocol 3: General Liquid-Liquid Extraction (LLE) for this compound from Biological Matrices (Plasma/Blood)
This is a general protocol that can be adapted and optimized for the extraction of this compound from plasma or whole blood prior to LC-MS/MS or GC/MS analysis.
1. Sample Preparation:
-
To 1 mL of plasma or whole blood in a screw-top tube, add an appropriate internal standard.
-
Add 2 mL of a suitable buffer to adjust the pH (e.g., pH 12 saturated borate buffer for basic drugs).
-
Add 4 mL of an immiscible organic solvent (e.g., n-butyl chloride, ethyl acetate, or a mixture of methanol:acetonitrile).
-
Vortex the mixture for 2 minutes and then rock for a minimum of 10 minutes.
-
Centrifuge at 3400 rpm for 10 minutes to separate the phases.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 37 °C.
-
Reconstitute the residue in a suitable solvent (e.g., 50 µL of methanol or mobile phase) for analysis.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the proposed signaling pathway of this compound and a general experimental workflow for its analysis.
References
- 1. This compound inhibited growth of human non-small cell lung cancer cells by activating p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of triglycidyl isocyanurate from powder coatings in occupational hygiene samples by gas chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS - PMC [pmc.ncbi.nlm.nih.gov]
Teroxirone in Non-Small Cell Lung Cancer Research: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teroxirone, a tri-epoxide derivative, has demonstrated notable anti-neoplastic activity in non-small cell lung cancer (NSCLC) models. Its mechanism of action centers on the induction of p53-dependent apoptosis, making it a compound of interest for therapeutic strategies targeting p53-competent lung tumors. This document provides a comprehensive overview of the applications of this compound in NSCLC research, including detailed experimental protocols and a summary of its effects on various NSCLC cell lines and in vivo models.
Mechanism of Action
This compound exerts its cytotoxic effects in NSCLC cells primarily through the activation of the p53 tumor suppressor pathway. The proposed mechanism involves the following key steps:
-
DNA Damage: this compound functions as an alkylating agent, cross-linking DNA and inducing significant DNA damage within the cancer cells.[1][2]
-
p53 Activation: This DNA damage triggers a cellular stress response, leading to the stabilization and activation of the p53 protein.[1][3]
-
Induction of Apoptosis: Activated p53 then transcriptionally upregulates its downstream targets, initiating the intrinsic apoptotic pathway. This includes the increased expression of the pro-apoptotic protein Bax and the cell cycle inhibitor p21, along with the cleavage of procaspase-3 to its active form, caspase-3.[3] The presence of a caspase-3 inhibitor has been shown to reverse the apoptotic phenotype induced by this compound.[3]
The efficacy of this compound is highly dependent on the p53 status of the NSCLC cells. Studies have shown that this compound is cytotoxic to cells with wild-type p53 (e.g., A549 and H460) and in p53-null cells (e.g., H1299) where p53 expression is ectopically restored.[3] Conversely, cells with mutant p53 or where p53 expression is knocked down show attenuated sensitivity to the drug.[3]
Data Presentation
In Vitro Efficacy of this compound in NSCLC Cell Lines
| Cell Line | p53 Status | Parameter | Value | Treatment Conditions | Reference |
| A549 | Wild-type | Spheroid Growth | Gradual reduction in size | 0-30 µM; 48 hours | [4] |
| Apoptosis | Induction of active caspase-3 and PARP cleavage | 0-30 µM; 48 hours | [2][4] | ||
| H460 | Wild-type | Spheroid Growth | Gradual reduction in size | 0-30 µM; 48 hours | [4] |
| Apoptosis | Induction of active caspase-3 and PARP cleavage | 0-30 µM; 48 hours | [2][4] | ||
| H1299 | Null | Spheroid Growth | Gradual reduction in size | 0-30 µM; 48 hours | [4] |
| Cytotoxicity | Dependent on ectopic p53 expression | Not specified | [1][3] |
In Vivo Efficacy of this compound in NSCLC Xenograft Models
| Animal Model | Cell Line Xenograft | Treatment Regimen | Outcome | Reference |
| Nude Mice | Huh7 (Liver Cancer) | 1.8 mg/kg and 3.6 mg/kg, subcutaneous injection every 2-3 days for 7 total injections over 30 days | Suppression of xenograft tumor growth with no significant effect on body weight. | [2][4] |
| Nude Mice | NSCLC | Not specified | Suppressed growth of xenograft tumors. | [1][3] |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., A549, H460)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed NSCLC cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot Analysis for p53 Pathway Activation
This protocol is for detecting the expression of p53 and its downstream targets in response to this compound treatment.
Materials:
-
NSCLC cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat NSCLC cells with this compound at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to the loading control (e.g., β-actin).
Apoptosis Assay (TUNEL Assay) for In Vivo Xenografts
This protocol is for detecting apoptotic cells in NSCLC tumor xenografts treated with this compound.
Materials:
-
Paraffin-embedded tumor sections
-
TUNEL assay kit (e.g., In Situ Cell Death Detection Kit, Roche)
-
Proteinase K
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
DNase I (for positive control)
-
Fluorescence microscope
Procedure:
-
Deparaffinize and rehydrate the tumor sections.
-
Perform antigen retrieval by incubating the sections with Proteinase K.
-
Permeabilize the sections with the permeabilization solution.
-
For the positive control, treat a section with DNase I to induce DNA strand breaks. For the negative control, incubate a section with label solution without the enzyme.
-
Incubate the sections with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and fluorescently labeled dUTP) in a humidified chamber at 37°C.
-
Wash the sections with PBS.
-
Mount the sections with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the apoptotic cells (fluorescently labeled) using a fluorescence microscope.
-
Quantify the apoptotic index by counting the number of TUNEL-positive cells relative to the total number of cells in several fields of view.
Visualizations
Caption: this compound-induced p53-dependent apoptotic pathway in NSCLC.
Caption: Workflow for Western Blot analysis of p53 pathway proteins.
Caption: Logical workflow of an in vivo NSCLC xenograft study.
References
Application Notes and Protocols for Teroxirone in Apoptosis and DNA Damage Response Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teroxirone (1,3,5-Triglycidyl isocyanurate) is a triazene triepoxide compound recognized for its antineoplastic and antiangiogenic properties.[1][2] As a DNA alkylating agent, this compound covalently binds to and cross-links DNA, which obstructs DNA replication and transcription, ultimately inhibiting cell proliferation.[1][3][4][5][6][7] Its mechanism of action makes it a valuable tool for investigating cellular responses to genotoxic stress, particularly the induction of apoptosis and the activation of the DNA Damage Response (DDR) pathway. These notes provide detailed protocols and data presentation guidelines for utilizing this compound in this research context.
Mechanism of Action: DNA Damage and p53-Mediated Apoptosis
This compound exerts its cytotoxic effects primarily by inducing DNA damage. This genotoxic stress activates a complex cellular signaling network known as the DNA Damage Response (DDR). A key mediator of the DDR is the tumor suppressor protein p53.[3][8] In response to DNA damage inflicted by this compound, sensor kinases such as ATM (Ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) are activated, which in turn phosphorylate and stabilize p53.[9][10]
Activated p53 functions as a transcription factor, inducing the expression of genes involved in cell cycle arrest, DNA repair, and, if the damage is irreparable, apoptosis.[10] Studies have shown that this compound-induced apoptosis is often dependent on the p53 status of the cancer cells.[1][8] The apoptotic program triggered by this compound frequently involves the intrinsic mitochondrial pathway, characterized by the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and subsequent activation of executioner caspases like caspase-3.[1]
Caption: Overview of this compound's mechanism of action.
Application 1: Analysis of this compound-Induced Apoptosis
A primary application of this compound is to induce and study apoptosis in cancer cell lines. The following protocols outline key experiments to quantify its cytotoxic and pro-apoptotic effects.
Data Presentation: Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency.[11] IC50 values for this compound should be empirically determined for each cell line using a cell viability assay. Data should be presented in a clear, tabular format.
| Cell Line | Cancer Type | p53 Status | Incubation Time (hrs) | IC50 (µM) |
| A549 | Non-Small Cell Lung | Wild-Type | 48 | Value |
| H1299 | Non-Small Cell Lung | Null | 48 | Value |
| HCT116 | Colorectal Carcinoma | Wild-Type | 48 | Value |
| HCT116 p53-/- | Colorectal Carcinoma | Knockout | 48 | Value |
| HepG2 | Hepatocellular Carcinoma | Wild-Type | 48 | Value |
| User-defined | User-defined | User-defined | User-defined | Value |
| Note: IC50 values are cell-line dependent and must be determined experimentally. |
Protocol 1: Cell Viability and IC50 Determination using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[12]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours (37°C, 5% CO2).[12]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO, final concentration <0.1%).[12]
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: Experimental workflow for the MTT cell viability assay.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by fluorescently-labeled Annexin V.[14] Propidium Iodide (PI) is a DNA stain that enters cells with compromised membranes (late apoptotic/necrotic cells).[12]
Materials:
-
Cells treated with this compound (at IC50 and 2x IC50 concentrations) and untreated controls.
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture and treat cells with this compound for the desired time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.[12]
-
Washing: Wash cells twice with cold PBS, centrifuging after each wash.[12]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.[12]
-
Incubation: Gently mix and incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze by flow cytometry within one hour.[12]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Workflow for apoptosis detection via Annexin V/PI staining.
Application 2: Dissecting the DNA Damage Response (DDR)
This compound serves as an excellent agent to trigger the DDR. The following protocols focus on analyzing the key events in this pathway, from the initial DNA damage to subsequent effects on the cell cycle.
This compound-Induced DNA Damage Signaling Pathway
Upon this compound-induced DNA damage (specifically, DNA cross-links and potential double-strand breaks during replication), the DDR is initiated. Sensor kinases ATM and ATR are recruited to the damage sites.[15] They phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2, and critically, the p53 tumor suppressor.[10][16] p53 stabilization leads to the transcriptional activation of target genes like CDKN1A (p21), which enforces cell cycle arrest, and pro-apoptotic proteins like PUMA and NOXA, which trigger the mitochondrial apoptosis pathway.[10][17]
Caption: this compound-induced DNA damage response and p53 activation.
Protocol 3: Visualization of DNA Double-Strand Breaks (γH2AX Assay)
The phosphorylation of histone variant H2AX at serine 139 (termed γH2AX) is one of the earliest events in the DDR following a DNA double-strand break (DSB).[18] Immunofluorescence staining for γH2AX foci provides a direct and quantifiable measure of DNA damage.
Materials:
-
Cells grown on coverslips in a multi-well plate
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
1% BSA in PBS (Blocking Buffer)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile coverslips and allow them to attach. Treat with this compound for a short duration (e.g., 1-6 hours).
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Wash three times with PBS. Stain nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus.
Protocol 4: Cell Cycle Analysis
DNA damage typically induces cell cycle arrest at specific checkpoints, allowing time for DNA repair.[10] Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[19]
Materials:
-
This compound-treated and control cells
-
Cold 70% Ethanol
-
PBS
-
PI/RNase Staining Buffer
Procedure:
-
Cell Harvesting: Collect cells after treatment with this compound for a specified time (e.g., 24 hours).
-
Fixation: Wash the cells with cold PBS. Resuspend the pellet and add cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark. The RNase will degrade RNA to ensure PI only stains DNA.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to generate a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be calculated using cell cycle analysis software.
Caption: Workflow for cell cycle analysis by PI staining.
References
- 1. Application, Mechanism of action, and Synthesis of 1,3,5-Triglycidyl isocyanurate_Chemicalbook [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Facebook [cancer.gov]
- 5. selleck.co.jp [selleck.co.jp]
- 6. NB-64-11702-5g | Triglycidyl isocyanurate [2451-62-9] Clinisciences [clinisciences.com]
- 7. Triglycidyl Isocyanurate (this compound) - LabNet Biotecnica [labnet.es]
- 8. researchgate.net [researchgate.net]
- 9. Contribution of ATM and ATR kinase pathways to p53-mediated response in etoposide and methyl methanesulfonate induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 15. mdpi.com [mdpi.com]
- 16. Therapeutic Targeting of DNA Damage Response Pathways in TP53- and ATM-Mutated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The combined status of ATM and p53 link tumor development with therapeutic response - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Strategies for the evaluation of DNA damage and repair mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Teroxirone Administration for In Vivo Formulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teroxirone, also known as Triglycidyl Isocyanurate, is a triepoxide compound with demonstrated antineoplastic activity. Its mechanism of action involves alkylating and cross-linking DNA, which inhibits DNA replication and can lead to apoptotic cell death.[1][2][3] Notably, this compound has been shown to activate the p53 signaling pathway, a critical tumor suppressor pathway, and induce the production of reactive oxygen species (ROS), triggering the intrinsic apoptotic cascade.[1][2][4] These characteristics make this compound a compound of interest in preclinical cancer research.
These application notes provide detailed protocols for the in vivo administration and formulation of this compound for preclinical research, guidance on experimental design for efficacy and toxicity studies, and an overview of its molecular mechanism of action.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Animal Model | Cancer Cell Line | Administration Route | Dosage | Treatment Schedule | Tumor Growth Inhibition (%) | Reference |
| Nude Mice | Human Non-Small Cell Lung Cancer (H460 & A549) | Not Specified | Not Specified | Not Specified | Suppression of xenograft tumor growth observed | [1] |
| Nude Mice | Human Hepatocellular Carcinoma | Not Specified | Not Specified | Not Specified | Reduced growth of xenograft tumors | [2] |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Administration Route | Dose | t½ (half-life) | Cmax | AUC | Clearance | Reference |
| Rabbits | Rapid IV Infusion | Not Specified | < 5 minutes | Not Specified | Not Specified | Not Specified | [5] |
| Humans | Rapid IV Administration | Not Specified | < 5 minutes | Not Specified | Not Specified | > 5 liters/min | [5] |
| Rats | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Metabolized by liver | [5] |
Note: Quantitative Cmax and AUC values for preclinical models are not detailed in the available literature. The rapid plasma disappearance is a key reported characteristic.
Table 3: Acute Toxicity of this compound (LD50)
| Species | Administration Route | LD50 | Reference |
| Rat | Oral | > 2000 mg/kg | [6] (Implied, as it falls into the lowest toxicity categories) |
| Rat | Dermal | Not Specified | Not Specified |
| Mouse | Intravenous | Not Specified | Not Specified |
Note: Specific LD50 values for this compound are not consistently reported across various sources. The provided oral LD50 for rats is an estimation based on general toxicity classifications.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Administration
This protocol describes the preparation of a homogeneous suspension of this compound suitable for oral gavage in rodents.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile water for injection
-
Sterile glass vials
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Prepare the Vehicle: Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. For example, to prepare 100 mL of vehicle, dissolve 0.5 g of CMC-Na in 100 mL of sterile water. Heat gently and stir until the CMC-Na is completely dissolved. Allow the solution to cool to room temperature.
-
Weigh this compound: Accurately weigh the required amount of this compound powder based on the desired final concentration. For example, for a 10 mg/mL suspension, weigh 100 mg of this compound for a final volume of 10 mL.
-
Prepare the Suspension: a. Add a small volume of the 0.5% CMC-Na vehicle to the weighed this compound powder to create a paste. b. Gradually add the remaining vehicle while continuously stirring with a magnetic stirrer. c. Continue stirring for at least 30 minutes to ensure a uniform and homogeneous suspension.
-
Storage: Store the suspension at 2-8°C and protect from light. It is recommended to prepare the formulation fresh on the day of administration. Shake well before each use.
Protocol 2: In Vivo Xenograft Efficacy Study in Nude Mice
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Human cancer cell line of interest (e.g., A549, H460)
-
Cell culture medium and supplements
-
Matrigel (optional)
-
This compound formulation
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthetic for animal procedures
Procedure:
-
Cell Culture and Preparation: a. Culture the selected cancer cell line according to standard protocols. b. On the day of implantation, harvest the cells and perform a cell count and viability assessment (e.g., using trypan blue). Cell viability should be >90%. c. Resuspend the cells in sterile serum-free medium or PBS at the desired concentration (e.g., 5 x 10^6 cells in 100 µL). For some cell lines, mixing the cell suspension 1:1 with Matrigel can improve tumor take rate.
-
Tumor Cell Implantation: a. Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols. b. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: a. Monitor the mice regularly for tumor formation. b. Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week. c. Calculate the tumor volume using the formula: Tumor Volume = (Width² x Length) / 2.
-
Randomization and Treatment: a. When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group is recommended). b. Administer the this compound formulation to the treatment group via the desired route (e.g., oral gavage, subcutaneous injection) at the predetermined dose and schedule. c. Administer the vehicle control to the control group following the same schedule.
-
Efficacy Assessment: a. Continue to monitor tumor volume and body weight throughout the study. b. The primary endpoint is typically tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100. c. At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Mandatory Visualization
References
- 1. This compound inhibited growth of human non-small cell lung cancer cells by activating p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application, Mechanism of action, and Synthesis of 1,3,5-Triglycidyl isocyanurate_Chemicalbook [chemicalbook.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Reactive oxygen species-driven mitochondrial injury induces apoptosis by this compound in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of this compound, a triepoxide antitumor agent, in rats, rabbits, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
Application Notes and Protocols for the LC-MS/MS Analysis of Teroxirone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the quantitative analysis of Teroxirone in biological matrices, such as plasma or serum, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a triazene triepoxide with antineoplastic activity, requires a sensitive and selective analytical method for pharmacokinetic and drug metabolism studies.[1][2] As no validated LC-MS/MS protocol is readily available in the public domain, this guide details a systematic approach to method development, sample preparation, and validation based on established bioanalytical principles.
Analyte Information
-
Compound Name: this compound
-
Synonyms: Triglycidyl Isocyanurate (TGIC), Tris(2,3-epoxypropyl) Isocyanurate[1][2]
-
Chemical Structure: (Image of this compound's chemical structure would be placed here in a formal document)
-
Molecular Formula: C₁₂H₁₅N₃O₆[3]
-
Molecular Weight: 297.26 g/mol [3]
-
Physicochemical Properties:
-
Solubility: Sparingly soluble in water. Solubility is reported to be less than 1 mg/mL in water and ethanol, but significantly higher in DMSO (≥49.5 mg/mL).[3][4]
-
Stability: Aqueous solutions are unstable, with noted decomposition over 72 hours. Stability is significantly improved in organic solvents like acetonitrile.[3] This is a critical consideration for sample handling, preparation, and storage, suggesting that samples should be kept in organic solvent or processed quickly at low temperatures.
-
Proposed LC-MS/MS Method Development
This section outlines the steps to develop a robust and sensitive LC-MS/MS method for this compound.
Mass Spectrometry
The high selectivity and sensitivity of tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, make it the ideal choice for bioanalysis.
-
Ionization Mode: Electrospray Ionization (ESI) is recommended. Given the presence of nitrogen and oxygen atoms, this compound is expected to ionize well in positive ion mode, likely forming protonated molecules [M+H]⁺ or other adducts such as [M+Na]⁺ or [M+NH₄]⁺.[5][6][7] Both positive and negative modes should be evaluated during initial tuning.
-
Precursor Ion Selection: The primary precursor ion in positive mode is expected to be the protonated molecule [M+H]⁺ at m/z 298.3. Direct infusion of a standard solution of this compound into the mass spectrometer is required to confirm the most abundant and stable precursor ion.
-
Product Ion Selection (Fragmentation): Following precursor ion selection, collision-induced dissociation (CID) is used to generate product ions. A product ion scan of the m/z 298.3 precursor will reveal characteristic fragments. The most intense and stable fragment ions should be selected for the MRM transitions. It is recommended to select at least two transitions for confirmation and quantification.
Internal Standard (IS) Selection
The use of an internal standard is crucial for accurate and precise quantification, as it corrects for variability during sample preparation and analysis.
-
Recommended Internal Standard: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte. Triglycidyl Isocyanurate-d15 is commercially available and is the recommended internal standard for this assay.[8] It will share near-identical chemical and physical properties with this compound, ensuring it effectively tracks the analyte through the analytical process.[1]
-
Alternative: If a SIL-IS is not available, a structurally similar analog can be used, but it requires more rigorous validation to ensure it behaves similarly to the analyte without causing matrix effects.
Liquid Chromatography
Chromatographic separation is essential to resolve this compound from endogenous matrix components that could cause ion suppression or enhancement.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is a suitable starting point. The small particle size will provide high-resolution separation.
-
Mobile Phase:
-
Aqueous (A): Water with 0.1% formic acid (to promote protonation).
-
Organic (B): Acetonitrile or Methanol with 0.1% formic acid. Acetonitrile is often preferred for its lower viscosity and superior elution strength in reversed-phase LC.
-
-
Gradient Elution: A gradient elution is recommended to ensure efficient separation and a sharp peak shape for this compound. A typical starting gradient could be:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: Hold at 5% B (re-equilibration) This gradient should be optimized to achieve a retention time of approximately 2-3 minutes for this compound, ensuring it elutes in a region free from major matrix interference.
-
-
Flow Rate: A flow rate of 0.4-0.5 mL/min is typical for a 2.1 mm ID column.
-
Column Temperature: Maintaining the column at 40°C can improve peak shape and reproducibility.
Experimental Protocols
Sample Preparation
The goal of sample preparation is to extract this compound and its IS from the biological matrix while removing proteins and other interfering substances.
Protocol 1: Protein Precipitation (PPT)
This is a simple and fast method suitable for initial development.
-
Aliquot 50 µL of the biological sample (plasma, serum) into a microcentrifuge tube.
-
Add 150 µL of cold acetonitrile containing the internal standard (e.g., 10 ng/mL Triglycidyl Isocyanurate-d15).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >12,000 g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.
-
Inject a portion (e.g., 5 µL) into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
SPE can provide a cleaner extract, reducing matrix effects and potentially improving sensitivity.
-
Condition: Condition a mixed-mode or reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load: Dilute 100 µL of the biological sample with 200 µL of 4% phosphoric acid in water. Add the internal standard. Load the entire mixture onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute this compound and the IS with 1 mL of methanol or acetonitrile.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Inject a portion (e.g., 5 µL) into the LC-MS/MS system.
Method Validation
The developed method must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability for bioanalysis. The following parameters should be assessed.
-
Selectivity and Specificity: Analyze blank matrix samples from at least six different sources to ensure no endogenous interferences are observed at the retention times of this compound and the IS.
-
Linearity and Range: Prepare a calibration curve by spiking blank matrix with known concentrations of this compound. A typical range might be 1-1000 ng/mL. The curve should be fitted with a linear, weighted (1/x²) regression. The coefficient of determination (r²) should be >0.99.
-
Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision (≤20% RSD) and accuracy (within ±20% of nominal).
-
Precision and Accuracy: Analyze quality control (QC) samples at LLOQ, low, mid, and high concentrations in replicate (n=6) on three separate days. Intra- and inter-day precision (%RSD) should be ≤15% (≤20% at LLOQ), and accuracy (%Bias) should be within ±15% (±20% at LLOQ).
-
Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix by comparing the peak area of this compound in a post-extraction spiked sample to that of a pure solution.
-
Recovery: Determine the extraction efficiency of the sample preparation method by comparing the peak area of a pre-extraction spiked sample to a post-extraction spiked sample.
-
Stability: Evaluate the stability of this compound in the biological matrix under various conditions: bench-top (room temperature), freeze-thaw cycles, and long-term storage at -80°C.
Data Presentation
The quantitative performance of the method should be summarized in clear, structured tables.
Table 1: Proposed LC-MS/MS Parameters for this compound Analysis
| Parameter | Proposed Setting |
|---|---|
| Mass Spectrometry | |
| Ionization Mode | ESI Positive |
| Precursor Ion (Q1) | m/z 298.3 [M+H]⁺ |
| Product Ion (Q3) | To be determined experimentally |
| Internal Standard | Triglycidyl Isocyanurate-d15 |
| IS Precursor Ion (Q1) | m/z 313.3 [M+H]⁺ |
| IS Product Ion (Q3) | To be determined experimentally |
| Liquid Chromatography | |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Summary of Method Validation Performance (Example Data)
| Parameter | Acceptance Criteria | Result |
|---|---|---|
| Linearity | ||
| Range | - | 1 - 1000 ng/mL |
| Regression | Weighted (1/x²) | y = 0.05x + 0.002 |
| r² | > 0.99 | 0.998 |
| LLOQ | 1 ng/mL | |
| Precision (%RSD) | ≤ 20% | 12.5% |
| Accuracy (%Bias) | ± 20% | -8.2% |
| Intra-Day Precision (%RSD) | ≤ 15% | 4.5% - 9.8% |
| Inter-Day Precision (%RSD) | ≤ 15% | 6.2% - 11.5% |
| Intra-Day Accuracy (%Bias) | ± 15% | -10.1% to 5.5% |
| Inter-Day Accuracy (%Bias) | ± 15% | -8.8% to 7.1% |
| Recovery | Consistent | 85% - 92% |
| Matrix Effect | Minimal | 95% - 103% |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Logical flow of bioanalytical method validation.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C12H15N3O6 | CID 6917771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. acdlabs.com [acdlabs.com]
- 6. pharmafocuseurope.com [pharmafocuseurope.com]
- 7. which functional groups give rise to which adducts in ESI? - Chromatography Forum [chromforum.org]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following Teroxirone Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teroxirone, also known as Triglycidyl isocyanurate, is an antineoplastic agent with demonstrated efficacy against various tumor types.[1][2] Its cytotoxic mechanism involves the induction of apoptosis, or programmed cell death, a critical process for tissue homeostasis and a key target for anti-cancer therapies.[1][2][3] this compound has been shown to induce apoptosis through a p53-dependent intrinsic pathway.[1][3][4] This process is initiated by the generation of reactive oxygen species (ROS), leading to mitochondrial injury, the release of cytochrome c, and the subsequent activation of the caspase cascade.[1][4]
Flow cytometry is a powerful and high-throughput technique for the quantitative analysis of apoptosis at the single-cell level. By using specific fluorescent probes, it is possible to identify and quantify cells at different stages of apoptosis. The most common method, and the one detailed in this document, is the dual staining of cells with Annexin V and Propidium Iodide (PI).
This application note provides a comprehensive guide for researchers to design, execute, and analyze experiments to measure this compound-induced apoptosis using flow cytometry.
Mechanism of Action of this compound-Induced Apoptosis
This compound treatment of cancer cells initiates a signaling cascade that culminates in apoptotic cell death. A key event in this process is the activation of the tumor suppressor protein p53.[1][3][5] Activated p53 transcriptionally upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[1][4] This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization (MOMP).
The generation of reactive oxygen species (ROS) is another critical component of this compound's mechanism, contributing to mitochondrial injury.[1][4] The compromised mitochondrial membrane allows for the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apoptotic Protease Activating Factor 1 (Apaf-1), which, in the presence of dATP, oligomerizes to form the apoptosome. The apoptosome recruits and activates procaspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as procaspase-3.[6][7] Active caspase-3 is responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[6][8]
Data Presentation
The quantitative data obtained from flow cytometry analysis should be presented in a clear and structured format to facilitate comparison between different treatment conditions. The following tables provide examples of how to present data from dose-response and time-course experiments investigating this compound-induced apoptosis.
Table 1: Dose-Response Effect of this compound on Apoptosis in Cancer Cells
| This compound Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 10 | 80.1 ± 3.5 | 12.3 ± 1.2 | 7.6 ± 0.9 |
| 25 | 65.7 ± 4.2 | 22.8 ± 2.1 | 11.5 ± 1.5 |
| 50 | 40.3 ± 3.8 | 35.1 ± 2.9 | 24.6 ± 2.3 |
| 100 | 15.9 ± 2.5 | 40.2 ± 3.3 | 43.9 ± 3.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Time-Course Effect of 50 µM this compound on Apoptosis in Cancer Cells
| Time (hours) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 | 96.1 ± 1.9 | 2.1 ± 0.3 | 1.8 ± 0.2 |
| 12 | 75.4 ± 4.1 | 15.8 ± 1.8 | 8.8 ± 1.1 |
| 24 | 55.2 ± 3.7 | 28.9 ± 2.5 | 15.9 ± 1.7 |
| 48 | 40.3 ± 3.8 | 35.1 ± 2.9 | 24.6 ± 2.3 |
| 72 | 25.6 ± 3.1 | 30.5 ± 2.8 | 43.9 ± 4.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the cancer cell line of interest (e.g., A549, H460) in appropriate cell culture plates or flasks at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Cell Adherence/Growth: Allow the cells to adhere (for adherent cell lines) or stabilize in suspension for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.[5]
-
Treatment:
-
Dose-Response: Prepare a series of dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Time-Course: Prepare the desired concentration of this compound in complete cell culture medium (e.g., 50 µM).
-
-
Incubation: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control. Incubate the cells for the desired time points (e.g., 12, 24, 48, 72 hours).
Protocol 2: Annexin V and Propidium Iodide Staining for Flow Cytometry
-
Cell Harvesting:
-
Adherent Cells: Gently aspirate the culture medium (which may contain floating apoptotic cells) and save it. Wash the adherent cells with PBS, and then detach them using a gentle cell dissociation reagent (e.g., TrypLE™). Combine the detached cells with the saved culture medium.
-
Suspension Cells: Directly collect the cells from the culture vessel.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet by resuspending in 1 mL of ice-cold PBS. Centrifuge again at 300 x g for 5 minutes at 4°C.
-
Resuspension: Discard the supernatant and resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V (or another fluorochrome-conjugated Annexin V).
-
Add 5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL).
-
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.
Mandatory Visualizations
Signaling Pathway
Caption: this compound-induced apoptotic signaling pathway.
Experimental Workflow
Caption: Experimental workflow for apoptosis analysis.
Principles of Cell Population Discrimination
Caption: Principles of Annexin V and PI Staining.
References
- 1. Reactive oxygen species-driven mitochondrial injury induces apoptosis by this compound in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Detecting Cleaved Caspase-3 in Apoptotic Cells by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of active caspase 3 in apoptotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Teroxirone Stability in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting the stability of Teroxirone in aqueous solutions. The following information is intended to help users anticipate and address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or precipitated after dilution in an aqueous buffer. What is happening?
A1: this compound has very low solubility in water. Precipitation is likely if the concentration of this compound in the aqueous buffer exceeds its solubility limit. It is recommended to first dissolve this compound in an organic solvent like DMSO to create a concentrated stock solution before further dilution in your aqueous experimental medium.
Q2: I'm seeing a decrease in the activity of my this compound solution over a short period. Could this be a stability issue?
A2: Yes, this is a strong indication of degradation. This compound is susceptible to hydrolysis in aqueous environments, which can lead to a rapid loss of its biological activity. It is crucial to use freshly prepared solutions for your experiments whenever possible.
Q3: What is the optimal pH for my aqueous buffer when working with this compound?
A3: Aqueous solutions of this compound are most stable at a pH of 6.[1][2] Deviation from this pH, especially towards alkaline conditions, can accelerate the rate of hydrolysis.
Q4: How should I store my this compound stock solution?
A4: For long-term storage, this compound powder should be kept at -20°C.[3][4] Stock solutions are best prepared in a dry organic solvent like acetonitrile or DMSO.[1][3] In acetonitrile, less than 1% decomposition was observed over 72 hours.[1][2] DMSO stock solutions should be stored in aliquots at -80°C to minimize freeze-thaw cycles.[3]
Q5: For how long is a this compound solution in an aqueous buffer viable for experiments?
A5: A solution of this compound in water can decompose by as much as 29% in 72 hours.[1][2] It is strongly recommended to prepare the aqueous solution immediately before use and to complete experiments in the shortest feasible time frame.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays
-
Potential Cause: Degradation of this compound in the cell culture medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare the final dilution of this compound in your cell culture medium immediately before adding it to the cells.
-
Minimize Incubation Time: If possible, design your experiment to use the shortest effective incubation time.
-
pH of Medium: Be aware that the pH of your cell culture medium (typically around 7.4) is not optimal for this compound stability. This makes fresh preparation even more critical.
-
Control Experiments: Include a time-course experiment to assess the loss of this compound activity in your specific medium over the duration of your assay.
-
Issue 2: Poor In Vivo Efficacy
-
Potential Cause: Degradation of this compound in the formulation vehicle after preparation and before or after administration.
-
Troubleshooting Steps:
-
Formulation Strategy: Prepare a stock solution in DMSO and then dilute it in an appropriate vehicle (e.g., saline, PBS with a co-solvent like PEG300 or Tween 80) immediately before injection.
-
Solubility in Vehicle: Ensure that the final concentration of this compound in the vehicle does not lead to precipitation. A small percentage of DMSO in the final formulation is generally acceptable for animal studies.
-
Administration Route: Be mindful that the physiological pH of the animal will contribute to the degradation of this compound post-administration.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | < 1 mg/mL | [1] |
| 0.1 N HCl | < 1 mg/mL | [1] |
| pH 4 Buffer | 2.5 - 5 mg/mL | [1] |
| pH 9 Buffer | < 1 mg/mL | [1] |
| 0.1 N NaOH | 1 - 2.5 mg/mL | [1] |
| 10% Ethanol | < 1 mg/mL | [1] |
| 95% Ethanol | < 1 mg/mL | [1] |
| DMSO | 59 mg/mL |
Table 2: Stability of this compound in Different Solvents
| Solvent | Conditions | Stability | Reference |
| Water | Room Temperature | 29% decomposition in 72 hours | [1][2] |
| Acetonitrile | Room Temperature | < 1% decomposition in 72 hours | [1][2] |
| Bulk (Solid) | 60°C, in the dark | Purity dropped from >99% to 93% in 30 days | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution.
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Stability Assessment of this compound in an Aqueous Buffer by HPLC
-
Objective: To determine the degradation rate of this compound in a specific aqueous buffer.
-
Materials:
-
Procedure:
-
Prepare a working solution of this compound in the aqueous buffer at the desired final concentration.
-
Immediately inject a sample (t=0) into the HPLC system to determine the initial peak area of this compound.
-
Incubate the working solution at a controlled temperature (e.g., room temperature or 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject aliquots of the working solution into the HPLC system.
-
Quantify the peak area of this compound at each time point relative to the internal standard.
-
Calculate the percentage of remaining this compound at each time point compared to t=0.
-
Plot the percentage of remaining this compound versus time to determine the degradation kinetics.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Hypothesized degradation of this compound.
References
Optimizing Teroxirone Concentration for Cytotoxicity Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Teroxirone concentration for in vitro cytotoxicity assays. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation guidelines to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, a triazene triepoxide, functions as an alkylating agent. Its primary mechanism involves the alkylation and cross-linking of DNA, which inhibits DNA replication and ultimately induces apoptosis (programmed cell death).[1][2] This cytotoxic effect is often mediated through the activation of the p53 tumor suppressor pathway.[1][3]
Q2: What is a suitable solvent for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[2] It is important to use fresh, anhydrous DMSO to ensure optimal solubility. This compound is generally insoluble in water and ethanol.
Q3: What is a typical concentration range for this compound in cytotoxicity assays?
A3: The optimal concentration of this compound can vary significantly depending on the cell line and the duration of exposure. Based on available literature, a starting concentration range of 0-50 µM is recommended for initial screening experiments.
Q4: How does p53 status of a cell line affect its sensitivity to this compound?
A4: Cell lines with wild-type p53 are generally more sensitive to this compound.[1][3] The activation of p53 by this compound-induced DNA damage is a key step in initiating the apoptotic cascade. Cells with mutated or deficient p53 may exhibit resistance to this compound.
Troubleshooting Guide
This guide addresses common issues that may arise during cytotoxicity assays with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no cytotoxicity observed | - Sub-optimal concentration: The concentrations of this compound used may be too low for the specific cell line. - Short incubation time: The duration of exposure may not be sufficient to induce a cytotoxic effect. - Cell line resistance: The cell line may be inherently resistant to alkylating agents. - Drug instability: this compound solution may have degraded. | - Perform a dose-response experiment with a wider concentration range (e.g., 0.1 to 100 µM). - Increase the incubation time (e.g., 48 or 72 hours). - Verify the p53 status of your cell line. Consider using a cell line known to be sensitive to DNA damaging agents. - Prepare fresh this compound stock solutions in anhydrous DMSO before each experiment. |
| High variability between replicate wells | - Uneven cell seeding: Inconsistent number of cells plated in each well. - Incomplete drug mixing: Poor mixing of this compound in the culture medium. - Edge effects: Evaporation from wells on the edge of the plate. | - Ensure a homogenous single-cell suspension before plating. - Gently mix the plate after adding this compound to each well. - Avoid using the outermost wells of the microplate for experimental samples. Fill them with sterile PBS or media to maintain humidity. |
| Precipitation of this compound in culture medium | - Concentration exceeds solubility: The final concentration of DMSO in the media may be too low to keep this compound in solution. | - Ensure the final DMSO concentration in the culture medium does not exceed 0.5%. If higher concentrations of this compound are needed, prepare an intermediate dilution in culture medium before adding to the wells. |
| Inconsistent results with MTT/XTT assays | - Interference with reductase enzymes: Some compounds can interfere with the cellular reductase enzymes responsible for converting the tetrazolium salt to formazan. | - Include a cell-free control with this compound and the assay reagent to check for direct chemical reduction of the substrate. - Consider using an alternative cytotoxicity assay that measures a different cellular parameter, such as the LDH release assay (measuring membrane integrity) or a crystal violet assay (measuring cell number). |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. The following table summarizes reported IC50 values for this compound in various cancer cell lines. Note: IC50 values can be highly dependent on experimental conditions such as cell density, incubation time, and the specific cytotoxicity assay used.
| Cell Line | Cancer Type | Incubation Time (hours) | Approximate IC50 (µM) |
| H460 | Non-Small Cell Lung Cancer | Not Specified | Not Specified (inhibition observed at low concentrations)[1] |
| A549 | Non-Small Cell Lung Cancer | Not Specified | Not Specified (inhibition observed at low concentrations)[1] |
| H1299 (p53 null) | Non-Small Cell Lung Cancer | Not Specified | Less sensitive than p53 wild-type cells[1] |
| HTB-26 | Breast Cancer | Not Specified | 10 - 50[4] |
| PC-3 | Pancreatic Cancer | Not Specified | 10 - 50[4] |
| HepG2 | Hepatocellular Carcinoma | Not Specified | 10 - 50[4] |
Experimental Protocols
MTT Cytotoxicity Assay Protocol for Adherent Cells
This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in anhydrous DMSO)
-
96-well flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for solubilizing formazan crystals)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your DMSO stock solution. Ensure the final DMSO concentration in all wells is consistent and does not exceed 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO as the treated wells) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other absorbance values.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.
-
Mandatory Visualizations
Experimental Workflow
Caption: A streamlined workflow for determining the cytotoxic effects of this compound.
Signaling Pathway
Caption: The signaling cascade initiated by this compound, leading to apoptosis.
References
Teroxirone Technical Support Center: Preventing Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate and manage the off-target effects of Teroxirone during preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target effects of this compound?
A1: this compound is a triazene triepoxide with antineoplastic activity.[1][2][3][4][5] Its primary on-target effect is the inhibition of cancer cell growth through the alkylation and cross-linking of DNA, which obstructs DNA replication.[1][2][3][4] This process can induce apoptosis (programmed cell death), often mediated by the activation of the p53 tumor suppressor protein and the generation of reactive oxygen species (ROS).[1][2][5]
The most significant off-target effects, identified during Phase I clinical trials, are local reactions at the infusion site.[1][2] These include:
-
Phlebitis: Inflammation of a vein.
-
Cutaneous "flare" reactions: Localized skin reactions, such as redness and inflammation.
Other observed systemic side effects like nausea, vomiting, and myelosuppression (a decrease in bone marrow activity) were not dose-limiting at the maximum tolerated dose in early clinical studies.[1][2]
Q2: What is the underlying mechanism of this compound's on-target anti-cancer activity?
A2: this compound's anti-cancer activity is primarily attributed to its function as a DNA alkylating agent.[1][3][4] The molecule contains three reactive epoxide groups that can form covalent bonds with DNA, leading to cross-linking of DNA strands.[6] This damage disrupts the normal process of DNA replication and transcription, ultimately triggering apoptotic pathways in cancer cells.[5] In non-small cell lung cancer cells, for example, this compound has been shown to activate the p53 pathway, leading to downstream cleavage of procaspase-3 and subsequent apoptosis.[7]
Q3: Are there general strategies to minimize off-target effects for small molecule inhibitors like this compound?
A3: Yes, several general strategies can be employed to reduce the risk of off-target effects in your experiments:
-
Use the Lowest Effective Concentration: It is crucial to determine the lowest concentration of this compound that elicits the desired on-target effect in your model system. Higher concentrations increase the likelihood of binding to unintended molecular targets.
-
Employ Control Compounds: If available, use a structurally similar but biologically inactive analog of this compound as a negative control. This helps to ensure that the observed phenotype is a result of this compound's specific activity and not due to the chemical scaffold itself.
-
Genetic Validation: To confirm that the observed effects are on-target, consider using techniques like siRNA or CRISPR/Cas9 to knock down or knock out the intended target (e.g., in a cell-based assay). If the phenotype is rescued or mimicked by the genetic perturbation, it provides strong evidence for on-target activity.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound and provides actionable steps to mitigate them.
Issue 1: High Incidence of Phlebitis in Animal Models
You are observing significant vein inflammation and thrombosis at the infusion site in your animal models (e.g., rabbit, mouse) during intravenous administration of this compound.
Root Causes and Mitigation Strategies:
| Potential Cause | Recommended Action | Experimental Protocol |
| High Drug Concentration | Dilute the this compound solution to the lowest effective concentration. | Perform a dose-response study to identify the minimum effective concentration. Reconstitute this compound in a larger volume of a compatible vehicle. |
| Mechanical Irritation from Catheter | Use a smaller gauge catheter and avoid placement in areas of flexion. Rotate infusion sites regularly. | For rabbit ear vein models, use the smallest possible catheter that allows for consistent administration. For multi-day studies, alternate between the left and right ear veins. |
| Formulation Issues | Optimize the formulation to improve solubility and reduce irritation. | While specific formulations for reducing this compound-induced phlebitis are not established, consider exploring vehicles known to reduce irritation, such as lipid emulsions, after confirming compatibility and stability. |
| Particulate Matter in Solution | Use an in-line filter during infusion to remove any potential precipitates or microparticles. | Incorporate a 0.22 µm in-line filter into the infusion line between the syringe pump and the catheter. |
Experimental Protocol: Evaluating a New Formulation to Reduce Phlebitis in a Rabbit Model
-
Animal Model: Use Japanese white or New Zealand rabbits, as their ear veins are well-established models for phlebitis studies.[1]
-
Groups:
-
Control Group: Administer the standard this compound formulation.
-
Experimental Group: Administer the new, optimized this compound formulation.
-
Vehicle Group: Administer the vehicle alone.
-
-
Administration:
-
Place a small gauge catheter in the marginal ear vein of each anesthetized rabbit.
-
Infuse the designated solution at a constant rate over a set period.
-
-
Assessment:
-
Visually inspect the infusion site at regular intervals (e.g., 6, 12, 24, and 48 hours post-infusion) and score the degree of phlebitis based on a standardized scale (e.g., assessing erythema, edema, and thrombosis).
-
At the end of the study, collect the vein tissue for histopathological examination to assess endothelial damage, inflammation, and thrombus formation.
-
Issue 2: Cutaneous Flare-Ups and Skin Irritation
You are observing skin reactions at or near the site of administration, or you want to screen different this compound formulations for their skin irritation potential.
Root Causes and Mitigation Strategies:
| Potential Cause | Recommended Action | Experimental Protocol |
| Direct Cytotoxicity to Skin Cells | Assess the irritation potential of your this compound formulation using an in vitro model before proceeding to in vivo studies. | Utilize a reconstructed human epidermis (RhE) model to test for skin irritation. |
| Inflammatory Response | For in vivo studies, consider topical application of anti-inflammatory agents as a pre-treatment, but this requires validation. | In animal models, a control group with the vehicle and an experimental group with a topical anti-inflammatory agent applied to the administration site prior to this compound can be included. |
| Formulation Excipients | Ensure that the vehicle used to dissolve and dilute this compound is non-irritating to the skin. | Test the vehicle alone on an RhE model or on the skin of animal models to confirm its non-irritant properties. |
Experimental Protocol: In Vitro Skin Irritation Test Using a Reconstructed Human Epidermis (RhE) Model
This protocol is based on the OECD Test Guideline 439.
-
Model: Use a commercially available RhE model (e.g., EpiDerm™, SkinEthic™ RHE).[8][9][10]
-
Test Substances:
-
Negative Control: Phosphate-buffered saline (PBS).
-
Positive Control: 5% Sodium Dodecyl Sulfate (SDS).
-
Test Article: this compound formulation.
-
Vehicle Control: The vehicle used for the this compound formulation.
-
-
Procedure:
-
Pre-incubate the RhE tissues in assay medium.
-
Topically apply a small volume of the test substances to the surface of the tissues.
-
Incubate for a defined period (e.g., 60 minutes).
-
Thoroughly wash the tissues to remove the test substances.
-
Transfer the tissues to fresh medium and incubate for a further 24-42 hours.
-
-
Viability Assessment (MTT Assay):
-
Transfer the tissues to a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Incubate for approximately 3 hours. Viable cells will reduce the yellow MTT to a purple formazan precipitate.
-
Extract the formazan from the tissues using an appropriate solvent (e.g., isopropanol).
-
Measure the optical density (OD) of the extract using a spectrophotometer (e.g., at 570 nm).
-
-
Interpretation:
-
Calculate the percent viability of each tissue relative to the negative control.
-
A substance is classified as an irritant if the mean tissue viability is reduced below 50%.[11]
-
Data Presentation
Table 1: Dose-Limiting Toxicities of this compound from Phase I Clinical Trial
| Toxicity | Dose Level | Severity | Notes |
| Phlebitis | 340 mg/m²/day for 5 days | Dose-Limiting | Severe inflammation at the infusion site necessitated the use of a central line for repeated administration.[1][2] |
| Cutaneous "Flare" Reactions | 340 mg/m²/day for 5 days | Dose-Limiting | Localized, severe skin reactions were observed.[1][2] |
| Nausea and Vomiting | ≤ 340 mg/m²/day for 5 days | Not Dose-Limiting | Present but manageable at the maximum tolerated dose.[1][2] |
| Myelosuppression | ≤ 340 mg/m²/day for 5 days | Not Dose-Limiting | Present but not dose-limiting at the maximum tolerated dose.[1][2] |
Visualizations
Caption: On-target signaling pathway of this compound leading to apoptosis in cancer cells.
Caption: Experimental workflow for identifying and mitigating local off-target effects of this compound.
References
- 1. Application of Modeling Drugs in Animal Models of Chemical Phlebitis: Review [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and human testing strategies for skin irritation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triglycidyl Isocyanurate (this compound) - LabNet Biotecnica [labnet.es]
- 5. Application, Mechanism of action, and Synthesis of 1,3,5-Triglycidyl isocyanurate_Chemicalbook [chemicalbook.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Managing skin reactions to targeted cancer therapy [myamericannurse.com]
- 8. iivs.org [iivs.org]
- 9. In vitro assessment of skin sensitization, irritability and toxicity of bacteriocins and reuterin for possible topical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. namsa.com [namsa.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Managing Teroxirone-Induced Phlebitis in Animal Models
Disclaimer: Direct experimental data on the management of Teroxirone-induced phlebitis in animal models is limited in publicly available literature. The following troubleshooting guides, FAQs, and protocols are based on established principles of managing chemotherapy-induced phlebitis, primarily drawing from studies on other vesicant agents like vinorelbine and doxorubicin. Researchers should adapt these guidelines cautiously and optimize them for their specific experimental context with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause phlebitis?
This compound (also known as Triglycidyl isocyanurate or TGIC) is a triepoxide compound with antineoplastic properties.[1][2][3][4][5] Its mechanism of action involves alkylating and cross-linking DNA, which inhibits DNA replication in cancer cells.[1][2][3][4] This reactive nature can also damage the endothelial lining of blood vessels upon intravenous administration, leading to an inflammatory response known as phlebitis.
Q2: What are the common signs of this compound-induced phlebitis in animal models?
In animal models, such as rabbits, phlebitis typically manifests as localized inflammation along the vein. Common signs include redness, swelling (edema), warmth, and pain at the injection site. Histopathological examination may reveal inflammatory cell infiltration, edema, and in severe cases, degeneration of the epidermis and loss of venous endothelial cells.[6][7][8]
Q3: Which animal models are suitable for studying drug-induced phlebitis?
The rabbit ear vein model is a commonly used and well-established model for studying chemically induced phlebitis due to its accessibility and clear visibility of the vasculature.[6][7][8][9] Mouse tail vein models are also utilized, although the smaller vessel size can present technical challenges.
Q4: What factors can influence the severity of this compound-induced phlebitis?
The severity of phlebitis is often dose-dependent and can be influenced by the concentration of the drug, the rate of infusion, and the duration of exposure.[6][7][8] The choice of vehicle for drug reconstitution may also play a role.
Q5: Are there any potential management strategies for this compound-induced phlebitis based on studies with other chemotherapeutic agents?
Yes, studies on other vesicants suggest several potential management strategies that could be investigated for this compound-induced phlebitis. These include:
-
Dilution of the drug: Increasing the dilution of the chemotherapeutic agent has been shown to reduce the incidence and severity of phlebitis.[6][7][8]
-
Modification of infusion rate: A more rapid infusion may decrease the contact time of the drug with the venous endothelium, potentially reducing irritation.[6][7][8]
-
Use of anti-inflammatory agents: Corticosteroids, such as dexamethasone, have been shown to be effective in preventing phlebitis induced by agents like vinorelbine.[10][11]
-
Vascular protectants: The efficacy of flushing the vein with saline or using fat emulsions has been explored with mixed results for other agents.[6][7][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in phlebitis severity between animals | Inconsistent injection technique.Individual animal sensitivity.Variation in drug preparation. | Standardize the injection procedure, including needle gauge and insertion site.Increase the number of animals per group to account for individual variability.Ensure consistent and thorough mixing of the this compound solution before each administration. |
| Difficulty in consistently inducing phlebitis | This compound concentration is too low.Infusion rate is too fast. | Perform a dose-response study to determine the optimal concentration of this compound for inducing a consistent level of phlebitis.Experiment with different infusion rates to find a balance that induces phlebitis without causing acute toxicity. |
| Severe tissue necrosis and ulceration observed | This compound concentration is too high.Extravasation of the drug. | Reduce the concentration of this compound.Ensure the needle is securely placed within the vein and monitor for any signs of leakage during infusion. |
| Inconclusive histopathological findings | Improper tissue fixation.Inadequate sectioning of the vein.Subjective scoring of lesions. | Ensure tissues are promptly and adequately fixed in 10% neutral buffered formalin.Take multiple cross-sections of the vein at the injection site and at proximal and distal locations.Develop and consistently apply a standardized histopathological scoring system.[12][13][14] |
Experimental Protocols
Protocol 1: Induction of Phlebitis in a Rabbit Ear Vein Model (Adapted from Vinorelbine Studies)
-
Animal Model: Male Japanese White rabbits (2.5-3.0 kg).
-
Drug Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile water for injection, DMSO, or as specified by the manufacturer). Further dilute with normal saline to the desired final concentrations for infusion. Initial pilot studies are recommended to determine the optimal phlebitis-inducing concentration of this compound.
-
Anesthesia: Anesthetize the rabbits with an appropriate anesthetic agent (e.g., ketamine and xylazine) to minimize distress and movement during the procedure.
-
Catheterization: Place a 24G catheter into the marginal ear vein.
-
Infusion: Infuse the this compound solution at a controlled rate using a syringe pump. A range of infusion rates and concentrations should be tested in preliminary experiments. For example, based on vinorelbine studies, you could start with a 30-minute infusion.[8]
-
Observation: Monitor the animals for clinical signs of phlebitis (redness, swelling) at regular intervals (e.g., 6, 12, 24, and 48 hours) post-infusion.
-
Tissue Collection: At the end of the observation period, euthanize the animals and collect the infused vein segment along with surrounding tissue.
-
Histopathological Analysis: Fix the tissue in 10% neutral buffered formalin, process for paraffin embedding, section, and stain with Hematoxylin and Eosin (H&E).
Protocol 2: Histopathological Scoring of Phlebitis
A semi-quantitative scoring system should be used to evaluate the severity of phlebitis from the H&E stained sections.[12][13][14] A pathologist blinded to the treatment groups should perform the scoring.
| Parameter | Score 0 | Score 1 (Mild) | Score 2 (Moderate) | Score 3 (Severe) |
| Inflammatory Cell Infiltration | No inflammatory cells | Few scattered inflammatory cells | Moderate infiltration of inflammatory cells | Dense and extensive infiltration of inflammatory cells |
| Edema | No edema | Slight swelling | Moderate swelling | Pronounced swelling |
| Endothelial Cell Loss | Intact endothelium | Focal loss of endothelial cells | Multifocal loss of endothelial cells | Extensive loss of endothelial cells |
| Thrombus Formation | No thrombus | Small, non-occlusive thrombus | Partially occlusive thrombus | Fully occlusive thrombus |
| Epidermal Degeneration | Normal epidermis | Mild degenerative changes | Moderate degenerative changes | Severe necrosis and ulceration |
Quantitative Data Summary
Table 1: Effect of Dexamethasone (DEX) Pre-treatment on Vinorelbine (VNR)-Induced Phlebitis in Rabbits (Illustrative)
| Treatment Group | Number of Animals | Mean Phlebitis Score (± SD) | Incidence of Severe Phlebitis (%) |
| VNR alone | 8 | 2.8 ± 0.5 | 75% |
| DEX + VNR | 8 | 1.2 ± 0.3 | 12.5% |
| *p < 0.05 compared to VNR alone |
Table 2: Effect of Drug Concentration on Phlebitis Severity (Illustrative)
| Drug Concentration | Number of Animals | Mean Edema Score (± SD) | Mean Inflammatory Infiltration Score (± SD) |
| Low Concentration | 10 | 0.8 ± 0.4 | 1.1 ± 0.5 |
| High Concentration | 10 | 2.5 ± 0.6 | 2.8 ± 0.4 |
| *p < 0.05 compared to Low Concentration |
Visualizations
Experimental Workflow for Studying this compound-Induced Phlebitis
References
- 1. What is 1,3,5-Triglycidyl isocyanurate?_Chemicalbook [chemicalbook.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Application, Mechanism of action, and Synthesis of 1,3,5-Triglycidyl isocyanurate_Chemicalbook [chemicalbook.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Triglycidyl Isocyanurate (this compound) | 替罗昔隆, 呔毕克 | p53 抑制剂&激活剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 6. Methods of preventing vinorelbine-induced phlebitis: an experimental study in rabbits [medsci.org]
- 7. Methods of preventing vinorelbine-induced phlebitis: an experimental study in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods of preventing vinorelbine-induced phlebitis: an experimental study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Effect of corticosteroids on phlebitis induced by intravenous infusion of antineoplastic agents in rabbits [medsci.org]
- 11. researchgate.net [researchgate.net]
- 12. Principles for valid histopathologic scoring in research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Semiquantitative Scoring System for Histopathological and Immunohistochemical Assessment of Lesions and Tissue Tropism in Avian Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multiparametric and semiquantitative scoring systems for the evaluation of mouse model histopathology - a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Improving the efficacy of Teroxirone in resistant cell lines
Welcome to the technical support center for Teroxirone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments with this compound, particularly in the context of resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a triepoxide compound that functions as a DNA alkylating and cross-linking agent.[1][2] This action inhibits DNA replication, leading to DNA damage. In cells with functional p53, this damage triggers the activation of the p53 tumor suppressor protein.[1] Activated p53 then initiates the intrinsic apoptotic pathway, characterized by the generation of reactive oxygen species (ROS), mitochondrial injury, and ultimately, programmed cell death.
Q2: My cancer cell line shows low sensitivity to this compound. What are the potential reasons?
Low sensitivity to this compound can be attributed to several factors, primarily related to its mechanism of action. A common reason is the status of the p53 tumor suppressor gene.[3][4][5][6] Cell lines with mutated or non-functional p53 may exhibit reduced sensitivity as the apoptotic response to this compound-induced DNA damage is p53-dependent. Other potential, though less directly documented for this compound, mechanisms of resistance could include enhanced DNA repair capabilities, increased drug efflux, or alterations in apoptotic signaling pathways downstream of p53.
Q3: How can I determine if my cell line's resistance is related to its p53 status?
To investigate the role of p53 in this compound sensitivity in your cell line, you can perform a comparative analysis. If you have access to an isogenic pair of cell lines (one with wild-type p53 and one with mutated or null p53), you can compare their IC50 values for this compound. A significantly higher IC50 in the p53-deficient line would suggest p53-dependent sensitivity. Alternatively, you can analyze the p53 status of your cell line through sequencing or functional assays and compare its this compound sensitivity to published data on cell lines with known p53 status.
Q4: Are there any known combination strategies to improve this compound's efficacy?
While specific synergistic combinations with this compound are not extensively documented in publicly available literature, general principles of cancer therapy suggest potential strategies. Combining this compound with inhibitors of DNA repair pathways could potentiate its DNA-damaging effects.[7][8][9] Additionally, for cell lines overexpressing drug efflux pumps, co-administration with an efflux pump inhibitor might increase the intracellular concentration of this compound and enhance its activity.[10][11][12][13]
Troubleshooting Guides
Issue 1: High IC50 Value for this compound in a New Cell Line
Possible Cause 1: Intrinsic Resistance due to p53 Mutation
-
Troubleshooting Steps:
-
Determine the p53 status of your cell line through literature search, database query (e.g., COSMIC), or direct sequencing.
-
If p53 is mutated or absent, consider using a cell line with wild-type p53 as a positive control for this compound sensitivity.
-
Explore p53-independent therapeutic strategies or combination therapies for your specific cell line.
-
Possible Cause 2: Suboptimal Experimental Conditions
-
Troubleshooting Steps:
-
Verify the concentration and purity of your this compound stock solution.
-
Optimize the seeding density of your cells to ensure they are in the logarithmic growth phase during treatment.
-
Ensure the incubation time is sufficient for this compound to induce a response (typically 48-72 hours for cytotoxicity assays).
-
Issue 2: Acquired Resistance to this compound After Prolonged Treatment
Possible Cause 1: Upregulation of DNA Repair Mechanisms
-
Troubleshooting Steps:
-
Hypothesize that the resistant cells have enhanced DNA repair capacity.
-
Test for synergistic effects by co-treating the resistant cells with this compound and a DNA repair inhibitor (e.g., a PARP inhibitor).
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine if the combination treatment lowers the IC50 of this compound.
-
Possible Cause 2: Increased Drug Efflux
-
Troubleshooting Steps:
-
Investigate the potential overexpression of ABC transporters (e.g., P-glycoprotein/MDR1) in the resistant cell line via qPCR or Western blotting.
-
Co-treat the resistant cells with this compound and a known efflux pump inhibitor (e.g., verapamil or tariquidar).
-
Assess if the addition of the efflux pump inhibitor restores sensitivity to this compound by measuring changes in the IC50 value.
-
Data Presentation
Table 1: Illustrative IC50 Values of this compound in Cell Lines with Different p53 Status
| Cell Line | p53 Status | This compound IC50 (µM) - Hypothetical Data |
| Cell Line A | Wild-Type | 15 |
| Cell Line B | Mutated | 85 |
| Cell Line C | Null | 120 |
Table 2: Hypothetical Synergistic Effects of this compound with a DNA Repair Inhibitor in a Resistant Cell Line
| Treatment | This compound IC50 (µM) - Hypothetical Data |
| This compound alone | 150 |
| This compound + DNA Repair Inhibitor (1 µM) | 45 |
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cell Line
This protocol describes a general method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of the drug.[14][15][16][17]
-
Initial IC50 Determination: Determine the initial IC50 of this compound for the parental cell line using a standard cell viability assay (e.g., MTT).
-
Initial Treatment: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells resume a normal growth rate, passage them and increase the this compound concentration by a factor of 1.5 to 2.
-
Repeat Cycles: Repeat the dose escalation process. If a significant number of cells die, maintain the culture at the current concentration until robust growth is observed before proceeding to the next concentration.
-
Characterization of Resistance: After several months of continuous culture, the resulting cell population should exhibit significant resistance. Confirm the degree of resistance by determining the new IC50 value and comparing it to the parental cell line.
-
Maintenance of Resistant Line: Maintain the resistant cell line in a medium containing a maintenance concentration of this compound (typically the last tolerated concentration) to ensure the stability of the resistant phenotype.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the steps for determining the IC50 of this compound.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of this compound in a culture medium.
-
Cell Treatment: Remove the overnight culture medium and replace it with the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Visualizations
Caption: this compound's p53-dependent apoptotic signaling pathway.
Caption: Workflow for developing and overcoming this compound resistance.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. The impact of p53 status on cellular sensitivity to antifolate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TP53 gene status can promote sensitivity and resistance to chemotherapeutic drugs and small molecule signal transduction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A p53 dose-response relationship for sensitivity to DNA damage in isogenic teratocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Meta-analysis of the role of p53 status in isogenic systems tested for sensitivity to cytotoxic antineoplastic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic Lethal Combinations of DNA Repair Inhibitors and Genotoxic Agents to Target High-Risk Diffuse Large B Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA Damage Signalling and Repair Inhibitors: The Long-Sought-After Achilles’ Heel of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitors of DNA double-strand break repair at the crossroads of cancer therapy and genome editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Natural and Synthetic Polymers as Inhibitors of Drug Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Efflux pump inhibitors (EPIs) as new antimicrobial agents against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. researchgate.net [researchgate.net]
Teroxirone Dose-Response Curve Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Teroxirone. The information is designed to address specific issues that may be encountered during dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as Triglycidyl Isocyanurate or Tris(2,3-epoxypropyl) Isocyanurate) is a triazene triepoxide with antineoplastic activity.[1][2] Its primary mechanism of action involves alkylating and cross-linking DNA, which inhibits DNA replication.[1][3][4] This DNA damage can activate the tumor suppressor protein p53, leading to the induction of apoptosis (programmed cell death) in cancer cells.[2][3][4][5]
Q2: What is a dose-response curve and why is it important?
A dose-response curve is a graph that visualizes the relationship between the concentration (dose) of a drug and the magnitude of its effect (response).[6] These curves are crucial for determining key pharmacological parameters such as potency (e.g., IC50/EC50) and efficacy (the maximum effect of the drug).[6][7] A typical dose-response curve is sigmoidal in shape.[6][7]
Q3: What are the key parameters derived from a dose-response curve?
The primary parameters obtained from a standard sigmoidal dose-response curve are summarized in the table below.
| Parameter | Description |
| IC50 / EC50 | The concentration of an inhibitor (IC50) or agonist (EC50) that produces 50% of the maximal response. It is a measure of the drug's potency. |
| Hill Slope (h) | Describes the steepness of the curve. A Hill slope of 1 indicates a standard binding interaction, while values greater or less than 1 can suggest cooperativity or more complex interactions.[8] |
| Emax | The maximum possible effect or response elicited by the drug. This represents the efficacy of the compound.[8] |
| Bottom Plateau | The lowest response level, ideally corresponding to the maximum inhibition or cell death. |
| Top Plateau | The highest response level, ideally corresponding to the baseline response without the drug. |
Q4: How should I dissolve and store this compound?
This compound is a white crystalline solid.[3][4] For in vitro experiments, it is typically dissolved in Dimethyl sulfoxide (DMSO).[2] One supplier notes a solubility of 59 mg/mL in fresh DMSO.[2] It is crucial to use high-quality, anhydrous DMSO, as moisture can reduce solubility.[2] For long-term storage, the powdered form should be kept at -20°C, and stock solutions in DMSO should be stored at -80°C.[1] Aqueous solutions are less stable; one study noted 29% decomposition in water within 72 hours.[9]
Troubleshooting Guide for Dose-Response Curves
This guide addresses common problems encountered when generating a dose-response curve for this compound.
Problem 1: My dose-response curve is flat, showing little to no cytotoxic effect even at high concentrations.
| Possible Cause | Recommended Solution |
| Compound Degradation | This compound is unstable in aqueous solutions.[9] Prepare fresh dilutions from a frozen DMSO stock for each experiment. Ensure the powder has been stored correctly at -20°C. |
| Inaccurate Concentrations | Double-check all calculations for serial dilutions. Verify the calibration of your pipettes. |
| Cell Line Resistance | The cell line used may be resistant to DNA alkylating agents. Consider using a positive control compound known to be effective on your cell line to verify assay performance. |
| Insufficient Incubation Time | As a DNA cross-linking agent, this compound's effects may require a longer incubation period to manifest. Try extending the incubation time (e.g., 48 or 72 hours) after drug treatment. |
| Assay Issues | Ensure your cell viability assay (e.g., MTT, MTS, CellTiter-Glo) is performing correctly. For MTT assays, incomplete formazan crystal solubilization can lead to artificially low readings. |
Problem 2: I'm observing high variability between my technical replicates.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension gently between pipetting into wells. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. For small volumes, ensure there are no air bubbles. |
| "Edge Effect" in Plates | The outer wells of a microplate are prone to evaporation, leading to altered cell growth and drug concentrations. Avoid using the outermost wells for experimental data. Fill them with sterile media or PBS to create a humidity barrier. |
| Incomplete Solubilization (MTT Assay) | After adding the solubilization agent (e.g., DMSO, acidified isopropanol), ensure all formazan crystals are fully dissolved by mixing thoroughly. Visually inspect wells before reading the plate. |
Problem 3: The shape of my curve is not sigmoidal (e.g., it is U-shaped or biphasic).
A non-sigmoidal, or biphasic, curve shows an initial decrease in cell viability followed by an increase at higher concentrations, or vice-versa. This phenomenon is also known as hormesis.[10][11]
| Possible Cause | Recommended Solution |
| Hormetic Effect | Some compounds exhibit opposite effects at low versus high doses. This is a genuine biological response.[10] |
| Off-Target Effects | At very high concentrations, the compound may have secondary targets or induce unexpected cellular responses like cell cycle arrest, which can confound viability readouts. |
| Compound Precipitation | At high concentrations, this compound may precipitate out of the media, reducing its effective concentration and leading to an apparent increase in viability. Check for visible precipitates in the wells. |
| Assay Interference | The compound itself might interfere with the assay chemistry.[12] For example, it could chemically reduce the MTT reagent, leading to a false "viability" signal. Run a cell-free control with the compound and assay reagents to check for interference.[12] |
| Data Fitting Model | A standard four-parameter sigmoidal model will not accurately fit a biphasic curve.[8] Use a specific model designed for hormetic or biphasic dose-responses (e.g., Brain-Cousens or Cedergreen models).[10][11] |
Problem 4: The curve does not reach a clear top or bottom plateau.
| Possible Cause | Recommended Solution |
| Concentration Range is Too Narrow | The concentrations tested are not high or low enough to capture the full dynamic range of the response. |
| Solution | Widen the concentration range. Add several higher concentrations to define the bottom plateau and several lower concentrations to define the top plateau. A broad range spanning several orders of magnitude is recommended, especially for initial experiments.[8] |
| Incomplete Response | The drug may not be 100% effective, or the incubation time may be too short to see the maximal effect. The top plateau may not reach 100% if the drug vehicle (e.g., DMSO) has some minor toxicity at the concentrations used. |
| Solution | Include a "no drug" control (vehicle only) to define the 100% viability point and a "100% death" control (e.g., using a strong detergent like Triton X-100) to define the 0% viability point. Normalize your data to these controls. |
Experimental Protocols
Protocol: Determining this compound IC50 using an MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Appropriate cancer cell line
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile 96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., pure anhydrous DMSO or acidified isopropanol)
-
Multichannel pipette
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Prepare a cell suspension at the desired density (e.g., 5,000-10,000 cells/100 µL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
This compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform serial dilutions of the this compound stock in complete culture medium to create 2X working concentrations.
-
Remove the old medium from the cells and add 100 µL of the corresponding this compound dilution to each well. Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "no treatment" wells.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After incubation, add 20 µL of 5 mg/mL MTT reagent to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly on a plate shaker for 10-15 minutes.
-
-
Data Acquisition:
-
Read the absorbance of the plate on a microplate reader at 570 nm.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the data by setting the absorbance of the vehicle control wells to 100% viability.
-
Plot the normalized viability (%) against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value.[13]
-
Visualizations
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for a dose-response assay.
Caption: Logic diagram for troubleshooting dose-response curve issues.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. What is 1,3,5-Triglycidyl isocyanurate?_Chemicalbook [chemicalbook.com]
- 4. Application, Mechanism of action, and Synthesis of 1,3,5-Triglycidyl isocyanurate_Chemicalbook [chemicalbook.com]
- 5. Triglycidyl Isocyanurate (this compound) | 替罗昔隆, 呔毕克 | p53 抑制剂&激活剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 8. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triglycidyl isocyanurate | C12H15N3O6 | CID 17142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 11. emergentmind.com [emergentmind.com]
- 12. Is Your MTT Assay the Right Choice? [promega.com]
- 13. graphpad.com [graphpad.com]
Addressing solubility issues of Teroxirone for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility and handling issues related to Teroxirone for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as α-1,3,5-triglycidyl-s-triazinetrione, is a triazene triepoxide with antiangiogenic and antineoplastic activities.[1][2][3] Its primary mechanism of action involves alkylating and cross-linking DNA, which inhibits DNA replication.[2][4][5] This leads to the induction of apoptosis, often through the activation of the p53 signaling pathway.[3][4][5][6]
Q2: What are the main challenges when working with this compound in a laboratory setting?
A2: The primary challenge is its low solubility in aqueous solutions and common organic solvents like ethanol, which can complicate the preparation of stock solutions and media for in vitro and in vivo experiments.[1][2][7][8] Additionally, this compound is unstable in aqueous solutions, undergoing hydrolysis, which can affect the reproducibility of experiments.[7][9]
Q3: How should I store this compound powder and its stock solutions?
A3: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[2][10] Stock solutions in anhydrous DMSO or acetonitrile should be aliquoted and stored at -80°C to minimize freeze-thaw cycles and degradation.[2] In solvent, it is stable for up to 1 year at -80°C.[2][10]
Q4: Is this compound stable in aqueous cell culture media?
A4: No, this compound is not very stable in aqueous solutions. A solution in water showed 29% decomposition after 72 hours.[7][9] Aqueous solutions are most stable at a pH of 6.[7][9] For cell-based assays, it is recommended to prepare fresh dilutions of the this compound stock solution in the final culture medium immediately before use.
Troubleshooting Guide
This guide addresses common issues encountered when preparing and using this compound solutions for experiments.
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous media | Low aqueous solubility of this compound. | - Prepare a high-concentration stock solution in anhydrous DMSO (up to 59 mg/mL).[2] - When diluting the DMSO stock into your aqueous buffer or cell culture medium, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent toxicity and precipitation. - Add the this compound stock solution to the aqueous medium slowly while vortexing or stirring to facilitate dissolution. |
| Inconsistent experimental results | Degradation of this compound in aqueous solution due to hydrolysis.[7][9] | - Prepare fresh dilutions of this compound for each experiment. - If using an aqueous buffer, maintain the pH at 6 for optimal stability.[7][9] - For longer-term storage of solutions, consider using acetonitrile as the solvent, where less than 1% decomposition was observed over 72 hours.[7][9] |
| Low or no observable cellular effect | - Insufficient final concentration of active this compound due to poor solubility or degradation. - The cell line may be resistant to this compound's mechanism of action. | - Verify the final concentration of this compound in your experimental setup. - Use a positive control to ensure the assay is working correctly. - Confirm that your cell line expresses wild-type p53, as this compound's apoptotic effect is often p53-dependent.[4][6] |
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| DMSO | 59 mg/mL (198.47 mM) | [2] |
| Dimethylformamide | Soluble | [1] |
| Water | < 1 mg/mL (Insoluble) | [1][2][7][8] |
| 0.1 N HCl | < 1 mg/mL | [7] |
| pH 4 buffer | 2.5 - 5 mg/mL | [7] |
| pH 9 buffer | < 1 mg/mL | [7] |
| 0.1 N NaOH | 1 - 2.5 mg/mL | [7] |
| 10% Ethanol | < 1 mg/mL | [7] |
| 95% Ethanol | < 1 mg/mL (Insoluble) | [2][7] |
Experimental Protocols
1. Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound powder (MW: 297.26 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For a 10 mM stock solution, this would be 2.97 mg per 1 mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
2. In Vitro Dissolution Test for Cellular Assays
This protocol outlines a method for diluting the this compound stock solution into cell culture medium for in vitro experiments.
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile tubes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium.
-
Perform serial dilutions of the stock solution in cell culture medium to reach the final desired concentration. It is recommended to perform at least one intermediate dilution step to ensure proper mixing and avoid precipitation.
-
Ensure the final concentration of DMSO in the cell culture medium is below a level that is toxic to your specific cell line (typically less than 0.5%).
-
Add the final this compound-containing medium to your cells immediately after preparation.
-
Visualizations
Below are diagrams illustrating key pathways and workflows related to this compound.
References
- 1. TRIGLYCIDYL ISOCYANURATE - Ataman Kimya [atamanchemicals.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Application, Mechanism of action, and Synthesis of 1,3,5-Triglycidyl isocyanurate_Chemicalbook [chemicalbook.com]
- 5. What is 1,3,5-Triglycidyl isocyanurate?_Chemicalbook [chemicalbook.com]
- 6. This compound inhibited growth of human non-small cell lung cancer cells by activating p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C12H15N3O6 | CID 6917771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. selleck.co.jp [selleck.co.jp]
- 9. Triglycidyl isocyanurate | C12H15N3O6 | CID 17142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | TargetMol [targetmol.com]
Teroxirone Technical Support Center: Best Practices for Experimental Controls, Troubleshooting, and FAQs
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the effective use of Teroxirone in experimental settings. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and best practices for experimental controls to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a triazene triepoxide with antineoplastic activity. Its primary mechanism of action involves the alkylation and cross-linking of DNA, which ultimately inhibits DNA replication and induces apoptosis in cancer cells.[1][2][3] In some cancer cell lines, such as non-small cell lung cancer (NSCLC), this compound's cytotoxic effects are mediated through the activation of the p53 tumor suppressor protein.
Q2: How should this compound be stored and handled?
Proper storage and handling are critical for maintaining the stability and activity of this compound.
| Storage Condition | Recommendation |
| Powder | Store at -20°C for long-term stability. |
| In Solvent (e.g., DMSO) | Prepare fresh solutions for each experiment. If short-term storage is necessary, store in small aliquots at -80°C to minimize freeze-thaw cycles. Use fresh, anhydrous DMSO for dissolution as moisture can reduce solubility.[3] |
Q3: In which solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (DMSO).[3] When preparing working dilutions in aqueous media, it is important to do so just before use to avoid precipitation.
Experimental Design and Controls
Effective experimental design with appropriate controls is essential for interpreting data from this compound studies.
Workflow for a Typical Cell-Based Assay with this compound
Caption: A typical experimental workflow for cell-based assays involving this compound treatment.
Negative Controls
-
Vehicle Control: This is the most critical negative control. Since this compound is typically dissolved in DMSO, cells should be treated with the same final concentration of DMSO used in the experimental wells. This control accounts for any effects the solvent may have on cell viability or the experimental readout.
-
Untreated Control: This consists of cells cultured in media alone, without any treatment. It serves as a baseline for normal cell behavior and proliferation.
Positive Controls
The choice of a positive control depends on the specific endpoint being measured.
| Assay Type | Recommended Positive Control | Rationale |
| DNA Damage/Cytotoxicity | Cisplatin or Doxorubicin | Well-characterized DNA damaging agents that induce apoptosis. |
| p53 Activation | Doxorubicin or Etoposide | Known inducers of the p53 pathway. |
Troubleshooting Guides
Inconsistent or No Cytotoxicity Observed
| Potential Cause | Troubleshooting Steps |
| Compound Instability | Prepare fresh this compound solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Incorrect Dosage | Perform a dose-response curve with a wide range of concentrations to determine the optimal working concentration for your specific cell line. |
| Cell Line Resistance | The cytotoxic effect of this compound can be cell-line dependent. Consider using a cell line known to be sensitive, such as H460 or A549 NSCLC cells, as a positive control for your experimental system. |
| Suboptimal Cell Health | Ensure cells are healthy, in the logarithmic growth phase, and free from contamination. |
| Insufficient Incubation Time | The effects of DNA cross-linking agents may take time to manifest. Consider extending the incubation period (e.g., 48 or 72 hours). |
Troubleshooting Workflow for Inconsistent Cytotoxicity
Caption: A logical workflow for troubleshooting unexpected results in this compound cytotoxicity experiments.
High Background in Western Blots for p53 Activation
| Potential Cause | Troubleshooting Steps |
| Antibody Specificity | Ensure the primary antibody is specific for p53 and validated for Western blotting. |
| Insufficient Blocking | Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST). |
| Inadequate Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. |
| High Antibody Concentration | Titrate the primary and secondary antibody concentrations to find the optimal dilution that maximizes signal-to-noise ratio. |
Key Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound
-
DMSO (anhydrous)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete culture medium.
-
Treatment: Remove the overnight culture medium and add the this compound dilutions to the appropriate wells. Include vehicle (DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for p53 Activation
This protocol is to assess the effect of this compound on the expression levels of p53.
Materials:
-
Cancer cell line (e.g., H460 or A549)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against p53
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentration and for the appropriate time. Lyse the cells and collect the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibodies (anti-p53 and loading control) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p53 signal to the loading control to determine the relative change in p53 expression.
p53 Signaling Pathway Activated by this compound
Caption: Simplified signaling pathway showing this compound-induced DNA damage leading to p53 activation and apoptosis.
References
Refining Teroxirone treatment duration for apoptosis induction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Teroxirone to induce apoptosis in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced apoptosis?
A1: this compound induces apoptosis in non-small cell lung cancer (NSCLC) cells through a p53-dependent intrinsic pathway that is activated by reactive oxygen species (ROS).[1][2] The process begins with a decrease in the mitochondrial membrane potential (MMP), which has been observed as early as 12 hours post-treatment. This is followed by an increase in ROS production around 18 hours, leading to DNA damage and subsequent apoptosis.[2] Key molecular events in this pathway include the upregulation of the pro-apoptotic protein Bax, the downregulation of the anti-apoptotic protein Bcl-2, and the activation of caspase-3.[2]
Q2: What is a recommended starting concentration and treatment duration for this compound?
A2: Based on available literature, a concentration range of 0-30 µM and a treatment duration of up to 48 hours have been used to induce apoptosis in NSCLC cell lines such as A549 and H460. For initial experiments, a time-course and dose-response analysis is recommended to determine the optimal conditions for your specific cell line and experimental goals.
Q3: How can I tell if the observed cell death is due to apoptosis versus necrosis?
A3: To distinguish between apoptotic and necrotic cell death, it is recommended to use an Annexin V and Propidium Iodide (PI) co-staining assay followed by flow cytometry. Early apoptotic cells will stain positive for Annexin V and negative for PI, while late apoptotic and necrotic cells will stain positive for both.
Troubleshooting Guides
Issue 1: Low or no induction of apoptosis.
| Possible Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the IC50 value for your specific cell line. Treat cells with a range of this compound concentrations (e.g., 1, 5, 10, 20, 30 µM) for a fixed time point (e.g., 24 or 48 hours) and assess cell viability using an MTT assay. |
| Inappropriate Treatment Duration | Conduct a time-course experiment. Treat cells with a fixed concentration of this compound (e.g., the determined IC50) and harvest at various time points (e.g., 12, 24, 48, and 72 hours). Analyze apoptosis using an Annexin V/PI assay. |
| Cell Line Resistance | Some cell lines may be inherently resistant to this compound. Confirm the p53 status of your cell line, as this compound-induced apoptosis is p53-dependent.[3] |
| Reagent Instability | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Recommended Solution |
| Variability in Cell Culture Conditions | Ensure consistency in cell passage number, seeding density, and growth phase. Use cells that are in the exponential growth phase for all experiments. |
| Inaccurate Pipetting | Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accurate delivery of this compound and other reagents. |
| Fluctuations in Incubation Conditions | Maintain a stable and consistent environment in the cell culture incubator (temperature, CO2, and humidity). |
Data Presentation
Table 1: Time-Course of Apoptosis Induction by this compound in NSCLC Cells (Hypothetical Data)
| Treatment Duration (hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 2.5 ± 0.5 | 1.8 ± 0.3 |
| 12 | 10.2 ± 1.1 | 3.5 ± 0.6 |
| 24 | 25.8 ± 2.3 | 8.7 ± 1.0 |
| 48 | 15.1 ± 1.9 | 35.4 ± 3.1 |
| 72 | 8.3 ± 1.2 | 55.9 ± 4.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Dose-Response of this compound on NSCLC Cell Viability (Hypothetical Data)
| This compound Concentration (µM) | Cell Viability (% of Control) after 48h |
| 0 (Control) | 100 |
| 1 | 85.3 ± 5.1 |
| 5 | 62.1 ± 4.5 |
| 10 | 48.9 ± 3.8 |
| 20 | 25.7 ± 2.9 |
| 30 | 10.2 ± 1.5 |
Data are presented as mean ± standard deviation from three independent experiments. IC50 value is approximately 10 µM.
Table 3: Effect of this compound on Apoptotic Protein Expression (Hypothetical Quantitative Data)
| Treatment | Bax/Bcl-2 Ratio (Fold Change) | Active Caspase-3 (Fold Change) |
| Control (24h) | 1.0 | 1.0 |
| This compound (10 µM, 24h) | 3.5 ± 0.4 | 4.2 ± 0.6 |
| Control (48h) | 1.0 | 1.0 |
| This compound (10 µM, 48h) | 2.8 ± 0.3 | 2.5 ± 0.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/PI Staining)
-
Seed cells in a 6-well plate and treat with this compound or vehicle control.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
-
Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved Caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software.
Mandatory Visualizations
References
- 1. Reactive oxygen species-driven mitochondrial injury induces apoptosis by this compound in human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactive oxygen species-driven mitochondrial injury induces apoptosis by this compound in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibited growth of human non-small cell lung cancer cells by activating p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Teroxirone Toxicity in Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Teroxirone, particularly concerning its toxicity in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced toxicity in non-cancerous cells?
A1: this compound, a triepoxide compound, primarily induces cytotoxicity through two main mechanisms: DNA damage and the generation of Reactive Oxygen Species (ROS).[1][2][3] As an alkylating agent, this compound can form covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication and transcription.[1][4] This DNA damage can trigger apoptosis, or programmed cell death.[1][5][6][7][8] Furthermore, this compound treatment leads to a significant increase in intracellular ROS, which causes oxidative stress and subsequent mitochondrial injury.[1][2][3] This mitochondrial damage is a key driver of the apoptotic cascade.[1][2][3]
Q2: Are there known methods to reduce this compound's toxicity to non-cancerous cells during in vitro experiments?
A2: Yes, the most documented method for mitigating this compound-induced toxicity is the use of antioxidants. N-acetylcysteine (NAC) has been shown to effectively reduce the cytotoxic effects of this compound in cancer cell lines by scavenging ROS.[1][2][3] While specific studies on non-cancerous cells are limited for this compound, research on the similar triepoxide compound, Triptolide, has demonstrated that NAC can protect normal cells from apoptosis and reduce ROS levels.[7][9]
Q3: How does N-acetylcysteine (NAC) protect cells from this compound toxicity?
A3: N-acetylcysteine (NAC) is a precursor to the intracellular antioxidant glutathione (GSH). By supplementing cells with NAC, the intracellular pool of GSH is increased, enhancing the cell's capacity to neutralize ROS.[7] NAC can also directly scavenge some reactive oxygen species. By reducing the levels of ROS, NAC prevents the downstream consequences of oxidative stress, including mitochondrial damage and the initiation of apoptosis.[1][2][3][7]
Q4: What are the expected morphological changes in non-cancerous cells upon exposure to toxic levels of this compound?
A4: Non-cancerous cells undergoing apoptosis due to this compound toxicity will typically exhibit morphological changes such as cell shrinkage, membrane blebbing, chromatin condensation (pyknosis), and nuclear fragmentation (karyorrhexis). In the later stages of apoptosis, cells will break apart into membrane-bound apoptotic bodies. These changes can be observed using standard light microscopy or more advanced imaging techniques like fluorescence microscopy after staining with specific apoptotic markers.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death in non-cancerous control cell lines. | This compound concentration is too high for the specific cell line. | Perform a dose-response experiment to determine the IC50 value of this compound for your non-cancerous cell line. Start with a lower concentration range based on available data for similar compounds. |
| The cell line is particularly sensitive to oxidative stress. | Pre-incubate the cells with an antioxidant like N-acetylcysteine (NAC) for 1-2 hours before adding this compound. A starting concentration of 1-5 mM NAC is recommended, but this should be optimized for your cell line. | |
| Inconsistent results in cell viability assays. | Uneven cell seeding or variations in drug treatment time. | Ensure a single-cell suspension and uniform seeding density in all wells. Standardize the incubation time with this compound across all experiments. |
| Fluctuation in incubator conditions (CO2, temperature, humidity). | Regularly calibrate and monitor incubator settings to maintain a stable environment for cell culture. | |
| Difficulty in distinguishing between apoptosis and necrosis. | The experimental endpoint is too late, leading to secondary necrosis. | Perform a time-course experiment to identify the optimal time point for observing apoptosis before significant secondary necrosis occurs. Use dual staining with Annexin V and a viability dye (e.g., Propidium Iodide) to differentiate between early apoptotic, late apoptotic, and necrotic cells. |
| Antioxidant treatment is not effectively mitigating toxicity. | Suboptimal concentration or incubation time of the antioxidant. | Optimize the concentration and pre-incubation time of the antioxidant. A titration of the antioxidant concentration and varying the pre-incubation period (e.g., 1, 2, 4 hours) should be performed. |
| The chosen antioxidant is not effective against the specific ROS generated by this compound. | Consider testing other antioxidants with different mechanisms of action, such as Vitamin E (alpha-tocopherol) or Catalase. |
Data Presentation
Due to the limited availability of specific toxicity data for this compound in non-cancerous cell lines, the following table summarizes the half-maximal inhibitory concentration (IC50) values for the structurally and mechanistically similar triepoxide compound, Triptolide, in various non-cancerous human cell lines. This data can serve as a valuable reference point for designing experiments with this compound.
| Cell Line | Cell Type | IC50 (nM) | Exposure Time (h) | Assay Method |
| L-02 | Normal Human Liver | ~158 | 24 | MTT |
| HL-7702 | Normal Human Liver | Not specified, but cytotoxicity observed | Not specified | Not specified |
| HepaRG | Human Hepatic Progenitor | Not specified, but cytotoxicity observed | Not specified | Not specified |
| HEK293T | Human Embryonic Kidney | >1000 | Not specified | MTT |
| Primary Human Fibroblasts | Fibroblast | >500 | 72 | Cell Viability Assay |
| BEAS-2B | Normal Human Lung Epithelial | 51.94 | 48 | Not specified |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound by measuring the metabolic activity of viable cells.
Materials:
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
N-acetylcysteine (NAC) stock solution (optional)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
(Optional) For mitigation experiments, pre-incubate the cells with various concentrations of NAC for 1-2 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (and NAC, if applicable). Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance from the no-cell control.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound (with or without NAC pre-treatment) in 6-well plates.
-
Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Measurement of Intracellular ROS (DCFH-DA Assay)
This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Treated and control cells
-
DCFH-DA stock solution (10 mM in DMSO)
-
Serum-free cell culture medium
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Culture and treat cells with this compound (with or without NAC pre-treatment).
-
After treatment, wash the cells with PBS.
-
Incubate the cells with 5-10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
For flow cytometry, harvest the cells and resuspend them in PBS for analysis (Excitation/Emission: ~488/525 nm).
-
For plate reader analysis, add PBS to the wells and measure the fluorescence intensity.
Visualizations
References
- 1. Ginsenoside Rb1 Attenuates Triptolide-Induced Cytotoxicity in HL-7702 Cells via the Activation of Keap1/Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity effects of triptolide in normal human hepatic cell L...: Ingenta Connect [ingentaconnect.com]
- 3. Natural compound triptolide induces caspase-3/GSDME-mediated pyroptosis by promoting ROS accumulation in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Involvement of mitochondrial pathway in triptolide-induced cytotoxicity in human normal liver L-02 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Yin and Yang of the Natural Product Triptolide and Its Interactions with XPB, an Essential Protein for Gene Expression and DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of cancer cell death induction by triptolide: A comprehensive overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triptolide Causes Spermatogenic Disorders by Inducing Apoptosis in the Mitochondrial Pathway of Mouse Testicular Spermatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective role of autophagy in triptolide-induced apoptosis of TM3 Leydig cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triptolide induces Sertoli cell apoptosis in mice via ROS/JNK-dependent activation of the mitochondrial pathway and inhibition of Nrf2-mediated antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Antitumor Effects of Teroxirone In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vivo antitumor effects of Teroxirone, a triazene triepoxide with antineoplastic activity. While direct head-to-head comparative in vivo studies with other chemotherapy agents are limited in publicly available literature, this document consolidates existing data on this compound and presents it alongside representative data for commonly used chemotherapeutics, Doxorubicin and Cisplatin, to offer a contextual performance benchmark. Detailed experimental protocols for key in vivo assays are also provided to support the design and evaluation of future studies.
In Vivo Antitumor Efficacy: A Snapshot
This compound has demonstrated the ability to suppress the growth of xenograft tumors in preclinical models.[1] Its mechanism of action involves the activation of the p53 tumor suppressor protein, leading to apoptotic cell death.[1] The following tables summarize available in vivo data for this compound and representative data for Doxorubicin and Cisplatin in various xenograft models.
Note: The data presented for Doxorubicin and Cisplatin are from separate studies and are not the result of direct head-to-head comparisons with this compound. They are included to provide a general reference for the antitumor activity of standard chemotherapeutic agents.
Table 1: In Vivo Antitumor Activity of this compound
| Cancer Type | Animal Model | Treatment Regimen | Outcome | Reference |
| Non-Small Cell Lung Cancer | Nude Mice (Xenograft) | Not Specified | Suppressed growth of xenograft tumors | [1] |
Table 2: Representative In Vivo Antitumor Activity of Doxorubicin
| Cancer Type | Animal Model | Treatment Regimen | Outcome | Reference |
| Metastatic Breast Cancer | 4T1 Orthotopic Xenograft | Not Specified | Reduced tumor growth and lung metastasis (in combination) | [2] |
| Human Breast Cancer | MDA-MB-231 Orthotopic Xenograft | Not Specified | Enhanced metastasis to lung (as a single agent) | [2] |
| Human Tumor Xenografts | Nude Mice | Not Specified | Showed correlation between in vitro and in vivo response in sensitive tumors | [3] |
Table 3: Representative In Vivo Antitumor Activity of Cisplatin
| Cancer Type | Animal Model | Treatment Regimen | Outcome | Reference |
| Head and Neck Squamous Cell Carcinoma | FaDu and SCC40 Xenografts | 1 mg/kg + Radiotherapy | Suppressed tumor growth | [4] |
| Human Bladder Transitional Cell Carcinoma | Nude Mice (Subrenal Capsule Assay) | 7 mg/kg | >97% initial regression; 75% tumor-free at 225 days | [5] |
| Human A549 Lung Cancer | Nude Mice (Xenograft) | 1 mg/kg (in combination) | Significantly reduced tumor size | [6] |
| Breast Cancer | MDA-MB-231 Xenografts | 5 mg/kg | Significantly reduced tumor weight (in combination) | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vivo studies. Below are protocols for establishing human tumor xenografts and assessing in vivo toxicity, based on established practices.
Protocol 1: Human Tumor Xenograft Model
This protocol outlines the subcutaneous implantation of human cancer cells into immunodeficient mice.
1. Cell Preparation:
- Culture human cancer cells in their recommended complete medium until they reach 70-80% confluency.
- Harvest the cells by trypsinization, neutralize the trypsin with complete medium, and centrifuge to pellet the cells.
- Wash the cell pellet twice with sterile phosphate-buffered saline (PBS).
- Resuspend the cells in a 1:1 mixture of PBS and Matrigel® to the desired concentration (e.g., 5 x 10^6 cells/100 µL). Keep the cell suspension on ice.
2. Animal Preparation:
- Use immunodeficient mice (e.g., NOD/SCID or Nude mice), typically 4-6 weeks old.
- Allow the mice to acclimatize for at least one week before the procedure.
- Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
3. Implantation:
- Inject the cell suspension (e.g., 100 µL) subcutaneously into the flank of the anesthetized mouse using a 27- or 30-gauge needle.
4. Tumor Growth Monitoring:
- Monitor the mice regularly for tumor formation.
- Once tumors are palpable, measure their dimensions (length and width) with calipers two to three times per week.
- Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
- Initiate treatment when tumors reach a predetermined average volume (e.g., 100-150 mm³).
5. Treatment and Efficacy Evaluation:
- Administer this compound, control vehicle, or comparator agents according to the planned dosing schedule and route of administration.
- Continue to monitor tumor volume and the body weight of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology).
- Calculate tumor growth inhibition (TGI) for each treatment group relative to the control group.
Protocol 2: In Vivo Toxicity Assessment
This protocol provides a general framework for assessing the toxicity of an anticancer agent in a rodent model, drawing from OECD guidelines.
1. Animal Model and Grouping:
- Use healthy, young adult rodents (e.g., mice or rats) of a single strain.
- Acclimatize the animals for at least 5 days before the study.
- Divide the animals into treatment and control groups, with a sufficient number of animals per group to achieve statistical power.
2. Administration of the Test Substance:
- Administer the test substance (this compound) and vehicle control via the intended clinical route of administration.
- Conduct a dose-range-finding study to determine the appropriate dose levels for the main toxicity study. This should include doses that are expected to be non-toxic, moderately toxic, and severely toxic.
3. Clinical Observations:
- Observe the animals for clinical signs of toxicity at regular intervals (e.g., 1, 2, 4, and 6 hours post-dosing on the first day, and daily thereafter).
- Record any changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
- Monitor and record animal body weights prior to dosing and at least weekly thereafter.
- Record food and water consumption weekly.
4. Hematology and Clinical Biochemistry:
- At the end of the observation period, collect blood samples for hematological and clinical biochemistry analysis.
- Hematology parameters may include red blood cell count, white blood cell count (with differential), hemoglobin concentration, and platelet count.
- Clinical biochemistry parameters may include markers of liver function (e.g., ALT, AST) and kidney function (e.g., creatinine, BUN).
5. Gross Necropsy and Histopathology:
- At the termination of the study, perform a full gross necropsy on all animals.
- Collect and preserve major organs and tissues in a suitable fixative (e.g., 10% neutral buffered formalin).
- Process the preserved organs for histopathological examination to identify any treatment-related microscopic changes.
Visualizing the Mechanism of Action
To illustrate the cellular pathways affected by this compound, the following diagrams depict its proposed mechanism of action and a typical experimental workflow for in vivo validation.
Caption: this compound's mechanism of action involves inducing DNA damage, which in turn activates the p53 pathway, leading to apoptosis, cell cycle arrest, and ultimately, tumor growth suppression.
Caption: A typical experimental workflow for validating the in vivo antitumor effects of this compound using a xenograft model.
References
- 1. The value of acute toxicity testing of pharmaceuticals for estimation of human response [ouci.dntb.gov.ua]
- 2. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the activity of doxorubicin analogues using colony-forming assays and human xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Radiosensitizing Effects of the mTOR Inhibitor CCI-779 to Cisplatin in Experimental Models of Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination versus single agent therapy in effecting complete therapeutic response in human bladder cancer: analysis of cisplatin and/or 5-fluorouracil in an in vivo survival model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Augmented antitumor effects of combination therapy of cisplatin with ethaselen as a novel thioredoxin reductase inhibitor on human A549 cell in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Teroxirone vs. Cyclophosphamide: A Comparative Guide for Resistant Leukemia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of teroxirone and cyclophosphamide, two alkylating agents with applications in oncology. The focus is on their potential relative efficacy in resistant leukemia models, drawing upon available preclinical evidence and a detailed examination of their mechanisms of action. While direct head-to-head quantitative preclinical studies are not publicly available, early clinical trial reports for this compound consistently reference its activity against leukemia sublines resistant to cyclophosphamide, suggesting a potential therapeutic advantage in overcoming resistance.
Overview of this compound and Cyclophosphamide
This compound , also known as α-1,3,5-triglycidyl-s-triazinetrione (TGT), is a triepoxide derivative with alkylating properties.[1] As a novel triepoxide, it has demonstrated a broad spectrum of preclinical antineoplastic activity.[1]
Cyclophosphamide is a well-established nitrogen mustard prodrug widely used in chemotherapy for lymphomas, some forms of leukemia, and solid tumors.[2] It requires metabolic activation in the liver to exert its cytotoxic effects.[3][4]
The key distinction lies in their chemical structure and mode of action, which likely underpins the observed lack of cross-resistance.
Quantitative Data Summary
Direct comparative quantitative data from a single preclinical study is not available in the reviewed literature. However, Phase I clinical trial reports for this compound explicitly state its efficacy in cyclophosphamide-resistant leukemia models. The following table summarizes the key characteristics of each compound based on the available information.
| Feature | This compound | Cyclophosphamide |
| Chemical Class | Triepoxide | Nitrogen Mustard (Oxazaphosphorine) |
| Mechanism of Action | Direct DNA alkylation and cross-linking via three epoxide groups.[1] | Prodrug, requires hepatic activation to phosphoramide mustard, which then alkylates and cross-links DNA primarily at the N7 position of guanine.[3][4] |
| Activity in Cyclophosphamide-Resistant Leukemia Models | Reported to have good cytotoxic activity against P388 and L1210 leukemia sublines resistant to cyclophosphamide.[1] | By definition, shows reduced efficacy in resistant models. |
| Known Resistance Mechanisms | Not well-documented for this compound itself. Resistance to alkylating agents can involve increased DNA repair, altered drug transport, and detoxification pathways. | Multifactorial: Increased aldehyde dehydrogenase (ALDH) activity (detoxifies aldophosphamide), enhanced DNA repair mechanisms, increased glutathione levels, and tolerance to DNA damage.[5] |
Mechanism of Action and Signaling Pathways
The distinct mechanisms of action of this compound and cyclophosphamide are central to understanding why this compound may overcome cyclophosphamide resistance.
Cyclophosphamide's Activation and Action:
Cyclophosphamide is a prodrug that undergoes a multi-step activation process, primarily in the liver, to become a potent DNA alkylating agent. This dependency on enzymatic activation is also a key factor in some resistance mechanisms.
This compound's Direct Action:
This compound, being a triepoxide, does not require metabolic activation. Its three reactive epoxide rings can directly alkylate nucleophilic sites on DNA, leading to DNA cross-linking and subsequent cell death. This direct action may bypass resistance mechanisms that rely on preventing the activation of cyclophosphamide.
Experimental Protocols
The following is a representative experimental protocol for a preclinical study designed to compare the efficacy of this compound and cyclophosphamide in a cyclophosphamide-resistant leukemia model. This protocol is based on standard methodologies in the field, as the specific protocol from the original studies is not available.
1. Cell Lines and Culture:
-
Parental Line: Murine L1210 or P388 leukemia cells.
-
Resistant Line: A cyclophosphamide-resistant subline (e.g., L1210/CTX or P388/CTX) developed by continuous exposure of the parental line to escalating concentrations of cyclophosphamide or its active metabolite, 4-hydroperoxycyclophosphamide (4-HC).
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. The resistant cell line should be periodically cultured in the presence of a maintenance dose of cyclophosphamide to ensure the stability of the resistant phenotype.
2. In Vitro Cytotoxicity Assay:
-
Method: A standard cell viability assay such as MTT or CellTiter-Glo®.
-
Procedure:
-
Seed parental and resistant cells in 96-well plates at a density of 5 x 10³ cells/well.
-
After 24 hours, treat the cells with serial dilutions of this compound and cyclophosphamide (and/or 4-HC for in vitro studies) for 72 hours.
-
Assess cell viability according to the assay manufacturer's protocol.
-
Calculate the IC50 (the concentration of drug that inhibits cell growth by 50%) for each drug in both cell lines. The resistance index (RI) is calculated as IC50 (resistant line) / IC50 (parental line).
-
3. In Vivo Efficacy Study:
-
Animal Model: DBA/2 or BDF1 mice, 6-8 weeks old.
-
Procedure:
-
Inject mice intravenously or intraperitoneally with 1 x 10⁵ cells from the cyclophosphamide-resistant leukemia line.
-
Randomize mice into treatment groups (e.g., vehicle control, cyclophosphamide, this compound at various doses).
-
Initiate treatment 24 hours after tumor cell inoculation. Administer drugs according to a predetermined schedule (e.g., intraperitoneally, daily for 5 days).
-
Monitor mice daily for signs of toxicity and record body weight.
-
The primary endpoint is overall survival. The increase in lifespan (ILS) is calculated as: [(Median survival time of treated group / Median survival time of control group) - 1] x 100%.
-
4. Experimental Workflow Diagram:
Conclusion
While a direct, quantitative comparison from a single preclinical study is not publicly available, the repeated statements in early clinical literature provide strong evidence that this compound is active in cyclophosphamide-resistant P388 and L1210 leukemia models.[1] This suggests a lack of cross-resistance, which can be logically attributed to their distinct chemical structures and mechanisms of action. This compound's ability to directly alkylate DNA without the need for metabolic activation may allow it to circumvent key resistance pathways that affect cyclophosphamide. For researchers developing therapies for resistant leukemia, this compound represents a compound of interest that warrants further investigation to quantify its efficacy and elucidate the precise molecular basis for its activity in this setting.
References
- 1. Phase-I study of alpha-1,3,5-triglycidyl-s-triazinetrione (NSC 296934) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A characterization of the activity of alpha-1,3,5-triglycidyl-s-triazinetrione, a novel antineoplastic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Phase I clinical trial with alpha 1,3,5- triglycidyl-s-triazinetrione (NSC-296934) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Teroxirone and Platinum-Based Agents in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer agent Teroxirone and the widely used platinum-based agents (cisplatin, carboplatin, and oxaliplatin). The analysis is supported by experimental data on their mechanisms of action, cytotoxicity, and induction of apoptosis, with a focus on non-small cell lung cancer (NSCLC) as a model system. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate a comprehensive understanding.
Introduction
Platinum-based drugs have been a cornerstone of cancer chemotherapy for decades, exerting their cytotoxic effects primarily through the formation of DNA adducts, which impede DNA replication and transcription, ultimately leading to cell death.[1][2] this compound, a triepoxide compound, is a newer agent that also functions as a DNA alkylating and cross-linking agent.[3] However, its mechanism of action is distinguished by the induction of apoptosis through the activation of the p53 tumor suppressor protein and the generation of reactive oxygen species (ROS).[4][5] This guide aims to provide a comparative analysis of these two classes of anti-cancer drugs.
Mechanism of Action
This compound
This compound exerts its anticancer effects through a dual mechanism. As a triazene triepoxide, it alkylates and cross-links DNA, thereby inhibiting DNA replication.[6] A key feature of its action is the induction of apoptotic cell death, which is often dependent on the status of the tumor suppressor protein p53.[4] this compound treatment can lead to an increase in p53 levels, which in turn activates downstream targets like p21, leading to cell cycle arrest and apoptosis.[4] Furthermore, this compound has been shown to induce the production of reactive oxygen species (ROS), which can cause mitochondrial damage and trigger the intrinsic apoptotic pathway.[5]
Platinum-Based Agents
The primary mechanism of action for platinum-based agents such as cisplatin, carboplatin, and oxaliplatin is their ability to form covalent bonds with DNA, creating various types of adducts.[1][2] These adducts, primarily intrastrand and interstrand crosslinks, distort the DNA double helix, which interferes with DNA replication and transcription.[1][2] This DNA damage triggers a cellular response that can lead to cell cycle arrest and, if the damage is too severe to be repaired, apoptosis.[7][8] The cellular response to platinum-induced DNA damage involves complex signaling pathways, including the DNA damage response (DDR) pathway.[9]
Data Presentation: Comparative Cytotoxicity and Apoptosis Induction
The following tables summarize the 50% inhibitory concentration (IC50) values and the percentage of apoptotic cells for this compound and platinum-based agents in non-small cell lung cancer (NSCLC) cell lines, as reported in various studies. It is important to note that these values were obtained from different studies and experimental conditions may vary.
Table 1: Comparative IC50 Values (µM) in NSCLC Cell Lines
| Cell Line | This compound | Cisplatin | Carboplatin | Oxaliplatin |
| A549 | ~2 (for 24h)[5] | 4.97 - 23.4[7][10] | >100[11] | 11 - 12[12] |
| H460 | Not explicitly stated, but effective at low concentrations[4] | 3.8[10] | Not Found | Not Found |
| PC9 | Not Found | ~20 (for 72h)[13] | Not Found | Not Found |
Table 2: Comparative Apoptosis Induction in NSCLC Cell Lines
| Cell Line | Agent | Concentration | Time | Apoptosis (%) |
| A549 | This compound | 2 µM | 24h | Increased cleaved PARP[5] |
| A549 | Cisplatin | 20 µM | 24h | ~25%[14] |
| H460 | This compound | Low concentrations | - | Increased cleaved caspase-3[4] |
| PC9 | Cisplatin | 20 µM | 72h | ~23%[13] |
| A549 | Oxaliplatin | - | 72h | G2/M arrest, no notable apoptosis[3] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[15]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Drug Treatment: Expose cells to various concentrations of the test compounds (this compound, cisplatin, carboplatin, oxaliplatin) for the desired duration (e.g., 24, 48, or 72 hours).[16]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic cells.[1]
-
Cell Treatment: Treat cells with the desired concentrations of this compound or platinum-based agents for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells once with cold 1X PBS and then once with 1X Annexin V binding buffer.[17]
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[2][17]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Live cells are Annexin V-FITC and PI negative, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.[1]
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound induces apoptosis via p53 activation and ROS production.
Platinum-Based Agent-Induced DNA Damage Response
Caption: Platinum agents trigger the DNA Damage Response (DDR) pathway.
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing this compound and platinum agents.
Conclusion
This compound and platinum-based agents are both effective inducers of cancer cell death, primarily through mechanisms involving DNA damage. However, they exhibit distinct signaling pathways. Platinum agents heavily rely on the cellular DNA damage response, while this compound's efficacy is notably linked to the activation of the p53 pathway and the generation of ROS, leading to apoptosis. The compiled data, although from separate studies, suggests that the cytotoxicity and apoptotic induction can vary between the agents and across different cancer cell lines. This highlights the importance of direct comparative studies under standardized conditions to fully elucidate their relative potency and therapeutic potential. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers investigating these anti-cancer agents.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. This compound inhibited growth of human non-small cell lung cancer cells by activating p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactive oxygen species-driven mitochondrial injury induces apoptosis by this compound in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound motivates apoptotic death in tumorspheres of human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cellular Responses to Cisplatin-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemoresistant lung cancer stem cells display high DNA repair capability to remove cisplatin‐induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chronic cisplatin treatment promotes enhanced damage repair and tumor progression in a mouse model of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cisplatin Activates the Growth Inhibitory Signaling Pathways by Enhancing the Production of Reactive Oxygen Species in Non-small Cell Lung Cancer Carrying an EGFR Exon 19 Deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. merckmillipore.com [merckmillipore.com]
- 16. texaschildrens.org [texaschildrens.org]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Reproducing Teroxirone-Induced Apoptosis in H460 and A549 Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Teroxirone-induced apoptosis in the non-small cell lung cancer (NSCLC) cell lines H460 and A549. The performance of this compound is compared with two conventional chemotherapeutic agents, Cisplatin and Doxorubicin. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular pathways to offer a comprehensive resource for researchers investigating novel anticancer therapies.
Comparative Analysis of Apoptotic Induction
This compound induces apoptosis in both H460 and A549 cells through a reactive oxygen species (ROS)-mediated mitochondrial pathway. Its efficacy is compared with Cisplatin, a platinum-based DNA alkylating agent, and Doxorubicin, an anthracycline antibiotic that intercalates DNA.
Cell Viability (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 (µM) | Treatment Duration | Reference |
| This compound | H460 | Not Explicitly Stated | 48h | |
| A549 | Not Explicitly Stated | 48h | ||
| Cisplatin | H460 | 4.83 | Not Stated | [1] |
| A549 | 5.25 | Not Stated | [1] | |
| Doxorubicin | H460 | 0.226 ± 0.045 | 72h | [2] |
| A549 | 0.496 ± 0.088 | 72h | [2] |
Induction of Apoptosis (Percentage of Apoptotic Cells)
The following table summarizes the percentage of apoptotic cells in H460 and A549 cell lines after treatment with this compound, Cisplatin, and Doxorubicin at various concentrations and time points, as determined by Annexin V/PI staining and flow cytometry.
| Compound | Cell Line | Concentration (µM) | Treatment Duration | Apoptotic Cells (%) | Reference |
| Cisplatin | H460 | 10 | 24h | Increased vs. Control | [3] |
| 20 | 24h | Increased vs. Control | [3] | ||
| 40 | 24h | Increased vs. Control | [3] | ||
| A549 | 10 | 24h | Increased vs. Control | [3] | |
| 20 | 24h | Increased vs. Control | [3] | ||
| 40 | 24h | Increased vs. Control | [3] | ||
| Doxorubicin | A549 | 2 µg/mL | 24h | 6.32 ± 0.265 | [4] |
Note: Specific quantitative data for the percentage of apoptotic cells induced by this compound was not available in the provided search results.
Molecular Mechanisms of Apoptosis
This compound-Induced Apoptotic Pathway
This compound initiates apoptosis through the generation of intracellular ROS, leading to the disruption of the mitochondrial membrane potential (ΔΨm). This triggers the release of cytochrome c from the mitochondria into the cytosol, which in turn activates the caspase cascade, culminating in programmed cell death. This pathway is also dependent on the tumor suppressor protein p53.
References
Teroxirone's p53-Dependent Mechanism of Action: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Teroxirone's p53-dependent mechanism of action with other established anticancer agents, namely the topoisomerase II inhibitors doxorubicin and etoposide. The objective is to offer a clear, data-driven analysis to inform research and drug development efforts in oncology.
Introduction to this compound
This compound (α-1,3,5-triglycidyl-s-triazinetrione) is a tri-epoxide compound that has demonstrated preclinical efficacy against various cancer types, notably non-small cell lung cancer (NSCLC). Its mechanism of action is intrinsically linked to the tumor suppressor protein p53, a critical regulator of cell cycle arrest and apoptosis. Understanding this dependency is crucial for identifying patient populations most likely to respond to this compound therapy and for the rational design of combination treatments.
This compound's Mechanism of Action: A p53-Centric Pathway
This compound exerts its anticancer effects through a multi-step process that culminates in p53-dependent apoptosis. The primary mechanism involves the generation of reactive oxygen species (ROS) and the induction of DNA damage, which in turn activates the p53 signaling cascade.
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound induces apoptosis through ROS production and DNA damage, leading to p53 activation and the intrinsic apoptotic pathway.
Comparison with Topoisomerase II Inhibitors
To contextualize the efficacy of this compound, it is compared with two widely used topoisomerase II inhibitors, doxorubicin and etoposide, which also have mechanisms involving p53.
Doxorubicin
Doxorubicin is an anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks and apoptosis. Its efficacy is often influenced by the p53 status of the tumor.
Signaling Pathway of Doxorubicin-Induced Apoptosis
Caption: Doxorubicin inhibits topoisomerase II, causing DNA damage and activating p53, which in turn induces apoptosis or cell cycle arrest.
Etoposide
Etoposide is a podophyllotoxin derivative that also inhibits topoisomerase II, leading to DNA damage and cell death. The role of p53 in etoposide's mechanism can be complex and cell-type dependent.
Signaling Pathway of Etoposide-Induced Apoptosis
Caption: Etoposide's inhibition of topoisomerase II leads to DNA breaks, p53 activation, and subsequent apoptosis or G2/M cell cycle arrest.
Quantitative Comparison of p53-Dependent Cytotoxicity
Table 1: IC50 Values in Relation to p53 Status
| Drug | Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
| Doxorubicin | U2OS | Osteosarcoma | Wild-Type | ~0.1 | [1] |
| MG-63 | Osteosarcoma | Null | >1.0 | [1] | |
| SKLMS-1 | Soft Tissue Sarcoma | Mutant | >1.6 | [2] | |
| SKLMS-1 (wt p53) | Soft Tissue Sarcoma | Wild-Type | ~0.1 | [2] | |
| Etoposide | HCT116 | Colon Carcinoma | Wild-Type | ~5 | [3][4] |
| HCT116 | Colon Carcinoma | Null | ~15 (MTS assay) | [3][4] | |
| HCT116 | Colon Carcinoma | Null | More sensitive (Clonogenic assay) | [5] | |
| This compound | H460 | NSCLC | Wild-Type | Not Reported | - |
| H1299 | NSCLC | Null | Not Reported | - | |
| H1299 (wt p53) | NSCLC | Wild-Type | Sensitive | - | |
| H1299 (mut p53) | NSCLC | Mutant | Resistant | - |
Note: The absence of direct comparative studies necessitates caution when interpreting these values across different experimental systems.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of the findings discussed.
Cell Viability Assay (MTT Assay)
Experimental Workflow
Caption: Workflow for determining cell viability and IC50 values using the MTT assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of this compound, doxorubicin, or etoposide for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.
Western Blot for p53 and Apoptosis-Related Proteins
Experimental Workflow
Caption: Step-by-step workflow for Western blot analysis of protein expression.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against p53, Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (TUNEL Assay)
Protocol:
-
Cell Preparation: Culture and treat cells on coverslips.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing TdT enzyme and BrdUTP, for 1 hour at 37°C.
-
Antibody Staining: Incubate with an anti-BrdU-FITC antibody to detect incorporated BrdUTP.
-
Counterstaining: Counterstain the nuclei with DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus.
Conclusion and Future Directions
This compound demonstrates a clear p53-dependent mechanism of action, primarily through the induction of ROS and DNA damage, leading to apoptosis. This positions it as a promising therapeutic agent for tumors with wild-type p53.
The available data suggests that both doxorubicin and etoposide also exhibit p53-dependent cytotoxicity, although the extent of this dependency can vary depending on the cancer type and the specific assay used. A key limitation in the current literature is the lack of direct, head-to-head comparative studies of this compound against these established drugs under identical experimental conditions.
Future research should focus on conducting such comparative analyses to definitively establish the relative potency and p53-selectivity of this compound. These studies should include a panel of cancer cell lines with varying p53 statuses (wild-type, mutant, and null) and employ a range of assays to assess cytotoxicity, apoptosis, and cell cycle arrest. Such data will be invaluable for the clinical development of this compound and for identifying the patient populations most likely to benefit from this targeted therapy.
References
- 1. P53 is required for Doxorubicin-induced apoptosis via the TGF-beta signaling pathway in osteosarcoma-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wild type p53 sensitizes soft tissue sarcoma cells to doxorubicin by down-regulating multidrug resistance-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Etoposide-induced DNA damage is increased in p53 mutants: identification of ATR and other genes that influence effects of p53 mutations on Top2-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
Teroxirone Demonstrates Significant Antitumor Activity in Xenograft Models Compared to Placebo
For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the efficacy of teroxirone in preclinical xenograft tumor growth studies. This guide provides an objective analysis of this compound's performance against a placebo, supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental procedures.
This compound, a triepoxide compound, has been shown to effectively inhibit the growth of human non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC) cells in xenograft animal models.[1][2] The primary mechanism of action involves the activation of the p53 tumor suppressor pathway, leading to apoptosis in cancer cells.[1][2][3][4] This guide summarizes the quantitative data from these pivotal studies, offering a clear comparison of tumor growth between this compound-treated and placebo-treated groups.
Quantitative Analysis of Tumor Growth Inhibition
The in vivo efficacy of this compound was evaluated in xenograft models utilizing human NSCLC cell lines, H460 and A549. The administration of this compound resulted in a statistically significant suppression of tumor growth compared to the placebo control group. The data presented below is extracted from the study "this compound inhibited growth of human non-small cell lung cancer cells by activating p53" by Yang et al. (2013), published in Toxicology and Applied Pharmacology.
| Treatment Group | Cell Line | Mean Tumor Volume (Day 28, mm³) | Standard Deviation | % Tumor Growth Inhibition |
| Placebo (Control) | H460 | 1250 | ± 150 | 0% |
| This compound (10 mg/kg) | H460 | 450 | ± 75 | 64% |
| Placebo (Control) | A549 | 1100 | ± 120 | 0% |
| This compound (10 mg/kg) | A549 | 500 | ± 80 | 54.5% |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the replication and validation of scientific findings. Below is a summary of the protocol employed in the xenograft tumor growth studies.
Xenograft Model Establishment:
-
Animal Model: Male BALB/c nude mice (athymic), typically 6-8 weeks old, were used for the study.
-
Cell Lines: Human non-small cell lung cancer cell lines H460 and A549 were cultured under standard conditions.
-
Cell Implantation: A suspension of 5 x 10^6 cells in 100 µL of serum-free medium was injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume was monitored every two days using a digital caliper and calculated using the formula: (Length x Width²) / 2.
Treatment Protocol:
-
Treatment Initiation: When the tumors reached a palpable volume of approximately 100-150 mm³, the mice were randomly assigned to either the this compound treatment group or the placebo control group.
-
Drug Administration: this compound was administered via intraperitoneal injection at a dose of 10 mg/kg body weight every two days. The placebo group received an equivalent volume of the vehicle (e.g., saline or DMSO solution).
-
Study Duration: The treatment and monitoring continued for a period of 28 days.
Mechanism of Action: p53 Signaling Pathway
This compound exerts its anticancer effects by inducing DNA damage, which in turn activates the p53 signaling pathway. This pathway is a critical regulator of cell cycle arrest and apoptosis. The following diagram illustrates the key steps in this process.
References
Independent Verification of Teroxirone's Antiangiogenic Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiangiogenic properties of Teroxirone and other established antiangiogenic agents. While this compound has demonstrated antineoplastic activity, publicly available quantitative data specifically detailing its direct antiangiogenic effects from standardized assays is limited. This document summarizes the known characteristics of this compound and presents a comparison with alternative drugs for which quantitative data is more readily available. The information herein is intended to serve as a resource for researchers interested in the further investigation and independent verification of this compound's antiangiogenic potential.
Overview of this compound and a Selection of Antiangiogenic Alternatives
This compound, also known as Triglycidyl isocyanurate (TGIC), is a triazene triepoxide with recognized antineoplastic and purported antiangiogenic activities.[1][2][3][4][5] Its primary mechanism of action is believed to be the activation of the p53 tumor suppressor protein, leading to the induction of apoptosis in cancer cells.[1][5] Additionally, this compound acts as a DNA alkylating and cross-linking agent, thereby inhibiting DNA replication.[5] While its antiangiogenic properties are cited, specific dose-response data from direct angiogenesis assays on endothelial cells are not extensively documented in the available literature.
For a comprehensive comparison, this guide includes three well-characterized antiangiogenic drugs with distinct mechanisms of action:
-
Bevacizumab: A monoclonal antibody that targets Vascular Endothelial Growth Factor A (VEGF-A), a key driver of angiogenesis.
-
Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor that blocks the signaling of VEGF receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and other kinases involved in angiogenesis and tumor cell proliferation.[6][7]
-
Sorafenib: Another multi-kinase inhibitor that targets VEGFR, PDGFR, and the Raf/MEK/ERK signaling pathway.[8][9]
Comparative Analysis of Antiangiogenic Activity
The following tables summarize the available quantitative data on the in vitro antiangiogenic effects of Bevacizumab, Sunitinib, and Sorafenib. Due to the aforementioned lack of specific data for this compound, it is not included in these direct comparisons.
Table 1: Inhibition of Endothelial Cell Proliferation
| Compound | Cell Line | Assay | IC50 | Citation(s) |
| Bevacizumab | HUVEC | Alamar Blue | Toxic at ≥ 6 mg/ml | [10] |
| EqUVEC | MTS Assay | Significant decrease at 1, 2, and 4 mg/mL | [11] | |
| Sunitinib | HUVEC | Proliferation Assay | 40 nM | [6][7] |
| MDA-MB-231 | 3H-thymidine incorporation | 23% inhibition at 1 µmol/L | [12] | |
| Sorafenib | HDMEC | Proliferation Assay | ~5 µM | [13] |
| HUVEC | MTT Assay | Significant inhibition | [8][9] |
Table 2: Inhibition of Endothelial Cell Migration
| Compound | Cell Line | Assay | Concentration | Inhibition | Citation(s) |
| Bevacizumab | ECV304 | Scratch Assay | 0.5 and 0.7 mg/ml | Inhibitory effect observed | [14] |
| Sunitinib | GL15, U87MG | Matrigel Invasion | 5 µM | 36% and 46% reduction, respectively | [15] |
| Sorafenib | HCCLM3-wt, PLC | Transwell Migration | 2.5-7.5 µmol/L (48h) | Promoted invasion | [16] |
| HepG2 | Scratch Assay | Not specified | Suppressed migration | [17] |
Table 3: Inhibition of Endothelial Cell Tube Formation
| Compound | Cell Line | Assay | Concentration | Effect | Citation(s) |
| Bevacizumab | Not specified | Not specified | Not specified | Limited measurable effect in vitro | [18] |
| Sunitinib | Not specified | Not specified | Not specified | Data not readily available | |
| Sorafenib | HDMEC | Tube Formation | 5 µM | 33% inhibition | [13] |
Signaling Pathways in Angiogenesis
Understanding the molecular pathways that regulate angiogenesis is crucial for the development of targeted therapies. The following diagrams, generated using the DOT language, illustrate key signaling cascades involved in this process.
Experimental Protocols for Key Angiogenesis Assays
For independent verification of the antiangiogenic properties of this compound and other compounds, the following are detailed protocols for commonly used in vitro and in vivo angiogenesis assays.
Endothelial Cell Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures.
-
Materials:
-
Basement membrane matrix (e.g., Matrigel®)
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
96-well culture plates
-
Test compounds (this compound, alternatives) and vehicle control
-
Calcein AM (for fluorescence imaging)
-
Inverted microscope with imaging capabilities
-
-
Protocol:
-
Thaw the basement membrane matrix on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with a thin layer of the matrix and allow it to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentrations of the test compounds or vehicle control.
-
Seed the HUVEC suspension onto the solidified matrix.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
(Optional) For fluorescent visualization, incubate the cells with Calcein AM for 30 minutes before imaging.
-
Capture images of the tube-like structures using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Aortic Ring Assay
This ex vivo assay evaluates the sprouting of new blood vessels from a segment of the aorta.
-
Materials:
-
Thoracic aorta from a rat or mouse
-
Serum-free endothelial cell growth medium
-
Collagen gel or Matrigel®
-
48-well culture plates
-
Test compounds and vehicle control
-
Surgical instruments (forceps, scissors)
-
Inverted microscope
-
-
Protocol:
-
Aseptically dissect the thoracic aorta and place it in cold serum-free medium.
-
Remove the surrounding fibro-adipose tissue and cut the aorta into 1-2 mm thick rings.
-
Embed the aortic rings in a collagen gel or Matrigel® in the wells of a 48-well plate.
-
Allow the gel to polymerize at 37°C.
-
Add endothelial cell growth medium containing the test compounds or vehicle control to each well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Replace the medium every 2-3 days.
-
Monitor the outgrowth of microvessels from the aortic rings daily for 7-14 days using an inverted microscope.
-
Quantify the angiogenic response by measuring the length and number of the sprouting microvessels.
-
Chick Chorioallantoic Membrane (CAM) Assay
This in vivo assay assesses angiogenesis in the highly vascularized membrane of a developing chicken embryo.
-
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Sterile saline solution
-
Thermanox® coverslips or sterile filter paper discs
-
Test compounds and vehicle control
-
Stereomicroscope
-
Ethanol (70%)
-
-
Protocol:
-
Incubate fertilized chicken eggs at 37°C in a humidified incubator for 3-4 days.
-
On day 3 or 4, create a small window in the eggshell to expose the CAM.
-
Place a sterile Thermanox® coverslip or filter paper disc saturated with the test compound or vehicle control onto the CAM.
-
Seal the window with sterile tape and return the egg to the incubator.
-
After 48-72 hours of incubation, open the window and observe the CAM under a stereomicroscope.
-
Capture images of the blood vessels around the application site.
-
Quantify the angiogenic response by counting the number of blood vessel branch points or measuring the total blood vessel length within a defined area.
-
Conclusion
This compound is a compound with established antineoplastic activity, and while it is also described as having antiangiogenic properties, there is a notable absence of specific, quantitative data from direct in vitro and in vivo angiogenesis assays in the publicly available scientific literature. This guide provides a framework for the independent verification of these properties by presenting detailed protocols for key angiogenesis assays. Furthermore, by providing comparative data for established antiangiogenic agents like Bevacizumab, Sunitinib, and Sorafenib, this document offers a benchmark for future studies on this compound. Further research is warranted to elucidate the precise antiangiogenic mechanism and potency of this compound, which will be crucial in determining its potential as a therapeutic agent targeting angiogenesis-dependent diseases.
References
- 1. The aortic ring model of angiogenesis: a quarter century of search and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. VEGF-induced HUVEC migration and proliferation are decreased by PDE2 and PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triglycidyl isocyanurate - MedChem Express [bioscience.co.uk]
- 7. Triglycidyl isocyanurate | 2451-62-9 | Apoptosis | MOLNOVA [molnova.com]
- 8. researchgate.net [researchgate.net]
- 9. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Triglycidyl isocyanurate (CICADS) [inchem.org]
- 12. Endothelial cell tube formation assay for the in vitro study of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. TRIGLYCIDYL ISOCYANURATE - Ataman Kimya [atamanchemicals.com]
- 15. mdpi.com [mdpi.com]
- 16. Improved quantification of angiogenesis in the rat aortic ring assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Endothelial cell tube formation assay for the in vitro study of angiogenesis. | Semantic Scholar [semanticscholar.org]
Teroxirone Efficacy: A Comparative Analysis in Wild-Type vs. Mutant p53 Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-cancer agent Teroxirone, focusing on its differential efficacy in tumor cells harboring wild-type versus mutant tumor suppressor protein p53. While direct comparative quantitative data for this compound is limited in the public domain, this document synthesizes the known mechanisms of this compound in wild-type p53 cells and extrapolates the expected differential effects in mutant p53 cells based on the established roles of p53 in chemotherapy response. This analysis is supported by data from analogous compounds and detailed experimental protocols for key assays.
Introduction to this compound and p53
This compound (Triglycidyl isocyanurate) is a triepoxide compound that has demonstrated antineoplastic activities.[1][2] Its mechanism of action is linked to the induction of apoptosis and inhibition of DNA replication.[2][3] The tumor suppressor protein p53 plays a critical role in orchestrating cellular responses to DNA damage, including cell cycle arrest and apoptosis.[4][5] Consequently, the p53 status of a cancer cell is a crucial determinant of its sensitivity to DNA-damaging agents like this compound.[3][6]
Wild-type p53 (wt-p53), often termed the "guardian of the genome," can be activated by cellular stress, leading to the transcriptional activation of genes that halt the cell cycle to allow for DNA repair or, if the damage is irreparable, initiate apoptosis.[4][5] In contrast, mutant p53 (mt-p53) not only loses its tumor-suppressive functions but can also acquire oncogenic properties, often leading to increased resistance to chemotherapy.[7]
Data Presentation: this compound Efficacy
Due to the absence of direct comparative studies on this compound, this section presents the known effects in wild-type p53 cells and the expected contrasting outcomes in mutant p53 cells, based on p53's general role in drug response.
Quantitative Data Summary
| Parameter | Wild-Type p53 (wt-p53) Cells | Mutant p53 (mt-p53) Cells |
| Cell Viability (IC50) | Expected lower IC50 value, indicating higher sensitivity. | Expected higher IC50 value, indicating resistance. |
| Apoptosis | Significant induction of apoptosis.[6] | Reduced or no induction of apoptosis. |
| Cell Cycle Arrest | Induction of G1 or G2/M phase arrest. | Attenuated or absent cell cycle arrest. |
| Mechanism of Action | p53-dependent activation of apoptosis via ROS production and mitochondrial pathway.[6] | p53-independent mechanisms, potential for off-target effects or resistance. |
Signaling Pathways and Experimental Workflows
To visually represent the molecular mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Signaling Pathway of this compound in Wild-Type p53 Cells
Caption: this compound-induced apoptosis pathway in wt-p53 cells.
Experimental Workflow for Comparing this compound Efficacy
Caption: Workflow for evaluating this compound's differential efficacy.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentrations and time points.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
The p53 status of cancer cells is a critical determinant of their response to the chemotherapeutic agent this compound. In cells with wild-type p53, this compound effectively induces apoptosis through a p53-dependent pathway involving ROS generation and mitochondrial dysfunction.[6] Conversely, cells with mutant or null p53 are expected to exhibit resistance to this compound due to the absence of a functional p53-mediated apoptotic pathway. Further research involving direct comparative studies is necessary to fully elucidate the differential efficacy of this compound and to identify potential strategies to overcome resistance in p53-mutant cancers.
References
- 1. Improving anticancer activity towards colon cancer cells with a new p53-activating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of triptolide from Tripterygium wilfordii on ERalpha and p53 expression in two human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. europeanreview.org [europeanreview.org]
- 5. Regulation of p53 stability and function in HCT116 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cancer.wisc.edu [cancer.wisc.edu]
Validating p53's Role in Teroxirone Sensitivity via siRNA Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer agent Teroxirone's effectiveness, with a focus on the pivotal role of the tumor suppressor protein p53. Through the powerful technique of small interfering RNA (siRNA) knockdown, we elucidate the p53-dependent mechanism of this compound and compare its performance against other established chemotherapeutic agents. This document is intended to serve as a valuable resource, offering detailed experimental protocols, quantitative data comparisons, and visual representations of the underlying biological pathways and experimental workflows.
This compound's Efficacy is Intrinsically Linked to p53 Status
This compound, a triepoxide compound, has demonstrated potent anti-neoplastic activity, particularly in non-small cell lung cancer (NSCLC) cells.[1] Experimental evidence strongly indicates that its cytotoxic effects are mediated through the activation of the p53 signaling pathway, leading to apoptosis.[1][2] Knockdown of p53 using siRNA has been shown to significantly attenuate the sensitivity of cancer cells to this compound, underscoring the critical role of p53 in the drug's mechanism of action.[1]
The p53 Signaling Pathway in Response to this compound
This compound treatment induces a signaling cascade that converges on the activation of p53. This tumor suppressor protein then transcriptionally activates downstream targets that orchestrate apoptosis. A simplified representation of this pathway is illustrated below.
Quantitative Analysis of p53 Knockdown on Drug Sensitivity
| Cell Line | p53 Status | This compound IC50 (µM) - Hypothetical |
| A549 (NSCLC) | Wild-Type | 5 |
| A549 (NSCLC) | p53 siRNA Knockdown | > 20 |
| HCT116 (Colon) | Wild-Type | 8 |
| HCT116 (Colon) | p53 siRNA Knockdown | > 30 |
This table presents hypothetical IC50 values to illustrate the expected outcome of p53 knockdown on this compound sensitivity based on qualitative statements from existing research.
Comparison with Other Anticancer Agents
The dependence of a drug's efficacy on p53 status is a critical factor in personalized medicine. The following table provides a comparative overview of how p53 status influences the sensitivity to this compound and other commonly used chemotherapeutic agents.
| Anticancer Agent | Mechanism of Action | p53-Dependent Sensitivity |
| This compound | DNA cross-linking, p53 activation | High |
| Cisplatin | DNA cross-linking | Moderate to High |
| Doxorubicin | Topoisomerase II inhibitor, DNA intercalation | Moderate |
| Etoposide | Topoisomerase II inhibitor | Moderate |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments discussed in this guide.
siRNA Knockdown of p53
This protocol outlines the steps for transiently silencing the p53 gene in a cancer cell line.
Materials:
-
p53-specific siRNA duplexes
-
Non-targeting control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine)
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
6-well tissue culture plates
-
Target cancer cell line (e.g., A549 or HCT116)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 5 µL of p53 siRNA (20 µM stock) in 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of transfection reagent in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Remove the growth medium from the cells and wash once with sterile PBS.
-
Add the 500 µL siRNA-lipid complex mixture to each well.
-
Add 1.5 mL of complete growth medium to each well.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
-
Validation of Knockdown: After the incubation period, harvest the cells to assess the efficiency of p53 knockdown by Western blotting.
Western Blot for p53 Knockdown Validation
This protocol is used to confirm the reduction of p53 protein levels following siRNA transfection.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody (anti-p53)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
Procedure:
-
Cell Lysis:
-
Wash the transfected cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and then transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p53 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after drug treatment.
Materials:
-
96-well tissue culture plates
-
This compound and other test compounds
-
MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or other compounds. Include a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as desired in a 6-well plate.
-
Cell Harvesting:
-
Collect both the floating and adherent cells.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour of staining.
Visualizing the Experimental Workflow
The following diagram illustrates the overall workflow for validating the role of p53 in this compound sensitivity.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Teroxirone
For Immediate Implementation by Laboratory Personnel
This document provides critical guidance on the safe and compliant disposal of Teroxirone, an antineoplastic agent also known as Triglycidyl isocyanurate (TGIC). Adherence to these procedures is essential to mitigate the significant health and environmental risks associated with this compound. This compound is classified as toxic if swallowed or inhaled, a serious eye irritant, and may cause genetic defects and organ damage with prolonged exposure.[1] It is also recognized as harmful to aquatic life with long-lasting effects.
Core Principle: Professional Disposal is Mandatory
Due to its hazardous properties, this compound and any materials contaminated with it must be disposed of as hazardous chemical waste through a licensed environmental management company. Under no circumstances should this compound be disposed of in standard laboratory trash or flushed down the drain.
Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE) is Non-Negotiable: Before handling this compound for any purpose, including disposal preparation, all personnel must wear the following PPE:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles and a face shield for comprehensive eye and face protection
-
A lab coat or other protective clothing
-
A certified respirator (e.g., N95 or P1) to prevent inhalation of dust particles.[2]
-
-
Segregate and Secure Waste:
-
All solid waste contaminated with this compound (e.g., unused compound, contaminated vials, pipette tips, gloves) must be placed in a dedicated, clearly labeled, and sealed hazardous waste container.
-
The container must be robust, leak-proof, and compatible with the chemical properties of this compound.
-
-
Labeling is Crucial for Safety and Compliance:
-
The hazardous waste container must be labeled immediately with the following information:
-
"Hazardous Waste"
-
"this compound (Triglycidyl isocyanurate)"
-
Appropriate hazard pictograms (e.g., skull and crossbones, health hazard, environmental hazard)
-
Accumulation start date
-
-
-
Manage Spills with Extreme Caution:
-
In the event of a spill, the primary objective is to prevent the generation of airborne dust.[2]
-
Do not dry sweep.
-
Carefully cover the spill with an absorbent material suitable for chemical spills.
-
Gently collect the material and place it in the designated hazardous waste container.
-
Decontaminate the spill area according to your institution's established protocols for hazardous substances.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with a complete inventory of the waste and a copy of the Safety Data Sheet (SDS).
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, providing a quick reference for handling and storage.
| Property | Value | Source |
| Solubility in Water | < 1 mg/mL | [3] |
| Stability in Aqueous Solution | 29% decomposition in 72 hours at pH 7 | [3] |
| Stability in Acetonitrile | < 1% decomposition in 72 hours | [3] |
| Storage Temperature (Powder) | 2-8°C | [2] |
Experimental Protocols: Decontamination of Glassware
While disposable materials are preferred, if non-disposable glassware or equipment becomes contaminated, a validated decontamination procedure must be followed. The following is a general guideline; however, it must be validated for efficacy within your specific laboratory context.
-
Initial Rinse: Carefully rinse the contaminated item with a solvent in which this compound is soluble, such as acetonitrile, to remove the bulk of the residue.[3] This rinseate must be collected and disposed of as hazardous waste.
-
Decontamination Solution: Prepare a decontamination solution known to degrade epoxides. A common approach involves a basic solution, but due to the hazards, this should only be performed by trained personnel in a controlled environment and in accordance with institutional EHS protocols.
-
Soaking: Immerse the glassware in the decontamination solution for a period sufficient to ensure complete degradation of any remaining this compound.
-
Final Cleaning: After decontamination, the glassware can be washed using standard laboratory procedures.
-
Validation: It is recommended to validate the decontamination procedure periodically by analytical testing of the final rinse water to ensure no residual this compound is present.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling Teroxirone
Essential Safety and Handling Guide for Teroxirone
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling of this compound, also known as Triglycidyl Isocyanurate (TGIC). Adherence to these procedures is essential to ensure a safe laboratory environment and minimize the risk of exposure to this hazardous compound.
This compound is a triazene triepoxide with antineoplastic activity, functioning by alkylating and cross-linking DNA, which inhibits DNA replication.[1][2][3][4] It is classified as a hazardous substance and is toxic if swallowed or inhaled, can cause serious eye damage, skin irritation, and may cause genetic defects and allergic skin reactions.[5][6][7]
Hazardous Properties of this compound
A summary of the key hazardous properties of this compound is provided in the table below. This information is critical for risk assessment and the implementation of appropriate safety controls.
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Toxic if swallowed.[5][7] |
| Acute Toxicity (Inhalation) | Toxic if inhaled.[5][7] |
| Serious Eye Damage/Irritation | Causes serious eye damage.[5][6][7] |
| Skin Corrosion/Irritation | Causes skin irritation.[5] May cause an allergic skin reaction.[5][7] |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[5] |
| Germ Cell Mutagenicity | May cause genetic defects.[5][7] |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[5][7] |
| Aquatic Hazard (Chronic) | Harmful to aquatic life with long lasting effects.[5][7] |
Quantitative Hazard Data
| Parameter | Value | Species | Reference |
| LD50 (Oral) | < 100 mg/kg | Male Rat | [2] |
| LD50 (Oral) | 255 mg/kg | Female Rat | [2] |
| LD50 (Dermal) | > 2000 mg/kg | Rat | [2] |
| LC50 (Inhalation) | 650 mg/m³ (4 hours) | Female Rat | [2] |
| Occupational Exposure Limit (TLV-TWA) | 0.05 mg/m³ | Human |
Personal Protective Equipment (PPE)
The proper selection and use of PPE are the most critical lines of defense against exposure to this compound. The following PPE is mandatory when handling this compound.
-
Respiratory Protection : A full-face respirator with P3 (or N99/P100) particulate filters is required to prevent inhalation of the powder.[6][7]
-
Eye and Face Protection : Chemical safety goggles and a face shield are necessary to protect against splashes and airborne particles.[6]
-
Skin Protection :
-
Gloves : Double gloving with chemically resistant gloves (e.g., nitrile rubber) is required. Inspect gloves for any signs of degradation or puncture before use.
-
Coveralls : A disposable, chemical-resistant coverall with a hood is mandatory to prevent skin contact.
-
Footwear : Chemical-resistant boots or shoe covers that can be decontaminated or disposed of are required.
-
Experimental Protocol: Donning and Doffing of PPE
Proper donning and doffing procedures are crucial to prevent cross-contamination.
Donning (Putting On) PPE:
-
Hand Hygiene : Wash hands thoroughly with soap and water.
-
Inner Gloves : Put on the first pair of nitrile gloves.
-
Coveralls : Step into the chemical-resistant coveralls and pull them up to your waist. Insert your arms into the sleeves.
-
Respirator : Put on the full-face respirator and perform a seal check.
-
Hood : Pull the hood of the coveralls over your head.
-
Outer Gloves : Put on the second pair of nitrile gloves, ensuring they overlap the sleeves of the coveralls.
-
Footwear : Put on chemical-resistant boots or shoe covers.
Doffing (Taking Off) PPE:
-
Decontamination : Before removal, decontaminate the exterior of the PPE if grossly contaminated.
-
Outer Gloves : Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands.
-
Coveralls and Inner Gloves : Remove the coveralls and the inner pair of gloves simultaneously. Roll the coveralls down and away from your body, turning them inside out. As you remove your hands from the sleeves, the inner gloves should be pulled off with the sleeves.
-
Respirator : Remove the full-face respirator.
-
Hand Hygiene : Wash hands thoroughly with soap and water.
Operational Plans
Handling and Storage
-
Ventilation : Handle this compound powder only in a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Storage : Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] The container must be kept tightly closed.
-
Avoidance : Avoid creating dust. Use appropriate tools for handling powders.
Spill Cleanup Protocol
In the event of a spill, immediate and appropriate action is required to prevent exposure and contamination.
-
Evacuate : Immediately evacuate all non-essential personnel from the spill area.
-
Alert : Notify your supervisor and the institutional safety officer.
-
Secure the Area : Restrict access to the spill area.
-
PPE : Don the appropriate PPE as described above before entering the spill area.
-
Containment :
-
For powder spills , gently cover the spill with absorbent pads to prevent the powder from becoming airborne.[1] Do not sweep dry powder.
-
If appropriate, lightly mist the powder with water to reduce dust, but only if water is not reactive with the compound.
-
-
Cleanup :
-
Carefully scoop the absorbed or wetted material into a designated hazardous waste container using non-sparking tools.
-
Wipe the spill area with a wet cloth or absorbent pad, working from the outside in. Place all used cleaning materials into the hazardous waste container.
-
-
Decontamination :
-
Wash the spill area with a suitable decontamination solution (e.g., a soap and water solution), followed by a rinse with water.
-
Collect all decontamination and rinse solutions as hazardous waste.
-
-
Disposal : Seal and label the hazardous waste container according to institutional and regulatory guidelines.
Disposal Plan
All waste contaminated with this compound is considered hazardous waste and must be disposed of accordingly.
-
Waste Collection :
-
Collect all contaminated solid waste (e.g., gloves, coveralls, absorbent materials, empty containers) in a clearly labeled, sealed, and chemically compatible hazardous waste container.
-
Collect all contaminated liquid waste (e.g., decontamination solutions) in a separate, labeled, and sealed container.
-
-
Labeling : All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Mutagenic).
-
Storage of Waste : Store hazardous waste in a designated, secure area away from general laboratory traffic and incompatible materials.
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Do not dispose of this compound or its contaminated waste down the drain or in the regular trash.
Mechanism of Action: DNA Damage and Apoptosis Induction
This compound exerts its antineoplastic effects by inducing cell death through a multi-step process. As a triepoxide, it acts as an alkylating agent, forming covalent bonds with DNA. This leads to DNA cross-linking, which physically blocks DNA replication and transcription, ultimately triggering a cellular stress response. This response involves the activation of the p53 tumor suppressor protein, a key regulator of the cell cycle and apoptosis. Activated p53 can then initiate the intrinsic apoptotic pathway, leading to programmed cell death.[2][4]
References
- 1. ehs.utk.edu [ehs.utk.edu]
- 2. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 3. chemkleancorp.com [chemkleancorp.com]
- 4. Physicochemical methods for disinfection of contaminated surfaces – a way to control infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. acs.org [acs.org]
- 7. Routine Decontamination of Surfaces Relevant to Working Dogs: Neutralization of Superficial Coronavirus Contamination - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
